molecular formula C13H8Br2Cl2O2 B099090 Bromochlorophen CAS No. 15435-29-7

Bromochlorophen

Cat. No.: B099090
CAS No.: 15435-29-7
M. Wt: 426.9 g/mol
InChI Key: TYBHZVUFOINFDV-UHFFFAOYSA-N
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Description

Bromochlorophen, also known as this compound, is a useful research compound. Its molecular formula is C13H8Br2Cl2O2 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Methylenebis(6-bromo-4-chlorophenol) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8Br2Cl2O2/c14-10-4-8(16)2-6(12(10)18)1-7-3-9(17)5-11(15)13(7)19/h2-5,18-19H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHZVUFOINFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)Br)O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165596
Record name Bromochlorophene
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Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15435-29-7
Record name 2,2′-Methylenebis(6-bromo-4-chlorophenol)
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Record name Bromochlorophene
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Record name Bromochlorophene
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Record name 2,2'-methylenebis(6-bromo-4-chlorophenol)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOCHLOROPHEN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromochlorophen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromochlorophen, chemically known as 2,2'-Methylenebis(6-bromo-4-chlorophenol), is a halogenated phenolic compound with established use as a microbicide in various cosmetic and pharmaceutical applications, including deodorants, mouthwashes, and toothpastes.[1] Its broad-spectrum antimicrobial activity has made it an effective preservative and disinfectant. However, a comprehensive understanding of its precise molecular mechanisms of action is crucial for researchers, scientists, and drug development professionals seeking to leverage its therapeutic potential or assess its toxicological profile. This guide provides a detailed exploration of the core mechanisms through which this compound exerts its biological effects, with a focus on its role as a protonophore, its antimicrobial properties, and other potential cellular interactions.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary and most well-supported mechanism of action for this compound and structurally related halogenated phenols is the uncoupling of oxidative phosphorylation .[2][3][4] This process disrupts the critical link between the electron transport chain (ETC) and the synthesis of ATP, the cell's primary energy currency.

The Protonophore Hypothesis

This compound acts as a protonophore , a lipid-soluble molecule that can transport protons (H+) across the inner mitochondrial membrane, a membrane that is typically impermeable to protons.[2][4][5] The key characteristics of a classical uncoupler, which this compound is hypothesized to be, include:

  • The complete release of respiratory control.

  • The substitution of all coupled processes (e.g., ATP synthesis) with a cyclic proton transport mediated by the uncoupler.

  • The elimination of proton and cation gradients across the mitochondrial membrane.

  • A non-discriminatory action on different coupling sites.[3]

The uncoupling process can be visualized as a cyclical shuttle, as depicted in the diagram below.

G cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space (High [H+]) cluster_2 Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ ATP_Synthase ATP Synthase H_in H+ ATP_Synthase->H_in H_out->ATP_Synthase Drives ATP Synthesis Bromochlorophen_neg This compound (Anion) H_out->Bromochlorophen_neg Protonation H_in->Bromochlorophen_neg Bromochlorophen_H This compound (Protonated) Bromochlorophen_H->H_in Deprotonation Bromochlorophen_H->Bromochlorophen_neg Diffuses across membrane Bromochlorophen_neg->Bromochlorophen_H caption Figure 1: Protonophore action of this compound.

Caption: Figure 1: Protonophore action of this compound.

In essence, this compound, being a weakly acidic phenol, can become protonated in the high proton concentration of the intermembrane space.[2][4] This neutral form can then readily diffuse across the lipid bilayer of the inner mitochondrial membrane. Upon reaching the low proton concentration of the mitochondrial matrix, it releases its proton, regenerating the anionic form which then returns to the intermembrane space to repeat the cycle. This dissipation of the proton motive force uncouples electron transport from ATP synthesis, leading to an increase in oxygen consumption as the ETC attempts to compensate for the now futile pumping of protons, and a decrease in ATP production.[3]

Experimental Validation of Uncoupling Activity

The uncoupling of oxidative phosphorylation by a test compound like this compound can be experimentally verified using isolated mitochondria.

Table 1: Expected Outcomes of Uncoupling Experiments
Parameter MeasuredExpected Result with this compoundRationale
Oxygen Consumption IncreaseThe electron transport chain works faster to try and maintain the proton gradient that is being dissipated by the uncoupler.[3]
ATP Synthesis DecreaseThe proton gradient required by ATP synthase to produce ATP is dissipated.[2][4]
Mitochondrial Membrane Potential Decrease (Depolarization)The influx of protons neutralizes the potential difference across the inner mitochondrial membrane.[6]
Detailed Protocol: Measurement of Mitochondrial Respiration

This protocol outlines the use of a Clark-type oxygen electrode to measure the effect of this compound on mitochondrial respiration.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES, pH 7.4)

  • Respiratory substrates (e.g., glutamate/malate or succinate)

  • ADP (Adenosine diphosphate)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Clark-type oxygen electrode system

Procedure:

  • Chamber Setup: Calibrate the oxygen electrode and add 1-2 mL of respiration buffer to the reaction chamber, ensuring the temperature is maintained (e.g., 30°C).

  • Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 1-2 mg of protein) to the chamber and allow for equilibration.

  • State 2 Respiration: Add the respiratory substrate (e.g., 5 mM glutamate/5 mM malate). This initiates basal, or State 2, respiration.

  • State 3 Respiration: Add a limited amount of ADP (e.g., 150 µM) to stimulate ATP synthesis. The rate of oxygen consumption will increase significantly. This is State 3 respiration.

  • State 4 Respiration: Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to a slower, non-phosphorylating rate known as State 4 respiration.

  • Addition of this compound: Introduce varying concentrations of this compound to the chamber during State 4 respiration.

  • Data Analysis: Record the rate of oxygen consumption. A dose-dependent increase in the rate of oxygen consumption after the addition of this compound, without the addition of ADP, is indicative of uncoupling.

Caption: Figure 2: Workflow for assessing uncoupling activity.

Antimicrobial Mechanisms of Action

This compound's utility as a microbicide stems from a range of disruptive effects on microbial cells. While the uncoupling of oxidative phosphorylation contributes to its antimicrobial action by depleting cellular energy reserves, other mechanisms are also at play.[7]

Inhibition of Biofilm Formation

Many pathogenic bacteria form biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. Biofilms provide protection against antibiotics and host immune responses. Bromophenol derivatives have demonstrated the ability to inhibit biofilm formation in clinically relevant bacteria such as Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa.[8][9][10]

Disruption of Quorum Sensing

Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This is often crucial for virulence and biofilm formation. Some brominated compounds have been shown to interfere with quorum sensing pathways, thereby reducing the production of virulence factors.[8]

Interference with Cellular Metabolism

Beyond the uncoupling of oxidative phosphorylation, bromophenols can interfere with other aspects of microbial metabolism. For instance, studies on the bromophenol methylrhodomelol have shown that it can disrupt bacterial carbon and energy metabolism, leading to decreased ATP levels.[7]

Detailed Protocol: Crystal Violet Biofilm Assay

This protocol provides a method for quantifying the effect of this compound on bacterial biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plates

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the test bacterium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).

  • Plate Inoculation: Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

  • Treatment: Add 100 µL of growth medium containing varying concentrations of this compound to the wells. Include a no-drug control.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.

  • Washing: Gently remove the culture medium and wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.

Other Potential Biological Activities

While the uncoupling and antimicrobial effects are prominent, the chemical structure of this compound suggests other potential biological activities that warrant consideration.

Antioxidant and Pro-oxidant Effects

Phenolic compounds are well-known for their antioxidant properties, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.[11] Some studies on bromophenol derivatives have confirmed their antioxidant activity.[11] Conversely, under certain conditions, phenolic compounds can also exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) and cellular damage.

Enzyme Inhibition

The ability of small molecules to interact with and inhibit the function of enzymes is a cornerstone of pharmacology. While not extensively studied for this compound itself, related bromophenol derivatives have been shown to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase.[12] This suggests that this compound may have specific protein targets within the cell beyond the components of the respiratory chain.

Disruption of Ion Homeostasis

Some brominated phenols have been observed to disrupt cellular calcium (Ca2+) signaling.[13] This can have wide-ranging effects on cellular processes, including neurotransmission and endocrine function. While the direct relevance of this to this compound's primary use as a microbicide is unclear, it is an important consideration in toxicological assessments.

Conclusion and Future Directions

The mechanism of action of this compound is multifaceted, with the uncoupling of oxidative phosphorylation via a protonophore mechanism being the most central and well-supported theory. This depletion of cellular ATP is a significant contributor to its broad-spectrum antimicrobial activity. Additionally, its ability to inhibit biofilm formation and potentially disrupt other metabolic and signaling pathways enhances its efficacy as a microbicide.

For researchers and drug development professionals, a deeper understanding of these mechanisms is vital. Future research should focus on:

  • Definitive confirmation of protonophore activity: While strongly suggested by its chemical structure and the known actions of related compounds, direct experimental evidence for this compound's proton-carrying capacity across lipid bilayers would be valuable.

  • Identification of specific molecular targets: Beyond the general disruption of the mitochondrial membrane potential, identifying any specific protein interactions could reveal novel therapeutic applications or explain off-target effects.

  • Structure-activity relationship studies: Systematically modifying the structure of this compound could lead to the development of derivatives with enhanced potency, greater specificity, or improved safety profiles.

By continuing to explore the intricate cellular interactions of this compound, the scientific community can better harness its beneficial properties while mitigating any potential risks.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC - NIH.
  • 2,2'-Methylenebis(6-bromo-4-chlorophenol) | C13H8Br2Cl2O2. PubChem.
  • Uncouplers of oxidative phosphoryl
  • Uncoupler. Wikipedia.
  • Uncoupling of oxidative phosphorylation. 2.
  • Antibacterial Activities of the Algal Bromophenol Methylrhodomelol Against Pseudomonas aeruginosa. PubMed. (2024-04-05).
  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including N
  • Uncouplers of Oxidative Phosphoryl
  • This compound. ChemicalBook. (2025-12-17).
  • This compound - CAS 15435-29-7. Hi-Purity Chemicals Pvt. Ltd.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PubMed. (2024-09-20).
  • HEALTH EFFECTS - Toxicological Profile for Chlorophenols. NCBI Bookshelf - NIH.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
  • This compound. precisionFDA.
  • bromochlorophene 2,2'-methylene bis(6-bromo-4-chlorophenol).
  • Inhibitors and UnCouplers of Oxidative Phosphoryl
  • This compound CAS#: 15435-29-7. ChemicalBook.
  • Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. NIH.
  • Protonophore – Knowledge and References. Taylor & Francis.
  • Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12). PubMed.
  • The Influence of Chemical Structure on Fungal Activity. I.
  • Bacterial degradation of chlorophenols and their derivatives.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH.
  • Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated
  • Bacterial degradation of chlorophenols and their derivatives. PMC - PubMed Central. (2014-03-03).
  • A Review: Halogenated Compounds from Marine Fungi. PMC - NIH. (2021-01-16).
  • In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. MDPI.
  • Antiparasitic Drugs.
  • (PDF) Bacterial bioluminescence inhibition by Chlorophenols.
  • Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. MDPI.
  • Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. PubMed.
  • This compound | 15435-29-7. ChemicalBook. (2024-08-27).
  • Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker.
  • Current and Novel Therapies Against Helminthic Infections: The Potential of Antioxidants Combined with Drugs. MDPI.
  • A Comparative Study of the Action of Protonophore Uncouplers and Decoupling Agents as Inducers of Free Respiration in Mitochondria in States 3 and 4: Theoretical and Experimental Approaches. PubMed. (2020-05-05).
  • Fungal biodegradation of bisphenol a and benzophenone. SciSpace.
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Sources

Bromochlorophen chemical structure and properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure, Properties, and Applications of Bromochlorophen

Abstract

This technical guide provides a comprehensive analysis of this compound, a term that encompasses a class of halogenated phenols. We address the inherent ambiguity in its nomenclature by systematically detailing the structural isomers of C₆H₄BrClO and the distinct, more complex compound, 2,2'-methylenebis(6-bromo-4-chlorophenol), often referred to as Bromochlorophene. This document elucidates the chemical structure, physicochemical properties, synthesis, and reactivity of these compounds. Furthermore, it explores their spectroscopic signatures, applications in drug discovery and industry, and their toxicological and environmental profiles. The guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols grounded in authoritative scientific literature.

Introduction and Nomenclature: Defining "this compound"

The term "this compound" lacks the specificity required for precise chemical discourse. It can refer to any phenol molecule substituted with one bromine atom and one chlorine atom, leading to multiple structural isomers.[1] These isomers, while sharing the same molecular formula (C₆H₄BrClO), exhibit distinct physical and chemical properties due to the different relative positions of the hydroxyl, bromine, and chlorine substituents on the benzene ring.[2]

Compounding this ambiguity, the name "this compound" or "Bromochlorophene" is also a common name for the compound 2,2'-methylenebis(6-bromo-4-chlorophenol) (C₁₃H₈Br₂Cl₂O₂), a bisphenol derivative used commercially as an antimicrobial agent.[3][4][5] This guide will therefore address both classes of compounds, beginning with the fundamental isomers and progressing to the more complex bisphenol structure. A systematic IUPAC nomenclature is essential for distinguishing these compounds and is used throughout this document.[6]

Isomers of Monosubstituted Bromochlorophenol (C₆H₄BrClO)

There are 12 possible structural isomers for a phenol ring substituted with one bromine and one chlorine atom. Their properties are dictated by the electronic effects (inductive and resonance) of the substituents and their positions relative to each other and the hydroxyl group.

Chemical Structures

The positions of the bromine and chlorine atoms relative to the hydroxyl group define the isomer. For example, 2-bromo-4-chlorophenol and 4-bromo-2-chlorophenol are two of the most frequently discussed isomers in the literature.

Caption: Key isomers of Bromochlorophenol (C₆H₄BrClO).

Physicochemical Properties

The physical properties of bromochlorophenol isomers vary significantly, influencing their solubility, volatility, and environmental fate. For instance, intramolecular hydrogen bonding in ortho-substituted chlorophenols can increase their stability.[7]

Property2-Bromo-4-chlorophenol4-Bromo-2-chlorophenolReference
Molecular Formula C₆H₄BrClOC₆H₄BrClO
Molecular Weight 207.45 g/mol 207.45 g/mol
Appearance SolidSolid[8]
Melting Point 31 - 33 °C46 - 49 °C[8]
Boiling Point 121 - 123 °C (at 13 hPa)225 °C (at 760 mmHg)[8]
Solubility Soluble in methanolSoluble in organic solvents[8]
pKa Data not availableData not available

Note: Data for all 12 isomers is not consistently available in public databases. The isomers presented are among the most common.

Synthesis and Reactivity

The synthesis of bromochlorophenols typically involves the electrophilic bromination of a corresponding chlorophenol. The choice of solvent, catalyst, and temperature is critical for controlling the regioselectivity of the reaction and maximizing the yield of the desired isomer.

Causality in Synthesis: The hydroxyl group is a strong activating group and an ortho-, para-director. The existing chlorine atom is a deactivating group but is also an ortho-, para-director. Therefore, brominating a chlorophenol will result in a mixture of products. For example, bromination of 2-chlorophenol can yield both 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol.[9] To achieve high purity, specialized catalysts or reaction conditions are necessary to direct the incoming bromine to a specific position.[10]

A common synthetic approach involves reacting the parent chlorophenol with bromine (Br₂) in an inert solvent like carbon tetrachloride or chlorobenzene.[9]

SynthesisWorkflow Start 2-Chlorophenol + Inert Solvent Step1 Cool Reaction (e.g., 0-15°C) Start->Step1 Dissolve Step2 Add Bromine (Br₂) slowly Step1->Step2 Control Temp Step3 Reaction Stirring (1-25 hours) Step2->Step3 Allow to react Step4 Solvent Removal (Distillation) Step3->Step4 Workup End Purified 4-bromo-2-chlorophenol Step4->End Isolate

Caption: General workflow for the synthesis of 4-bromo-2-chlorophenol.

Reactivity: Bromochlorophenols can undergo reactions typical of phenols, such as O-alkylation and O-acylation at the hydroxyl group. The aromatic ring can participate in further electrophilic substitution, though it is deactivated by the halogens. Under thermal conditions, such as pyrolysis or incineration, chlorophenols and bromophenols are known precursors to the formation of highly toxic mixed halogenated dibenzo-p-dioxins and furans (PXDD/Fs).[11][12] This occurs through condensation reactions and intermolecular rearrangements of phenoxy radicals.[12]

Bromochlorophene: 2,2'-Methylenebis(6-bromo-4-chlorophenol)

This larger molecule, with the CAS number 15435-29-7, is a distinct chemical entity often referred to by the common name this compound.[3][4]

Chemical Structure

Caption: Structure of 2,2'-Methylenebis(6-bromo-4-chlorophenol).

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₃H₈Br₂Cl₂O₂[3][4]
Molecular Weight 426.92 g/mol [5]
Appearance White to Off-White Solid/Powder[5][13]
Melting Point 189 °C[5]
Boiling Point 452.3±40.0 °C (Predicted)[5]
Solubility Water: < 0.01 g/L; 95% Ethanol: 0.5 g/L; Propylene Glycol: 2.5 g/L[5]
pKa 7.56±0.48 (Predicted)[5]
Synthesis

Bromochlorophene is produced via the bromination of its precursor, 2,2'-methylenebis(4-chlorophenol) (also known as Dichlorophen).[5] The reaction is typically carried out in glacial acetic acid under cold conditions to control the exothermic reaction and ensure substitution at the positions ortho to the hydroxyl groups.[5]

Applications

The primary application of Bromochlorophene is as a broad-spectrum antimicrobial agent and preservative.[5] Its low water solubility and efficacy against bacteria and fungi make it suitable for use in topical formulations and consumer products. It is found in cosmetics, deodorants, mouthwashes, and toothpastes to prevent microbial growth and act as a deodorant.[5]

Spectroscopic Analysis

Spectroscopic methods are essential for identifying and distinguishing between this compound isomers.

  • Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretch (~3200-3600 cm⁻¹), C-O stretching (~1200 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-H stretching just above 3000 cm⁻¹. The C-Br and C-Cl stretching frequencies appear in the fingerprint region (<1000 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The phenolic proton (OH) appears as a broad singlet. The aromatic protons (Ar-H) exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on the substitution pattern. Their chemical shifts are influenced by the electronic nature of the adjacent halogens.

    • ¹³C NMR: The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms, which is a key indicator of the isomer's symmetry. The carbons bonded to the electronegative oxygen and halogens are significantly downfield.

  • Mass Spectrometry (MS): This is a powerful tool for identifying halogenated compounds. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion (M⁺) peak will appear as a characteristic cluster of peaks (M, M+2, M+4, etc.) whose relative intensities are predictable, confirming the presence of one bromine and one chlorine atom.

Applications in Drug Development and Biological Activity

Halogenated phenols, including bromophenols and chlorophenols, are recognized for their diverse biological activities and are valuable scaffolds in medicinal chemistry.[14][15]

  • Enzyme Inhibition: Bromophenol derivatives have been designed and synthesized as potent inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs.[16] Some novel bromophenols have shown effective inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA), suggesting potential applications in treating Alzheimer's, glaucoma, or epilepsy.[17]

  • Anticancer Activity: Various bromophenols isolated from marine sources or synthesized in the lab have demonstrated anticancer properties.[14] Introducing halogens like bromine and chlorine into a molecular structure can enhance its therapeutic activity and favorably affect its metabolism and duration of action.[18]

  • Rationale for Halogenation in Drugs: Chlorine is a key element in over 250 FDA-approved drugs.[19] Halogens can increase lipophilicity, improve membrane permeability, and participate in "halogen bonding," a specific type of non-covalent interaction that can enhance binding affinity to a biological target.[18]

Toxicology and Environmental Fate

While useful, brominated and chlorinated phenols are compounds of toxicological concern.

  • Human Health: Direct exposure can cause effects ranging from mild skin irritation to severe tissue damage, depending on the concentration and duration.[8] Inhalation may cause respiratory irritation.[8] Chlorophenols as a class are considered toxic, and some are classified as probable human carcinogens.[20][21] The toxicological properties of many specific bromochlorophenol isomers have not been thoroughly investigated.[8] For Bromochlorophene (the bisphenol), the acute oral LD50 in rats is 3700 mg/kg, indicating moderate toxicity.[5]

  • Environmental Impact: Chlorophenols are persistent environmental pollutants found in industrial wastewater.[22] Their recalcitrant nature makes them difficult to degrade. As previously mentioned, a significant environmental risk is their potential to act as precursors for the formation of highly toxic and persistent PXDD/Fs during combustion processes.[11][12] Therefore, the disposal of materials containing these compounds must be carefully managed through controlled incineration with flue gas scrubbing to prevent environmental contamination.[23]

Experimental Protocol: Synthesis of 4-Bromo-2-chlorophenol

This protocol is adapted from established methods for the regioselective bromination of 2-chlorophenol.[9]

Objective: To synthesize 4-bromo-2-chlorophenol with high yield and purity.

Materials:

  • 2-chlorophenol (1 mole)

  • Chlorobenzene (inert solvent)

  • Bromine (1 mole)

  • Triethylamine hydrochloride (catalyst, optional)

  • Reaction flask with dropping funnel, stirrer, and temperature control (ice bath)

  • Distillation apparatus

Methodology:

  • Preparation: In a suitable reaction flask, dissolve 257.0 g (2 moles) of 2-chlorophenol in 350 g of chlorobenzene. Add 12 g of triethylamine hydrochloride as a catalyst to improve regioselectivity.[9]

  • Cooling: Cool the reaction mixture to a temperature between 5°C and 8°C using an ice bath. Maintain constant stirring.

  • Bromination: Slowly add 320 g (2 moles) of bromine from a dropping funnel over a period of approximately 3 hours. It is critical to maintain the temperature of the reaction mixture between 5°C and 8°C during the addition to minimize the formation of byproducts.[9] An evolution of hydrogen bromide gas will be observed.

  • Reaction Completion: After the bromine addition is complete, allow the reaction temperature to rise to approximately 15-20°C. Continue stirring the mixture for an additional hour to ensure the reaction goes to completion.[9]

  • Workup and Isolation: The solvent (chlorobenzene) is removed by distillation under vacuum (e.g., at 70°C / 15-20 torr).[9]

  • Purification: The crude product can be further purified by recrystallization or distillation to yield high-purity 4-bromo-2-chlorophenol.

Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic techniques described in Section 4 (NMR, MS, IR) and by measuring its melting point and comparing it to the literature value.

Conclusion

The term "this compound" refers to a range of compounds from simple structural isomers to a complex bisphenol derivative. This guide has systematically deconstructed this ambiguity, providing a detailed technical overview for a scientific audience. Understanding the distinct structures, properties, and synthesis of each compound is paramount for their safe and effective application, whether in industrial formulations or as scaffolds in modern drug discovery. While their biological activities are promising, their potential for environmental persistence and transformation into toxic byproducts necessitates careful handling and disposal, underscoring the dual nature of these versatile halogenated molecules.

References

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A Technical Guide to the Synthesis and Characterization of Bromochlorophen Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and characterization of bromochlorophen derivatives. These halogenated phenols are significant scaffolds in medicinal chemistry and materials science, often serving as key building blocks for pharmaceuticals and other biologically active compounds.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design, execution, and structural validation.

Part 1: Strategic Synthesis of this compound Derivatives

The synthetic approach to a target this compound derivative must be carefully planned, considering the desired substitution pattern, yield, and purity.[3] The highly activated nature of the phenol ring, due to the electron-donating hydroxyl group, governs many of the synthetic choices.[4]

Foundational Strategy: Electrophilic Aromatic Substitution (EAS)

The most direct method for introducing bromine and chlorine atoms onto a phenolic ring is through electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group is a powerful activating, ortho-, para-director, making the phenol ring highly susceptible to electrophilic attack.[4][5]

Causality Behind Experimental Choices:

  • Reactivity Control: The high reactivity of the phenol ring can lead to polysubstitution.[6] To achieve selective monohalogenation, reaction conditions must be carefully controlled. Using a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at low temperatures can limit the extent of halogenation.[5][6] In contrast, conducting the reaction in a polar solvent like water (e.g., with bromine water) typically results in the formation of a 2,4,6-tri-substituted product as a precipitate.[5]

  • Regioselectivity: The -OH group directs incoming electrophiles to the ortho and para positions.[6] Steric hindrance from the bulky bromine or chlorine atoms can influence the ratio of ortho to para products. Separating these isomers often requires chromatographic techniques.

EAS_Mechanism

Experimental Protocol 1: Controlled Monobromination of 4-Chlorophenol

This protocol details the synthesis of 2-bromo-4-chlorophenol, a common this compound derivative.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.8 g (0.1 mol) of 4-chlorophenol in 100 mL of carbon tetrachloride (CCl₄). Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of CCl₄ dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the mixture with a 10% sodium thiosulfate solution to remove unreacted bromine, followed by a wash with distilled water.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield pure 2-bromo-4-chlorophenol.

Advanced Strategy: Palladium-Catalyzed Cross-Coupling

For constructing more complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are indispensable tools in modern organic synthesis.[7][8][9] These methods create new carbon-carbon bonds under relatively mild conditions and tolerate a wide array of functional groups.[7][10] A common application involves coupling an arylboronic acid with a bromochlorophenol to introduce a new aryl substituent.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is critical for reaction efficiency. The catalyst facilitates the key steps of oxidative addition and reductive elimination, while the ligand stabilizes the palladium complex and influences its reactivity.[7]

  • Base and Solvent: A base is required to activate the boronic acid in the transmetalation step of the Suzuki coupling.[7] The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.

Suzuki_Cycle

Part 2: Rigorous Characterization and Structural Elucidation

Confirming the identity, purity, and structure of the synthesized this compound derivative is a critical, multi-step process. A combination of spectroscopic and analytical techniques provides a self-validating system for unambiguous characterization.

Characterization_Workflow

Spectroscopic Analysis

Spectroscopic techniques offer a powerful, non-destructive means to probe the molecular structure.[11]

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and substitution pattern of the aromatic ring.[12]

  • ¹H NMR: Provides information on the number of different proton environments, their electronic surroundings (chemical shift), and neighboring protons (spin-spin coupling).[13]

    • Chemical Shift (δ): Aromatic protons typically resonate between 6.5-8.0 ppm. The phenolic -OH proton signal can appear over a broad range (4-7 ppm) and is often a singlet.[13][14]

    • Integration: The area under each peak is proportional to the number of protons it represents.

    • Coupling Constants (J): The magnitude of the J-value between two protons indicates their spatial relationship: ortho-coupling (³J) is typically 7-9 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. Carbons attached to the electronegative -OH group appear downfield (150-160 ppm), while carbons bonded to halogens also show characteristic shifts.[15]

Experimental Protocol 2: ¹H NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[13]

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.[11]

  • Confirmation of -OH Peak: To confirm the assignment of the phenolic proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will disappear due to proton-deuterium exchange.[14]

Table 1: Representative ¹H NMR Data for a Hypothetical 2-Bromo-4-chlorophenol

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OH~5.5broad singlet-1H
H-6~7.4doubletJ = 2.5 Hz (meta)1H
H-5~7.1doublet of doubletsJ = 8.8 Hz (ortho), 2.5 Hz (meta)1H
H-3~6.9doubletJ = 8.8 Hz (ortho)1H

2.1.2 Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the elemental composition from the fragmentation pattern.[15]

  • Molecular Ion Peak (M⁺): The key feature for this compound derivatives is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (e.g., M⁺, [M+2]⁺, [M+4]⁺), which unambiguously confirms the presence of one bromine and one chlorine atom.

  • Fragmentation: Common fragmentation pathways in electron ionization (EI) mass spectra include the loss of a halogen atom (X•) or hydrogen halide (HX).[16]

Experimental Protocol 3: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any minor impurities.[17]

  • Ionization: Use a standard electron impact (EI) ionization source at 70 eV.[11]

  • Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the molecular weight and the presence of Br and Cl. Analyze the fragmentation pattern to support the proposed structure.[11]

2.1.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[18]

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • C-O Stretch: A sharp peak around 1200 cm⁻¹ corresponds to the C-O bond of the phenol.

  • C-X Stretch: C-Cl and C-Br stretching vibrations appear in the fingerprint region (typically below 800 cm⁻¹).

X-ray Crystallography

For derivatives that can be obtained as single crystals, X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[19] It is the gold standard for structural validation, yielding precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.[20][21]

References

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Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Modern Perspective on Halogenated Phenols

To the researchers, scientists, and drug development professionals who comprise our audience, this guide is designed to be a definitive resource on the biological activities of bromochlorophen [2,2'-methylenebis(6-bromo-4-chlorophenol)] and its chemical relatives. In an era demanding novel antimicrobial and anthelmintic agents, a comprehensive understanding of established, yet not fully characterized, compounds is paramount. This document moves beyond a simple recitation of facts, aiming instead to provide a causal, mechanistic, and practical understanding of this class of halogenated bisphenols. We will delve into not only what is known but also how such knowledge is generated, validated, and applied in a research and development context.

Introduction: The Chemical and Biological Landscape of this compound

This compound, a halogenated bisphenolic compound, belongs to a broader class of chemicals recognized for their potent biological effects.[1] Structurally, it is 2,2'-methylenebis(6-bromo-4-chlorophenol), a molecule whose efficacy is deeply tied to its stereochemistry and the specific placement of its halogen substituents.[2] Historically, such compounds have been utilized for their preservative and antimicrobial properties in various industrial and cosmetic applications.[1][3] This guide will systematically explore its primary biological activities, mechanisms of action, and the experimental frameworks required to rigorously evaluate them.

Chemical Structure of this compound

  • IUPAC Name: 2-bromo-6-[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol[2]

  • CAS Number: 15435-29-7[2]

  • Molecular Formula: C₁₃H₈Br₂Cl₂O₂[2]

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism underpinning the broad-spectrum biological activity of many halogenated phenols, including likely this compound, is the uncoupling of oxidative phosphorylation in mitochondria.[4] This process is fundamental to cellular energy production and its disruption has profound, and often lethal, consequences for the target organism.

2.1 The Protonophore Hypothesis

Weakly acidic uncouplers like halogenated phenols act as protonophores.[5] They are lipid-soluble molecules that can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolic hydroxyl group is protonated. The molecule then diffuses across the membrane into the proton-poor mitochondrial matrix, where it releases its proton. This action effectively short-circuits the proton motive force (proton gradient) that is essential for ATP synthase to produce ATP.[6] The energy generated by the electron transport chain is thus uncoupled from ATP synthesis and is instead dissipated as heat.[6]

Below is a diagram illustrating this proposed mechanism.

Uncoupling_Mechanism H_plus_IMS H+ ATP_Synthase ATP Synthase Uses H+ Gradient H_plus_IMS->ATP_Synthase H+ flow for ATP synthesis BCP_H This compound (BOH) H_plus_IMS->BCP_H Protonation membrane Outer Leaflet Lipid Bilayer Inner Leaflet H_plus_Matrix H+ ETC Electron Transport Chain (ETC) Pumps H+ ETC->H_plus_IMS H+ pumping ATP_Synthase->H_plus_Matrix BCP_anion Anion (BO-) BCP_H->BCP_anion Crosses Membrane BCP_anion->H_plus_Matrix Deprotonation

Caption: Proposed mechanism of this compound as a protonophoric uncoupler in mitochondria.

Antimicrobial Activity

This compound is known to possess strong antibacterial and antifungal properties, making it effective as a preservative and microbicide.[1][3] The disruption of cellular energy production is a broad-spectrum mechanism, affecting a wide range of microbes.

3.1 Antibacterial & Antifungal Spectrum

While specific, comprehensive MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) data for this compound against a wide panel of bacteria and fungi are not extensively published in publicly available literature, activity against common pathogens can be inferred from its use and the activities of related compounds. For instance, related bromophenol derivatives have shown significant activity against Staphylococcus aureus (including MRSA) and various Candida species.[7][8][9]

Data Presentation: A Framework for Quantitative Analysis

To rigorously characterize the antimicrobial profile of this compound, experimental determination of MIC and MBC/MFC values is essential. The data should be presented in a structured format for clear interpretation and comparison. The following tables are templates illustrating how such data would be presented.

Table 1: Hypothetical Antibacterial Spectrum of this compound

Bacterial Species Strain (e.g., ATCC) MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus ATCC 29213 Value Value
Escherichia coli ATCC 25922 Value Value
Pseudomonas aeruginosa ATCC 27853 Value Value

| Enterococcus faecalis | ATCC 29212 | Value | Value |

Table 2: Hypothetical Antifungal Spectrum of this compound

Fungal Species Strain (e.g., ATCC) MIC (µg/mL) MFC (µg/mL)
Candida albicans ATCC 90028 Value Value
Aspergillus fumigatus ATCC 204305 Value Value

| Trichophyton rubrum | ATCC 28188 | Value | Value |

3.2 Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a self-validating system for determining the antimicrobial efficacy of a test compound, grounded in CLSI standards.

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is chosen for its efficiency, scalability (allowing for multiple strains and concentrations to be tested simultaneously), and quantitative results.

  • 0.5 McFarland Standard: Standardizing the inoculum density is critical for reproducibility. A lower density could lead to falsely low MICs, while a higher density could overwhelm the antimicrobial agent.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for most non-fastidious bacteria as it has low levels of inhibitors and is standardized for divalent cation concentrations, which can affect the activity of some antimicrobials.

  • Controls: The inclusion of sterility, growth, and positive controls (a known antibiotic) is essential to validate the assay's integrity.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a working solution from which serial dilutions will be made.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Serial Dilution:

    • Add 50 µL of the appropriate sterile broth (e.g., CAMHB) to wells 2 through 12 of a 96-well microtiter plate for each row being tested.

    • Add 100 µL of the working solution of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no compound). Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow start Start: Prepare Reagents (Compound, Broth, Bacterial Culture) prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum plate_setup Setup 96-Well Plate Add Broth to Wells 2-12 start->plate_setup dilute_inoculum Dilute to Final Concentration (~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells 1-11 dilute_inoculum->add_inoculum serial_dilution Perform 2-Fold Serial Dilution of this compound (Wells 1-10) plate_setup->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (35°C, 16-20h) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Anthelmintic Activity

Halogenated phenols have a history of use as anthelmintics, particularly as flukicides in veterinary medicine. Their mechanism of action, disrupting the energy metabolism of the parasite, is highly effective against helminths which have high metabolic rates. A related compound, trichlorophen, has shown high efficacy against cestode and some nematode infections.[10]

4.1 Spectrum of Activity

The specific spectrum of anthelmintic activity for this compound is not well-documented in accessible literature. However, based on its structural class, it would be hypothesized to be effective against trematodes (flukes) like Fasciola hepatica and cestodes (tapeworms). Its efficacy against nematodes would require empirical validation.

4.2 Experimental Protocol: In Vitro Anthelmintic Screening (Adult Motility Assay)

This protocol provides a primary screen to assess the direct effect of a compound on the viability of adult helminths.

Causality Behind Experimental Choices:

  • Adult Motility: Loss of motility is a primary and easily observable indicator of anthelmintic effect, often preceding death. It indicates neuromuscular paralysis or severe metabolic disruption.

  • Phosphate-Buffered Saline (PBS): This provides a stable, isotonic environment that maintains the viability of the parasites for the duration of the short-term assay without introducing confounding nutritional variables.

  • Positive Control: Using a known anthelmintic (e.g., Albendazole, Ivermectin) validates that the assay system is responsive and provides a benchmark for comparing the potency of the test compound.

Step-by-Step Methodology:

  • Parasite Collection: Collect adult helminths (e.g., Haemonchus contortus from sheep abomasa) and wash them thoroughly in pre-warmed (37°C) PBS.

  • Preparation of Test Solutions: Prepare stock solutions of this compound in DMSO. Create a range of test concentrations by diluting the stock in PBS. Ensure the final DMSO concentration in all wells is low and consistent (e.g., <1%) to avoid solvent toxicity.

  • Assay Setup:

    • In a multi-well plate (e.g., 24-well), add the prepared test solutions in triplicate.

    • Include a positive control (a known anthelmintic) and a negative control (PBS with the same percentage of DMSO as the test wells).

    • Carefully place one or a small number of adult worms into each well.

  • Incubation: Incubate the plates at 37°C.

  • Observation and Scoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), observe the worms under a dissecting microscope.

    • Score the motility of the worms. A simple scoring system can be used (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal, sporadic movement, 0 = no movement, death).

    • Confirm death by gently probing the worm with a needle; a lack of response confirms death.

  • Data Analysis: Calculate the percentage of paralyzed or dead worms at each concentration and time point. This data can be used to determine an EC₅₀ (Effective Concentration for 50% of the population).

Structure-Activity Relationships (SAR)

The biological activity of bisphenols is highly dependent on their structure. Key factors include:

  • The Phenolic Hydroxyl Group: This group is crucial. Its acidity (pKa) is a key determinant of protonophoric activity.[11]

  • Halogenation: The number, type, and position of halogen atoms significantly influence lipophilicity and the electron-withdrawing nature of the molecule, which in turn affects the pKa of the hydroxyl group and the stability of the resulting anion within the mitochondrial membrane.[11]

  • The Methylene Bridge: The bridge connecting the two phenolic rings dictates the spatial orientation of the rings, which is critical for binding to target sites.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic cluster_props Key Properties Structure Molecular Structure (this compound) Properties Physicochemical Properties Structure->Properties determines Activity Biological Activity (e.g., Antimicrobial, Anthelmintic) Properties->Activity influences Lipophilicity Lipophilicity (LogP) Acidity Acidity (pKa) Sterics Steric Hindrance Electronics Electronic Effects (Halogenation) Lipophilicity->Activity Membrane Permeation Acidity->Activity Protonophore Efficacy Sterics->Activity Target Binding

Caption: Logical relationship between molecular structure and biological activity.

Toxicological Profile and Environmental Considerations

A thorough understanding of a compound's toxicity is non-negotiable in drug development and chemical safety assessment.

6.1 Mammalian Toxicity

Recent studies on this compound provide key toxicological data.[11]

  • Acute Oral Toxicity: A single-dose toxicity study in Sprague-Dawley rats established an approximate lethal dose (ALD) of over 1,000 mg/kg for both males and females, indicating low acute toxicity.

  • Repeated-Dose Toxicity: A 28-day repeated-dose oral toxicity study revealed dose-dependent effects. Mortality was observed at higher doses (500 and 1,000 mg/kg b.w.). The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 250 mg/kg b.w./day for both male and female rats.[11]

  • Genotoxicity: this compound did not show evidence of genotoxic effects in the studies conducted.[11]

  • Endocrine Disruption: Bromophenols as a class are known to be potential endocrine disruptors. They can interfere with human sulfotransferase isoforms, which are involved in hormone metabolism.[1] This warrants further investigation for this compound specifically.

Table 3: Summary of Toxicological Data for this compound

Parameter Species Route Value Source
Approx. Lethal Dose (ALD) Rat Oral > 1,000 mg/kg

| NOAEL (28-day) | Rat | Oral | 250 mg/kg/day |[11] |

6.2 Ecotoxicology and Environmental Fate

The environmental impact of halogenated phenols is a significant concern due to their potential for persistence and toxicity to aquatic life.

  • Aquatic Toxicity: Halogenated phenols are generally classified as toxic to aquatic organisms. The degree of toxicity often increases with the number of halogen substitutions.

  • Biodegradation: The biodegradation of halogenated phenols in soil and water is possible but can be slow. Certain microorganisms, such as strains of Arthrobacter and Pseudomonas, have been shown to degrade chlorophenols.[3][6] The presence of both bromine and chlorine on the same molecule may affect its biodegradability, a subject requiring specific study.

Conclusion and Future Directions

This compound is a potent biological agent with established antimicrobial properties and a high probability of anthelmintic activity, likely mediated by the uncoupling of oxidative phosphorylation. While its toxicological profile suggests a NOAEL that would need to be carefully considered in any therapeutic development, its low acute toxicity is a favorable characteristic.

The primary knowledge gap remains the lack of comprehensive, publicly available quantitative data on its antimicrobial and anthelmintic efficacy against a broad range of clinically relevant pathogens. The experimental protocols detailed in this guide provide a clear roadmap for generating this crucial data. Future research should focus on:

  • Systematic Efficacy Screening: Performing MIC/MBC and in vitro anthelmintic assays to establish a quantitative spectrum of activity.

  • Mechanistic Validation: Confirming the uncoupling of oxidative phosphorylation as the primary mechanism of action using respirometry assays with isolated mitochondria.

  • Endocrine Disruption Potential: Conducting specific assays to evaluate the potential for this compound to interact with hormone receptors and metabolic pathways.

  • Derivative Synthesis and SAR: Synthesizing and testing related compounds to optimize efficacy and minimize toxicity, building upon the foundational structure-activity relationships.

By systematically addressing these areas, the full potential of this compound and its related compounds as leads for next-generation therapeutic agents can be rigorously and responsibly evaluated.

References

  • Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats. (2021). National Institutes of Health. Retrieved from [Link]

  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. (2016). PubMed. Retrieved from [Link]

  • Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol. (n.d.). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Methylenebis(6-bromo-4-chlorophenol). Retrieved from [Link]

  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory concentrations... (n.d.). ResearchGate. Retrieved from [Link]

  • Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats. (2021). ResearchGate. Retrieved from [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). ResearchGate. Retrieved from [Link]

  • Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. (2025). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Bromochlorophene. Retrieved from [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). National Institutes of Health. Retrieved from [Link]

  • Identification of enzymes that have helminth-specific active sites and are required for Rhodoquinone-dependent metabolism as targets for new anthelmintics. (n.d.). National Institutes of Health. Retrieved from [Link]

  • [Activity of the anthelmintic agent trichlorophen on the models of human helminthiasis]. (n.d.). PubMed. Retrieved from [Link]

  • IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Molecules released by helminth parasites involved in host colonization. (n.d.). PubMed. Retrieved from [Link]

  • Uncouplers of oxidative phosphorylation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (PDF) Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (n.d.). ResearchGate. Retrieved from [Link]

  • Aquatic Toxicity and Ecological Risk Assessment of Chlorophenol Compounds. (2024). Rock and Mineral Analysis. Retrieved from [Link]

  • Biodegradation of chlorophenol mixtures by Pseudomonas putida. (1992). PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Bromochlorophene (CAS 15435-29-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Bromochlorophene (CAS 15435-29-7), a halogenated bisphenolic compound. While the user request referred to this compound as "Bromochlorophen," the correct chemical name associated with this CAS number is 2,2'-Methylenebis(6-bromo-4-chlorophenol) , commonly known as Bromochlorophene.[1][2] This document delves into its chemical synthesis, antimicrobial properties, potential therapeutic applications, pharmacokinetic profile, and analytical methodologies, offering field-proven insights for its application in research and development.

Compound Identification and Physicochemical Properties

Bromochlorophene is a symmetrically substituted bisphenol, a class of compounds known for their diverse biological activities.

Nomenclature and Structural Information
  • Systematic IUPAC Name: 2-bromo-6-[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol[1]

  • Common Synonyms: Bromochlorophene, Bromchlorophene, Brophen, 2,2'-Methylenebis(6-bromo-4-chlorophenol)[1]

  • CAS Number: 15435-29-7

  • Molecular Formula: C₁₃H₈Br₂Cl₂O₂[1]

  • Molecular Weight: 426.92 g/mol [1]

Structural Diagram:

Caption: 2D structure of Bromochlorophene (CAS 15435-29-7).

Physicochemical Data

A summary of key physicochemical properties is crucial for formulation development and experimental design.

PropertyValueSource
Appearance White to off-white crystalline powder
Melting Point 190-192 °C (decomposes)
Solubility Insoluble in water; soluble in organic solvents
LogP (octanol-water) 6.12

Synthesis and Manufacturing

Bromochlorophene is synthesized via the electrophilic bromination of its precursor, 2,2'-Methylenebis(4-chlorophenol). The key to a successful synthesis is controlling the regioselectivity of the bromination to favor substitution at the positions ortho to the hydroxyl groups.

Proposed Synthetic Pathway

synthesis reactant 2,2'-Methylenebis(4-chlorophenol) product Bromochlorophene (2,2'-Methylenebis(6-bromo-4-chlorophenol)) reactant->product Electrophilic Aromatic Substitution reagent Bromine (Br₂) Glacial Acetic Acid reagent->product

Caption: Synthetic pathway for Bromochlorophene.

Detailed Experimental Protocol (Proposed)

Reaction Scheme:

(A visual representation of the chemical reaction would be placed here in a full whitepaper).

Materials:

  • 2,2'-Methylenebis(4-chlorophenol)

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2,2'-Methylenebis(4-chlorophenol) (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.

  • Precipitation and Filtration: The crude Bromochlorophene will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 2,2'-Methylenebis(6-bromo-4-chlorophenol).

  • Drying: Dry the purified product under vacuum.

Mechanism of Action and Biological Activity

Bromochlorophene's primary utility stems from its potent antimicrobial properties. Its mechanism of action is believed to be similar to that of other halogenated bisphenols.

Antimicrobial Mechanism

The antimicrobial action of bisphenolic compounds like Bromochlorophene is multifaceted. The primary mechanism involves the disruption of bacterial cell membranes.[4] Due to its lipophilic nature, the molecule can intercalate into the lipid bilayer of the bacterial cell membrane, leading to a loss of structural integrity and increased permeability. This results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

Furthermore, there is evidence that these compounds can inhibit key bacterial enzymes involved in essential metabolic pathways.

mechanism cluster_membrane Bacterial Cell Membrane membrane Lipid Bilayer Bromochlorophene Bromochlorophene Disruption Membrane Disruption & Increased Permeability Bromochlorophene->Disruption Intercalation Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of Bromochlorophene.

Potential Applications in Drug Development

The potent antimicrobial activity of Bromochlorophene and related bromophenol derivatives makes them interesting candidates for the development of new antibacterial agents, particularly in an era of rising antibiotic resistance.[2][4]

  • Topical Antibacterials: Its efficacy against Gram-positive bacteria, including resistant strains, suggests potential for development as a topical agent for skin and soft tissue infections.

  • Lead Compound for Novel Antibiotics: The bisphenolic scaffold can be chemically modified to optimize antibacterial activity while minimizing potential toxicity, serving as a starting point for the discovery of new classes of antibiotics.[4]

  • Antifungal and Antiviral Research: While less studied, other bromophenols have shown antifungal and antiviral properties, suggesting that Bromochlorophene could be a subject for broader antimicrobial screening.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Bromochlorophene is critical for assessing its safety and potential as a therapeutic agent.

Dermal Absorption and Pharmacokinetic Parameters

A study in rats investigated the pharmacokinetics of Bromochlorophene following dermal application. The compound was quantifiable in plasma, indicating systemic absorption.[5]

ParameterValue (Gel Formulation)Value (Cream Formulation)Source
Tmax (Time to peak plasma concentration) 8-12 hours8-12 hours
Elimination Half-life (t½) 10.35 ± 2.07 hoursNot Reported
Topical Bioavailability 29.25 ± 6.09%Not Reported

These findings indicate that the formulation significantly influences the dermal absorption of Bromochlorophene.

Metabolism (Predicted)

While specific metabolism studies on Bromochlorophene are limited, data from related halogenated phenols suggest that the primary metabolic pathways likely involve:

  • Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP2B6, are known to metabolize structurally similar compounds like 4-bromo-2-chlorophenol (a metabolite of the pesticide profenofos).[6][7] This suggests that hydroxylation of the aromatic rings is a probable metabolic step.

  • Phase II Metabolism (Conjugation): The hydroxyl groups of Bromochlorophene and its oxidized metabolites are likely to undergo conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation) to form more water-soluble compounds that can be readily excreted.[8]

metabolism BCP Bromochlorophene Phase1 Phase I Metabolism (CYP450 Oxidation) BCP->Phase1 Metabolite1 Hydroxylated Metabolites Phase1->Metabolite1 Phase2 Phase II Metabolism (Glucuronidation/Sulfation) Metabolite1->Phase2 Metabolite2 Conjugated Metabolites Phase2->Metabolite2 Excretion Renal/Biliary Excretion Metabolite2->Excretion

Caption: Predicted metabolic pathway of Bromochlorophene.

Analytical Methods

Robust analytical methods are essential for the quantification of Bromochlorophene in various matrices, including raw materials, finished products, and biological samples.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is suitable for the routine analysis of Bromochlorophene.

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

For more sensitive and selective analysis, especially in complex matrices, GC-MS can be employed. Derivatization of the phenolic hydroxyl groups (e.g., by acetylation or silylation) is often necessary to improve chromatographic performance.

Proposed GC-MS Method (after derivatization):

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-500 m/z

Spectroscopic Data

Spectroscopic data are fundamental for the structural confirmation and identification of Bromochlorophene.

Mass Spectrometry (MS)

The mass spectrum of Bromochlorophene is characterized by a complex isotopic pattern due to the presence of two bromine and two chlorine atoms. The molecular ion region will show a cluster of peaks corresponding to the different isotopic combinations of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. The most abundant peak in the molecular ion cluster would be for the species containing two ⁷⁹Br and two ³⁵Cl atoms.

Key Expected Fragments:

  • Loss of a brominated and chlorinated phenol ring: Cleavage of the methylene bridge can lead to fragments corresponding to the individual phenolic units.

  • Loss of Br and Cl atoms: Stepwise loss of the halogen atoms from the molecular ion or fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Bromochlorophene is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic Protons: Two singlets or two doublets in the aromatic region (approximately 7.0-7.5 ppm), corresponding to the two non-equivalent protons on each phenyl ring.

  • Methylene Protons: A singlet at approximately 3.8-4.2 ppm, corresponding to the two protons of the methylene bridge.

  • Hydroxyl Protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Key IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (hydroxyl groups).

  • C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks around 2850-2960 cm⁻¹ (methylene bridge).

  • C=C Stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹.

  • C-Br and C-Cl Stretches: In the fingerprint region, typically below 800 cm⁻¹.

Safety and Handling

Bromochlorophene is classified as a skin irritant.[1] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

Bromochlorophene (CAS 15435-29-7) is a halogenated bisphenolic compound with significant antimicrobial properties. Its mechanism of action, primarily involving the disruption of bacterial cell membranes, makes it a compound of interest for the development of new antibacterial agents. This guide has provided a comprehensive overview of its synthesis, biological activity, pharmacokinetics, and analytical methods to support further research and development in the fields of medicinal chemistry and drug discovery. The provided protocols and data serve as a valuable resource for scientists and researchers working with this compound.

References

  • PubChem. (n.d.). 2,2'-Methylenebis(6-bromo-4-chlorophenol). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of related compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • ACS Publications. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]

  • MDPI. (2022, June 16). Pharmacokinetics and the Dermal Absorption of Bromochlorophene, a Cosmetic Preservative Ingredient, in Rats. Retrieved from [Link]

  • MDPI. (n.d.). Bromophenols in Marine Algae and Their Bioactivities. Retrieved from [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • PubMed. (2013, April 5). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • PubMed Central. (n.d.). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Retrieved from [Link]

Sources

Environmental Fate and Degradation of Bromochlorophen: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromochlorophens are halogenated aromatic compounds that have garnered scientific interest due to their presence as intermediates in the synthesis of various commercial products and as potential environmental contaminants. Their environmental persistence, potential toxicity, and the complex pathways of their degradation are of significant concern to researchers, environmental scientists, and professionals in drug development who may encounter these structures in synthetic pathways or as metabolic byproducts. This guide provides a comprehensive technical overview of the current understanding of the environmental fate and degradation of bromochlorophen, with a focus on the underlying chemical and biological mechanisms.

Overview of Bromochlorophens: Chemical Identity and Physicochemical Properties

Bromochlorophens exist as several isomers depending on the substitution pattern of bromine and chlorine atoms on the phenol ring. The physicochemical properties of these isomers, such as their solubility, vapor pressure, and octanol-water partition coefficient, are critical in determining their environmental distribution and bioavailability. The properties of two common isomers, 2-bromo-4-chlorophenol and 4-bromo-2-chlorophenol, are summarized in Table 1. The octanol-water partition coefficient (LogP) for 2-bromo-4-chlorophenol is 3.36, suggesting a moderate potential for bioaccumulation in fatty tissues of organisms[1].

Table 1: Physicochemical Properties of this compound Isomers

Property2-Bromo-4-chlorophenol4-Bromo-2-chlorophenolReferences
CAS Number 695-96-53964-56-5[1][2]
Molecular Formula C₆H₄BrClOC₆H₄BrClO[1][2]
Molecular Weight 207.45 g/mol 207.45 g/mol [1][2]
Appearance White to off-white crystalline solid-[3]
Melting Point 31-33 °C397.76 K (124.61 °C)[1][2]
Boiling Point 248.6 °C at 760 mmHg506.70 K (233.55 °C)[1][2]
LogP (Octanol-Water Partition Coefficient) 3.362.808[1][2]
Sources and Environmental Significance

Bromochlorophens can enter the environment through various pathways. They are used as intermediates in the synthesis of agrochemicals, such as the organophosphorus insecticide profenofos, for which 2-bromo-4-chlorophenol is a key precursor[4][5]. Their release can occur during manufacturing processes, through the degradation of parent compounds, and from industrial wastewater discharges[6]. The presence of both bromine and chlorine atoms on the aromatic ring makes these compounds relatively resistant to natural degradation processes, leading to their persistence in soil and water systems[7]. The toxicity of halogenated phenols and their degradation byproducts is a significant concern, as they can have adverse effects on aquatic organisms and potentially on human health[6][8].

Scope and Objectives of the Guide

This technical guide is designed for researchers, scientists, and professionals in drug development. It aims to provide a detailed understanding of the environmental fate and degradation of this compound. The guide will cover:

  • Abiotic degradation pathways, including photolysis and hydrolysis.

  • Biotic degradation pathways under both aerobic and anaerobic conditions.

  • Detailed experimental protocols for studying degradation and for the analytical determination of this compound and its metabolites.

  • An overview of the environmental persistence, bioaccumulation potential, and toxicity of these compounds.

By synthesizing the available scientific literature, this guide will serve as a valuable resource for designing and interpreting studies on the environmental impact of this compound and related halogenated compounds.

Abiotic Degradation Pathways

Abiotic degradation processes, which are chemical transformations that do not involve microorganisms, play a crucial role in the environmental fate of bromochlorophens. The primary abiotic pathways are photolysis and hydrolysis.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. For bromochlorophens, this process is influenced by factors such as the wavelength of light, pH of the medium, and the presence of other photosensitizing substances.

The susceptibility of a this compound isomer to photolysis depends on its ability to absorb light in the environmentally relevant spectrum (UV-A and UV-B). The presence of the aromatic ring and the halogen substituents influences the absorption characteristics of the molecule. The pH of the surrounding medium is a critical factor, as the phenolate form of the molecule, which is more prevalent at higher pH, can have different light absorption properties and reactivity compared to the undissociated phenolic form.

While specific photodegradation pathways for this compound are not extensively detailed in the literature, pathways can be inferred from studies on related halogenated phenols. The primary photochemical reaction is expected to be the cleavage of the carbon-halogen bond. Due to the lower bond energy of the C-Br bond compared to the C-Cl bond, initial cleavage of the carbon-bromine bond is more likely. This would lead to the formation of chlorophenol isomers, which can then undergo further degradation. Other potential reactions include hydroxylation of the aromatic ring and polymerization.

Caption: Proposed photodegradation pathway of this compound.

The quantum yield represents the efficiency of a photochemical process, defined as the number of molecules degraded per photon absorbed. Specific quantum yield data for this compound isomers are scarce. However, studies on bromophenols and chlorophenols indicate that quantum yields can vary significantly depending on the specific isomer and environmental conditions. The environmental half-life due to photolysis will depend on factors such as sunlight intensity, water depth and clarity, and the presence of dissolved organic matter that can act as a photosensitizer or quencher.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For aromatic halides like this compound, hydrolysis is generally a very slow process under typical environmental conditions.

The rate of hydrolysis of halogenated phenols is highly dependent on pH and temperature. Under neutral pH conditions, the C-Br and C-Cl bonds on the aromatic ring are quite stable and resistant to cleavage by water. The reaction rate can increase under extreme pH conditions (highly acidic or alkaline) and at elevated temperatures, but these conditions are not typical of most natural environments.

If hydrolysis were to occur, the expected products would be the corresponding bromohydroxyphenol or chlorohydroxyphenol, where the halogen atom is replaced by a hydroxyl group. However, given the stability of the aryl-halide bond, the contribution of hydrolysis to the overall environmental degradation of this compound is likely to be negligible compared to biotic and photolytic processes.

The hydrolysis of halogenated aromatic compounds typically follows pseudo-first-order kinetics. However, due to the high stability of the C-X bond on the aromatic ring, the rate constants for hydrolysis of this compound at environmentally relevant pH and temperature are expected to be very low, leading to very long half-lives.

Biotic Degradation Pathways

The biodegradation of bromochlorophens by microorganisms is a critical process in their removal from the environment. Both aerobic and anaerobic microorganisms have been shown to degrade a wide range of halogenated phenols.

Aerobic Biodegradation

Under aerobic conditions, in the presence of oxygen, microorganisms can utilize this compound as a source of carbon and energy, leading to its complete mineralization.

The initial step in the aerobic biodegradation of halogenated phenols is typically the enzymatic hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes. This reaction incorporates an oxygen atom into the ring, often leading to the formation of a halogenated catechol. This is followed by dehalogenation, where the halogen atoms are removed. The ring is then cleaved by dioxygenase enzymes, and the resulting aliphatic intermediates are funneled into central metabolic pathways.

Based on studies of related compounds, the aerobic degradation of 2-bromo-4-chlorophenol is likely to proceed through the formation of 3-bromo-5-chlorocatechol. This intermediate would then undergo ortho- or meta-ring cleavage, followed by a series of enzymatic reactions that ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle.

Caption: Proposed anaerobic degradation pathway of 2-bromo-4-chlorophenol.

The process of reductive dehalogenation is coupled to the oxidation of an electron donor, such as hydrogen or simple organic acids. The overall process is a form of anaerobic respiration where the halogenated compound serves as the terminal electron acceptor. The presence of other electron acceptors, such as nitrate, sulfate, or iron(III), can influence the microbial community and the extent of reductive dehalogenation.

Experimental Protocols

To investigate the environmental fate and degradation of this compound, standardized and robust experimental protocols are essential. This section provides detailed methodologies for assessing aerobic biodegradation in soil and for the quantitative analysis of this compound and its degradation products using HPLC-MS/MS.

Protocol for Aerobic Biodegradation Assessment in Soil

This protocol is based on established guidelines for testing the aerobic biodegradation of organic chemicals in soil, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

  • Test soil: A well-characterized soil with known properties (pH, organic carbon content, texture).

  • This compound (analytical standard).

  • Mineral salts medium.

  • Sterile water.

  • CO₂ traps (e.g., sodium hydroxide solution).

  • Incubation vessels (e.g., biometer flasks).

  • Analytical equipment for CO₂ measurement (e.g., titration apparatus or TOC analyzer).

  • Soil Preparation: Sieve the soil to remove large debris and adjust the moisture content to 40-60% of its water-holding capacity.

  • Test Setup: Prepare biometer flasks containing a known amount of soil.

  • Spiking: Add a solution of this compound in a minimal amount of a suitable solvent to the soil to achieve the desired test concentration. Include control flasks without the test substance and sterile control flasks (e.g., autoclaved soil) to account for abiotic degradation.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C).

  • CO₂ Measurement: Periodically measure the amount of CO₂ evolved from the soil, which is trapped in the sodium hydroxide solution. This is a measure of the mineralization of the test substance.

  • Sampling: At selected time points, sacrifice replicate flasks and extract the soil to analyze for the remaining concentration of this compound and the formation of degradation products.

Caption: Experimental workflow for aerobic soil biodegradation study.

The percentage of biodegradation is calculated based on the cumulative amount of CO₂ produced in the test flasks (corrected for the CO₂ produced in the control flasks) as a percentage of the theoretical maximum CO₂ that could be produced from the added this compound. The disappearance of the parent compound and the appearance and disappearance of metabolites are plotted over time to determine degradation kinetics.

Protocol for HPLC-MS/MS Analysis of this compound and its Degradation Products

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the sensitive and selective determination of this compound and its degradation products in environmental samples.[8][9][10]

  • Water Samples: Acidify the water sample to prevent degradation. Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) to concentrate the analytes and remove interfering substances.[9] Elute the analytes from the SPE cartridge with an organic solvent (e.g., methanol or acetonitrile).

  • Soil/Sediment Samples: Extract the sample with an appropriate organic solvent or solvent mixture using techniques such as sonication or accelerated solvent extraction. Concentrate the extract and perform a clean-up step if necessary to remove matrix interferences.

  • HPLC System: A reverse-phase HPLC system is typically used.

    • Column: A C18 or a pentafluorophenyl (PFP) column can provide good separation of halogenated phenols.[11]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

  • MS/MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode is commonly used for the analysis of phenols.

    • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and its expected metabolites.

Quantification is typically performed using an internal standard or by the method of standard additions to compensate for matrix effects. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Caption: Analytical workflow for the determination of this compound.

Environmental Fate, Persistence, and Bioaccumulation

The overall environmental fate of this compound is determined by the interplay of the degradation processes discussed above, as well as its potential to persist and bioaccumulate in the environment.

Summary of Degradation Rates and Half-lives

Quantitative data on the degradation rates and environmental half-lives of this compound are limited. However, based on studies of analogous compounds, it can be inferred that its persistence will be highly dependent on environmental conditions. In environments with active microbial populations, biodegradation is likely to be the primary degradation pathway. In surface waters, photolysis may also contribute significantly to its removal. Table 2 provides a summary of degradation information for related compounds to provide context.

Table 2: Degradation Information for Analogous Halogenated Phenols

CompoundDegradation ProcessHalf-life/RateConditionsReference
4-ChlorophenolAnaerobic BiodegradationMineralized via phenolAcclimated sludge[12]
2,4-DichlorophenolAerobic BiodegradationDegraded by various bacteria-[12]
4-BromophenolAnaerobic BiodegradationDegraded by sulfidogenic consortiaEstuarine sediment[2]
BromophenolsPhotolysisVaries with isomer and conditionsAqueous solution
Bioaccumulation Potential

The bioaccumulation potential of a chemical is its tendency to accumulate in living organisms. The octanol-water partition coefficient (LogP) is a key indicator of this potential. With a LogP value of 3.36, 2-bromo-4-chlorophenol has a moderate potential for bioaccumulation.[1] This suggests that it may accumulate in the fatty tissues of aquatic and terrestrial organisms.

Toxicity of this compound and its Degradation Products

This compound is considered to be toxic. 2-Bromo-4-chlorophenol is classified as harmful if swallowed and causes skin and eye irritation.[13][14] The oral LD50 for 4-bromo-2-chlorophenol is 500 mg/kg (ATE).[15] The toxicity of the degradation products is also a concern. While complete mineralization leads to harmless inorganic compounds, the formation of more toxic intermediates is possible.[6][8] For example, incomplete degradation could lead to the formation of other halogenated phenols or catechols, which may have their own toxicological profiles. Therefore, a thorough assessment of the degradation pathways and the identification of intermediates are crucial for a complete understanding of the environmental risk posed by this compound.

Conclusion and Future Research Directions

The environmental fate and degradation of this compound are complex processes involving abiotic and biotic pathways. While the general principles of halophenol degradation can be applied to this compound, there is a clear need for more specific research on this particular class of compounds.

Future research should focus on:

  • Elucidating the specific degradation pathways for different this compound isomers under various environmental conditions.

  • Determining the degradation kinetics and environmental half-lives to better predict their persistence.

  • Identifying and quantifying the formation of degradation products and assessing their toxicity.

  • Isolating and characterizing microorganisms capable of efficiently degrading this compound.

  • Developing and validating robust analytical methods for the routine monitoring of this compound and its metabolites in environmental matrices.

A deeper understanding of these aspects will enable a more accurate assessment of the environmental risks associated with this compound and will support the development of effective remediation strategies for contaminated sites.

References

  • 2-Bromo-4-chlorophenol | CAS#:695-96-5 | Chemsrc. (2025, August 20). Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69670, 2-Bromo-4-chlorophenol. Retrieved January 13, 2026 from [Link].

  • Phenol, 4-bromo-2-chloro-. In: Cheméo. Retrieved January 13, 2026, from [Link].

  • Organohalogens Formation And Toxicity Evaluation In Oxidative Degradation Of Chlorophenols In Hypersaline Wastewater - Globe Thesis. (2018, February 3). Retrieved from [Link]

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  • Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Chlorophenols in water by LC-MS/MS. Case study. (n.d.). Retrieved from [Link]

  • Anaerobic-Aerobic Process for Microbial Degradation of Tetrabromobisphenol A. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Bacterial degradation pathways for 4-chlorophenol. (a) 4-Chlorophenol... (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Bromophenol | C6H5BrO | CID 7808. (n.d.). PubChem. Retrieved from [Link]

  • Bacterial degradation of chlorophenols and their derivatives. (2014, March 3). PubMed Central (PMC). Retrieved from [Link]

  • 5 - Safety data sheet. (2023, September 13). Retrieved from [Link]

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An In-depth Technical Guide on the Toxicological Profile of 2,2'-Methylenebis(6-bromo-4-chlorophenol)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive toxicological profile of 2,2'-Methylenebis(6-bromo-4-chlorophenol), also known as Bromochlorophene. This compound is a halogenated phenol widely utilized for its potent antimicrobial and preservative properties in a variety of consumer and industrial products. This document synthesizes the available scientific literature to offer researchers, scientists, and drug development professionals a detailed understanding of its chemical characteristics, toxicokinetics, and toxicological endpoints.

Key findings indicate that 2,2'-Methylenebis(6-bromo-4-chlorophenol) has a low acute oral toxicity profile. However, repeated exposure at high doses can lead to adverse effects, with a No-Observed-Adverse-Effect Level (NOAEL) established from a 28-day oral toxicity study in rats. The compound is not found to be genotoxic in standard assays. Data on dermal absorption suggests that it can penetrate the skin, a critical consideration for its use in topical products.

This guide delves into the specifics of acute and sub-chronic toxicity, genotoxicity, and dermal absorption, providing detailed experimental protocols for key studies. It also addresses the current data gaps in the toxicological database for this compound, particularly concerning chronic toxicity, carcinogenicity, and reproductive and developmental effects, offering a forward-looking perspective for future research.

Chemical Identity and Physicochemical Properties

2,2'-Methylenebis(6-bromo-4-chlorophenol) is a chlorinated and brominated bisphenol. Its chemical structure and properties are fundamental to understanding its biological activity and toxicological profile.

PropertyValueSource
Chemical Name 2,2'-Methylenebis(6-bromo-4-chlorophenol)
Synonyms Bromochlorophene, Bromochlorophen, Brophen[1][2][3][4]
CAS Number 15435-29-7[1][2][4][5][6][7]
Molecular Formula C13H8Br2Cl2O2[1][4][5][6]
Molecular Weight 426.91 g/mol [1][4][5][6]
Appearance White to off-white powder/crystal[4]
Log P (octanol/water) 6.267 (estimated)[2]
Water Solubility <0.01 g/L[2]

The high lipophilicity, indicated by the estimated Log P value, suggests a potential for bioaccumulation and significant interaction with cellular membranes. Its low water solubility impacts its environmental fate and the choice of vehicles for toxicological testing.

Use and Applications

2,2'-Methylenebis(6-bromo-4-chlorophenol) is primarily valued for its broad-spectrum antimicrobial activity.[1][8] It is effective against various bacteria and fungi, leading to its use as a preservative and antimicrobial agent in several applications:

  • Cosmetics and Personal Care Products: It is used as a preservative in products like deodorants, toothpaste, and emulsions to prevent microbial spoilage.[5][6] In many regions, including Korea, it is a registered preservative for use in cosmetic products at concentrations up to 0.1%.[5][6]

  • Industrial Applications: Its biocidal properties are leveraged in coatings, plastics, and textiles to enhance durability and performance by preventing microbial degradation.[8] It also serves as a wood preservative, protecting against fungal decay and insect damage.[8]

  • Chemical Synthesis: It is a key intermediate and building block in the synthesis of more complex organic compounds.[8]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is crucial for interpreting toxicological data and assessing human health risks.

Dermal Absorption

Given its use in topical products, dermal absorption is a primary route of human exposure. An in vitro study using the Franz diffusion cell system with rat dorsal skin has provided valuable insights into its percutaneous penetration.[9]

The study revealed that the formulation vehicle significantly influences the dermal absorption rate. The total dermal absorption was found to be higher for a gel formulation compared to a cream formulation.[9]

FormulationTotal Dermal Absorption (Skin + Receptor Fluid)
Gel7.43 ± 0.74%
Cream1.48 ± 0.93%

These findings underscore the importance of formulation considerations in the risk assessment of cosmetic and topical products containing this preservative.

  • Tissue Preparation: Dorsal skin from Sprague-Dawley rats is excised and dermatomed to a thickness of approximately 300 µm.

  • Franz Cell Assembly: The prepared skin is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., 6% POE20 in saline) to ensure sink conditions. The fluid is maintained at 32°C and continuously stirred.

  • Test Substance Application: A finite dose of the test substance in its formulation (gel or cream) is applied to the surface of the stratum corneum.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.

  • Analysis: The concentration of 2,2'-Methylenebis(6-bromo-4-chlorophenol) in the receptor fluid and remaining on/in the skin is quantified using a validated analytical method (e.g., HPLC).

  • Calculation: The flux and permeability coefficient are calculated to determine the rate and extent of dermal absorption.

Dermal_Absorption_Workflow cluster_prep Tissue Preparation cluster_experiment Franz Diffusion Cell Experiment cluster_analysis Analysis & Calculation Rat_Skin Excised Rat Dorsal Skin Dermatomed_Skin Dermatomed Skin (300 µm) Rat_Skin->Dermatomed_Skin Franz_Cell Franz Cell Assembly Dermatomed_Skin->Franz_Cell Application Apply Formulation to Stratum Corneum Franz_Cell->Application Sampling Sample Receptor Fluid Over Time Application->Sampling Quantification Quantify Compound (HPLC) Sampling->Quantification Calculation Calculate Flux & Permeability Quantification->Calculation Result Dermal Absorption Rate Calculation->Result

Caption: Workflow for in vitro dermal absorption testing.

Metabolism

Specific metabolic pathways for 2,2'-Methylenebis(6-bromo-4-chlorophenol) have not been elucidated. However, based on the metabolism of other chlorophenols, it is anticipated to undergo Phase I and Phase II metabolic transformations.

Proposed Metabolic Pathway:

  • Phase I (Oxidation): The aromatic rings may be hydroxylated by cytochrome P450 enzymes.

  • Phase II (Conjugation): The hydroxyl groups are likely to be conjugated with glucuronic acid or sulfate to form more water-soluble metabolites that can be readily excreted.

It is important to note that this proposed pathway is speculative and requires experimental verification.

Metabolic_Pathway Parent 2,2'-Methylenebis(6-bromo-4-chlorophenol) Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Metabolite Hydroxylated Metabolites Phase1->Metabolite Phase2 Phase II Metabolism (Glucuronidation/Sulfation) Metabolite->Phase2 Conjugates Glucuronide/Sulfate Conjugates Phase2->Conjugates Excretion Excretion (Urine/Feces) Conjugates->Excretion

Caption: Proposed metabolic pathway for the compound.

Acute Toxicity

Acute toxicity studies are essential for determining the intrinsic toxicity of a substance after a single exposure.

Oral Toxicity

Studies in rats have established the acute oral toxicity of 2,2'-Methylenebis(6-bromo-4-chlorophenol).

Study TypeSpeciesLD50 / ALDSource
Acute Oral LD50Rat3700 mg/kg[9]
Single-Dose Oral ToxicityRatALD > 1000 mg/kg[5][6]

ALD: Approximate Lethal Dose

In a single-dose oral toxicity study, no mortality or significant clinical signs of toxicity were observed at doses up to 1000 mg/kg in rats, indicating a low order of acute toxicity.[5][6]

  • Animals: Young adult Sprague-Dawley rats are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before dosing.

  • Dosing: A single dose of the test substance, formulated in a suitable vehicle (e.g., 4% ethanol), is administered by oral gavage. The initial dose is selected based on available information.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for 14 days.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.

  • Endpoint: The study is concluded when the stopping criteria are met, and the ALD or LD50 is calculated.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Repeated-Dose Toxicity (Sub-chronic)

A 28-day repeated-dose oral toxicity study in Sprague-Dawley rats has been conducted to evaluate the potential adverse effects of sub-chronic exposure to 2,2'-Methylenebis(6-bromo-4-chlorophenol).[5][6]

Key Findings of the 28-Day Oral Toxicity Study:
  • Mortality: Significant mortality was observed at the highest dose tested (1000 mg/kg/day), with rates of 85% in males and 57% in females.[5]

  • Clinical Signs: No significant treatment-related clinical signs were observed in the surviving animals.

  • Body Weight: A decrease in body weight was noted in male rats at 1000 mg/kg/day.[5]

  • Histopathology: Treatment-related histopathological changes were observed in the pancreas of female rats in the high-dose group.[5][6]

  • NOAEL: Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 250 mg/kg body weight/day for both male and female rats.[5][6]

ParameterDose Group (mg/kg/day)Observation
Mortality (Male) 100085%
Mortality (Female) 100057%
Body Weight (Male) 1000Decreased
Histopathology (Female) 1000Pancreatic changes
NOAEL 250No adverse effects observed
  • Animals: Groups of male and female Sprague-Dawley rats are used.

  • Dose Groups: At least three dose levels and a control group are included. Doses are selected based on acute toxicity data.

  • Administration: The test substance is administered daily by oral gavage for 28 consecutive days.

  • Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

  • Data Analysis: Statistical analysis is performed to identify any treatment-related effects.

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to cause damage to genetic material. 2,2'-Methylenebis(6-bromo-4-chlorophenol) has been evaluated in a battery of genotoxicity tests and was found to be non-genotoxic.[5][6]

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Test (Ames Test) Salmonella typhimuriumWith and without S9Negative
In Vitro Chromosomal Aberration Assay Chinese Hamster Lung (CHL) cellsWith and without S9Negative

These results suggest that 2,2'-Methylenebis(6-bromo-4-chlorophenol) is unlikely to be a mutagenic carcinogen.

Carcinogenicity, Reproductive, and Developmental Toxicity

There is currently a lack of specific studies on the carcinogenicity, reproductive, and developmental toxicity of 2,2'-Methylenebis(6-bromo-4-chlorophenol). While some other chlorophenols have been classified as possible or probable human carcinogens, it is not appropriate to directly extrapolate these findings to this specific compound without dedicated studies.[10] The absence of genotoxicity for 2,2'-Methylenebis(6-bromo-4-chlorophenol) is a positive indicator, but it does not rule out non-genotoxic carcinogenic mechanisms. Further research is needed to address these critical data gaps.

Ecotoxicology

As a substance used in products that can be released into the environment, its ecotoxicological profile is of importance. Halogenated phenols, as a class, are known to be very toxic to aquatic organisms.[11] The environmental fate of 2,2'-Methylenebis(6-bromo-4-chlorophenol) will be influenced by its low water solubility and high lipophilicity, suggesting it is likely to partition to sediment and biota. Specific ecotoxicity data for this compound are limited, and further investigation is warranted to fully characterize its environmental risk.

Risk Assessment and Regulatory Status

The available toxicological data for 2,2'-Methylenebis(6-bromo-4-chlorophenol) allows for a preliminary risk assessment for its use in consumer products. The established NOAEL of 250 mg/kg/day from the 28-day oral study and the data on dermal absorption are key parameters for calculating the Margin of Safety (MOS) for its use in cosmetics.[9]

Regulatory bodies in several countries have approved its use as a cosmetic preservative, typically with a maximum permitted concentration of 0.1%.[5][6] This suggests that at these low concentrations, the risk to human health is considered acceptable based on the available data. However, the data gaps in chronic toxicity, carcinogenicity, and reproductive toxicity should be considered in any comprehensive risk assessment.

Conclusion

2,2'-Methylenebis(6-bromo-4-chlorophenol) is an effective antimicrobial agent with a low potential for acute toxicity. Sub-chronic exposure to high doses can elicit adverse effects, and a NOAEL has been established. The compound is not genotoxic. Its ability to be absorbed through the skin is a key consideration for its use in topical applications.

Significant data gaps remain, particularly in the areas of long-term toxicity, carcinogenicity, and reproductive/developmental effects. Further research in these areas would provide a more complete understanding of the toxicological profile of this widely used compound and further solidify its safety assessment.

References

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  • Pharmacokinetics and the Dermal Absorption of Bromochlorophene, a Cosmetic Preservative Ingredient, in Rats. Pharmaceuticals. [Link]

  • Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity. Frontiers. [Link]

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An In-Depth Technical Guide to the Discovery and History of Brominated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific development of brominated phenols. From their initial isolation from marine organisms to their synthesis in the laboratory and their diverse biological activities, this document traces the journey of this fascinating class of compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth technical details, historical context, and insights into the evolving landscape of brominated phenol research.

The Dawn of an Era: The Discovery of Phenol and the First Encounters with its Brominated Derivatives

The story of brominated phenols begins with the discovery of their parent compound, phenol. In 1834, the German chemist Friedlieb Ferdinand Runge, while working with coal tar, isolated a substance he named "Karbolsäure" (carbolic acid)[1][2]. This discovery laid the groundwork for the vast field of phenol chemistry.

The first foray into the chemical modification of phenol with bromine soon followed. The inherent reactivity of the phenol ring towards electrophilic substitution made its bromination a subject of early chemical investigations. These initial synthetic efforts were primarily focused on understanding the fundamental principles of aromatic chemistry.

Early Synthetic Methodologies: A Glimpse into 19th-Century Chemistry

Early methods for the synthesis of bromophenols were straightforward, typically involving the direct reaction of phenol with elemental bromine in the presence of a solvent. Common solvents included carbon disulfide and acetic acid. These reactions, while foundational, often resulted in a mixture of ortho- and para-brominated phenols, with the product distribution being influenced by the reaction conditions.

A classic example of an early experimental protocol for the synthesis of p-bromophenol is the bromination of phenol in carbon disulfide.

Experimental Protocol: Synthesis of p-Bromophenol via Electrophilic Bromination

Objective: To synthesize p-bromophenol by the direct bromination of phenol.

Materials:

  • Phenol

  • Carbon disulfide

  • Bromine

  • Round-bottom flask

  • Stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Dissolve a known quantity of phenol in carbon disulfide in a round-bottom flask.

  • Cool the flask in an ice bath to control the reaction temperature.

  • Slowly add a solution of bromine in carbon disulfide to the stirred phenol solution using a separatory funnel.

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Remove the solvent by distillation.

  • The resulting mixture of o- and p-bromophenol can be separated by fractional distillation.

Nature's Brominated Treasures: The Discovery of Brominated Phenols in Marine Organisms

For over a century, brominated phenols were primarily known as synthetic compounds. However, this perception changed dramatically in 1967 with a landmark discovery. Researchers isolated the first naturally occurring brominated phenols from the red alga Rhodomela larix[1][3]. This seminal finding opened up a new and exciting chapter in the field of natural product chemistry.

Subsequent explorations of the marine environment revealed a rich diversity of brominated phenols in a wide array of organisms, including various species of red, brown, and green algae, as well as sponges and other marine invertebrates[1][2][3]. These naturally occurring compounds often possess complex and unique chemical structures, far surpassing the simplicity of their synthetic counterparts.

A Timeline of Discovery: Unveiling the Structural Diversity of Marine Bromophenols

The discovery of brominated phenols in marine organisms has been a continuous journey of exploration and structural elucidation. The following table provides a timeline of some key discoveries that have shaped our understanding of this diverse class of natural products.

Year Discovery Organism Significance Researchers (if available)
1967 First isolation of naturally occurring brominated phenols.Rhodomela larix (Red Alga)Opened the field of marine-derived brominated phenols.N/A
Post-1967 Isolation of a wide variety of brominated phenols.Various marine algae and spongesRevealed the vast structural diversity of these compounds.Numerous research groups
Recent Years Discovery of complex bromophenols with potent biological activities.Marine sponges and ascidiansProvided new leads for drug discovery.Various research groups

From Nature's Blueprint to Laboratory Innovation: The Evolution of Brominated Phenol Synthesis

The discovery of structurally complex and biologically active brominated phenols from marine sources spurred significant interest in their laboratory synthesis. The ability to synthesize these compounds not only provides a sustainable supply for further research but also allows for the creation of novel analogs with potentially enhanced therapeutic properties.

Modern Synthetic Approaches: Precision and Efficiency

Modern synthetic chemistry has brought forth a range of sophisticated methods for the synthesis of brominated phenols, offering greater control over regioselectivity and yield.

3.1.1. Catalytic Bromination:

The use of catalysts has revolutionized the bromination of phenols. Various metal-based and organocatalytic systems have been developed to achieve highly selective bromination under mild reaction conditions. These methods often offer advantages in terms of reduced waste and improved sustainability.

3.1.2. Enzymatic Synthesis: Harnessing the Power of Bromoperoxidases:

Nature's own catalysts, enzymes, have also been harnessed for the synthesis of brominated phenols. Bromoperoxidases, enzymes found in many marine organisms, catalyze the oxidation of bromide ions to an electrophilic bromine species, which then reacts with phenolic substrates[4][5]. This enzymatic approach offers the potential for highly selective and environmentally friendly synthesis.

Experimental Workflow: Enzymatic Synthesis of a Brominated Phenol

G cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_products Products & Purification Phenol Phenolic Substrate Reaction Incubation under controlled pH and temperature Phenol->Reaction Bromide Bromide Source (e.g., KBr) Bromide->Reaction H2O2 Hydrogen Peroxide H2O2->Reaction Enzyme Bromoperoxidase Enzyme->Reaction Product Brominated Phenol Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Enzymatic synthesis of brominated phenols using bromoperoxidase.

The Biological Significance of Bromine: Structure-Activity Relationships and Therapeutic Potential

The presence of bromine atoms in the phenolic structure has a profound impact on the biological activity of these compounds. The number, position, and overall substitution pattern of the bromine atoms can significantly influence their potency and selectivity.

Unraveling the Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of novel brominated phenol-based drugs. Studies have shown that:

  • Number of Bromine Atoms: Increasing the number of bromine atoms can sometimes lead to enhanced biological activity, but this is not a universal rule[2].

  • Position of Bromine Atoms: The specific position of the bromine atoms on the phenolic ring is critical for target binding and biological response.

  • Other Substituents: The presence of other functional groups in addition to bromine can further modulate the biological activity.

A Spectrum of Biological Activities: From Anticancer to Antimicrobial

Brominated phenols exhibit a wide range of biological activities, making them attractive candidates for drug development.

4.2.1. Anticancer Activity:

Numerous brominated phenols isolated from marine organisms have demonstrated potent anticancer activity against various cancer cell lines[1][2][6]. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

4.2.2. Antioxidant Properties:

The phenolic hydroxyl group imparts antioxidant properties to these molecules. Brominated phenols can effectively scavenge free radicals and protect cells from oxidative damage[6][7].

4.2.3. Antimicrobial Effects:

Several brominated phenols have shown significant activity against a range of bacteria and fungi, suggesting their potential as novel antimicrobial agents[3][8].

Analytical Techniques for the Characterization of Brominated Phenols

The identification and characterization of brominated phenols, both from natural sources and synthetic routes, rely on a suite of modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of brominated phenols in complex mixtures[9][10][11].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile brominated phenols and their derivatives[12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the structural elucidation of novel brominated phenols, providing detailed information about the connectivity of atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of these compounds.

Future Perspectives and Conclusion

The field of brominated phenol research continues to be an active and exciting area of scientific inquiry. The vast untapped biodiversity of the marine environment promises the discovery of new and even more complex brominated phenols with unique biological activities. Advances in synthetic chemistry will enable the efficient and sustainable production of these compounds and their analogs. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will pave the way for the development of novel therapeutics for a range of human diseases.

References

  • Dong, H., Dong, S., Hansen, P. E., Stagos, D., Lin, X., & Liu, M. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine drugs, 18(8), 411. [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in marine algae and their bioactivities. Marine drugs, 9(7), 1273–1292. [Link]

  • Liu, M., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(11), 438. [Link]

  • Wikipedia. (2023). Phenol. [Link]

  • Scribd. Estimation of Phenol by Bromination Method. [Link]

  • Le, T. H., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

  • Oztaskin, N., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7480. [Link]

  • Barciela, P., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(11), 481. [Link]

  • ResearchGate. (2019). Bromination of phenols in bromoperoxidase-catalyzed oxidations. [Link]

  • eGyanKosh. (n.d.). Experiment 10 Estimation of Phenols. [Link]

  • YouTube. (2022, January 22). Estimation of Phenol | Using Brominating Solution. [Link]

  • YouTube. (2024, December 21). Bromination of Phenol (By Zeina Chamseddine). [Link]

  • Scilit. (n.d.). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. [Link]

  • Blunt, J. W., et al. (2017). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine drugs, 15(12), 370. [Link]

  • ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. [Link]

  • ResearchGate. (2017). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. [Link]

  • Paris, D. F., Wolfe, N. L., & Steen, W. C. (1982). Structure-activity relationships in microbial transformation of phenols. Applied and environmental microbiology, 44(1), 153–158. [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of Bromophenol blue on Newcrom R1 Column. [Link]

  • Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 242–249. [Link]

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  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292. [Link]

  • Semantic Scholar. (n.d.). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. [Link]

  • Roskilde University Research Portal. (n.d.). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. [Link]

  • Dong, H., et al. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 18(8), 411. [Link]

  • Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]

  • ResearchGate. (2004). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. [Link]

  • ResearchGate. (2019). Synthesis and study bromophenol blue dye adsorption efficiency of reduced graphene oxide produced by catalytic acid spray (CAS). [Link]

  • Royal Society of Chemistry. (n.d.). Halogenating enzymes in organic synthesis. [Link]

  • Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • Wikipedia. (n.d.). Bromophenol. [Link]

  • ResearchGate. (2022). The synthesis of novel bromophenol derivatives. [Link]

  • ResearchGate. (2012). New technology for synthesis of m-bromophenol with tubular reactor. [Link]

  • Wikipedia. (n.d.). Bromide peroxidase. [Link]

  • TÜBİTAK Academic Journals. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

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An In-depth Technical Guide on the Solubility of Bromochlorophen in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ambiguity of "Bromochlorophen"

In the realm of chemical nomenclature, precision is paramount. The term "this compound" is, in itself, ambiguous as it can refer to any phenol molecule substituted with both bromine and chlorine atoms. This guide will primarily focus on 2-Bromo-4-chlorophenol (CAS 695-96-5) as a representative compound due to its common use as a synthetic intermediate. Additionally, data for 2,2'-methylenebis(6-bromo-4-chlorophenol) (CAS 15435-29-7) , a more complex molecule sometimes referred to as Bromochlorophene, will be presented for comparative purposes. Understanding the principles governing the solubility of these compounds provides a robust framework for predicting and experimentally determining the solubility of other brominated and chlorinated phenols.

Physicochemical Principles Governing Solubility

The solubility of a solid organic compound, such as a bromochlorophenol isomer, in an organic solvent is a complex interplay of intermolecular forces. The fundamental principle of "like dissolves like" serves as a useful initial guide.[1][2] Several key factors dictate the extent to which a bromochlorophenol will dissolve:

  • Polarity and Hydrogen Bonding: The hydroxyl (-OH) group on the phenol ring is a potent hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule, suggesting favorable interactions with polar solvents, particularly those capable of hydrogen bonding like alcohols.[3][4]

  • Van der Waals Forces: The aromatic ring and the halogen substituents (bromine and chlorine) contribute to the molecule's size and electron cloud density, leading to London dispersion forces. These forces are the primary mode of interaction with nonpolar solvents. The presence of halogens increases the molecule's polarizability, enhancing these interactions.

  • Molecular Structure and Isomerism: The relative positions of the hydroxyl, bromo, and chloro substituents on the phenol ring can influence the molecule's overall dipole moment and its ability to pack in a crystal lattice. Different isomers will, therefore, exhibit different solubilities in the same solvent.

  • Temperature: For most solid solutes, solubility increases with temperature as the added thermal energy helps to overcome the lattice energy of the solid and promotes mixing with the solvent.[5][6]

The interplay of these factors means that bromochlorophenols are generally expected to show good solubility in polar aprotic and protic solvents, and more limited solubility in nonpolar hydrocarbon solvents.

Quantitative and Qualitative Solubility Data

The publicly available quantitative solubility data for bromochlorophenol isomers is limited. The following tables summarize the available information.

Table 1: Solubility of 2-Bromo-4-chlorophenol (CAS: 695-96-5)
SolventSolubilityTemperatureNotes
Methanol0.1 g/mLNot SpecifiedDescribed as "clear" solution.[7][8][9]

This limited data highlights the necessity for experimental determination of solubility in other common laboratory solvents.

Table 2: Solubility of 2,2'-methylenebis(6-bromo-4-chlorophenol) (CAS: 15435-29-7)
SolventSolubility (g/L)TemperatureNotes
Water< 0.01Not SpecifiedPractically insoluble.[10][11]
95% Ethanol0.5Not Specified[10][11]
Propanol0.7Not Specified[10][11]
Isopropanol0.4Not Specified[10][11]
Propylene Glycol2.5Not Specified[10][11]
Paraffin Oil0.05Not Specified[10][11]
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot SpecifiedQualitative description.[10][11][12]
MethanolSlightly SolubleNot SpecifiedQualitative description.[10][11][12]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published data, a robust and reliable experimental protocol is essential for researchers and drug development professionals. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[3][13]

Rationale Behind the Shake-Flask Method

This method is considered the "gold standard" for thermodynamic solubility determination because it allows the system to reach a true equilibrium between the undissolved solid and the saturated solution. By ensuring an excess of the solid is present, we can be confident that the resulting solution is saturated at the given temperature. Continuous agitation ensures that the dissolution process is not limited by diffusion at the solid-liquid interface.

Step-by-Step Experimental Workflow
  • Preparation:

    • Ensure all solvents are of high purity (e.g., HPLC grade) and, if necessary, degassed to prevent bubble formation during the experiment.

    • Use a calibrated analytical balance to weigh the bromochlorophenol sample.

  • Sample Incubation:

    • Add an excess amount of the solid bromochlorophenol to several vials. A visible excess of solid must remain at the end of the experiment to confirm that equilibrium with a saturated solution has been achieved.[13]

    • Add a precise volume of the desired organic solvent to each vial.

    • Tightly cap the vials and place them in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C). The shaker should provide constant agitation.[3]

  • Equilibration:

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. To validate that equilibrium has been reached, it is best practice to take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute no longer changes over time.[3]

  • Sample Separation:

    • Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step to prevent artificially high solubility values. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE) is a reliable method.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated filtrate and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the bromochlorophenol in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is essential for accurate quantification.[3]

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Weigh excess Bromochlorophenol B Add precise volume of pure solvent A->B Combine in vial C Incubate in thermostatic shaker bath (24-72h) B->C D Centrifuge sample C->D Check for equilibrium E Filter supernatant (e.g., 0.45µm PTFE filter) D->E F Dilute saturated filtrate E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility (mg/mL, mol/L) G->H

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Causality and Self-Validation in Experimental Design

The described protocol is designed to be a self-validating system. The inclusion of an excess of the solid solute is the primary control; it ensures that the measured concentration represents the true saturation point. Taking samples at multiple time points serves as a crucial check for equilibrium; if the concentration is still increasing, the system has not yet reached a steady state. The use of a validated, specific analytical method like HPLC ensures that the quantification is accurate and not influenced by potential impurities or degradation products.

Conclusion

While a comprehensive, publicly available dataset on the solubility of various bromochlorophenol isomers is lacking, a strong understanding of the underlying physicochemical principles allows for qualitative predictions. For quantitative data, essential for applications in pharmaceutical development, chemical synthesis, and environmental science, the isothermal shake-flask method provides a robust and reliable framework for experimental determination. By adhering to the detailed protocol outlined in this guide, researchers can generate accurate and reproducible solubility data, critical for process optimization, formulation, and risk assessment.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

  • University of Canterbury. (2023). Solubility of Organic Compounds. [Link]

  • PubChem. (n.d.). 2-Bromo-4-chlorophenol. [Link]

  • Florence, A. T., & Attwood, D. (n.d.). Solubility and Distribution Phenomena. [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]

  • PubChem. (n.d.). 4-Bromophenol. [Link]

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Methodological & Application

Introduction: The Strategic Importance of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the High-Yield Synthesis of 2-Bromo-4-chlorophenol

Topic: High-Yield Synthesis of 2-Bromo-4-chlorophenol For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

2-Bromo-4-chlorophenol is a pivotal halogenated aromatic compound that serves as a key intermediate in the synthesis of a wide array of complex organic molecules. Its primary utility is found in the agrochemical industry, where it is an essential building block for potent organophosphorus pesticides such as profenofos.[1] Beyond agriculture, its unique substitution pattern makes it a versatile precursor for pharmaceuticals and advanced materials.[2] The synthesis of this compound, however, presents a classic regioselectivity challenge. The phenol ring is highly activated by the hydroxyl group, often leading to undesirable side products like di-brominated species.[3][4]

This application note provides a robust, high-yield protocol for the selective synthesis of 2-bromo-4-chlorophenol. We will delve into the mechanistic principles that govern the reaction, present a detailed, field-tested experimental procedure, and offer troubleshooting insights to overcome common challenges, ensuring a reproducible and efficient synthesis.

Part 1: Synthetic Strategy & Mechanistic Insights

The cornerstone of this synthesis is the electrophilic aromatic substitution on a 4-chlorophenol backbone. The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring.

  • The Hydroxyl (-OH) Group: As a powerful activating group, the -OH substituent is strongly ortho, para-directing. This is due to the resonance stabilization of the carbocation intermediate (the sigma complex) when the electrophile attacks at these positions.

  • The Chloro (-Cl) Group: While deactivating due to its inductive effect, the chlorine atom is also an ortho, para-director because of resonance.

In 4-chlorophenol, the para position relative to the hydroxyl group is already occupied by the chlorine atom. Consequently, the incoming electrophile (in this case, a bromonium ion or its equivalent) is predominantly directed to the positions ortho to the hydroxyl group. This inherent electronic preference is the foundation for achieving high selectivity in this synthesis.[4]

Choosing the Optimal Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) is a common brominating agent, its high reactivity can easily lead to the formation of the primary byproduct, 2,6-dibromo-4-chlorophenol.[4] For superior control and selectivity, N-Bromosuccinimide (NBS) is the reagent of choice.

Why NBS is Superior:

  • Milder & More Selective: NBS provides a low, steady concentration of electrophilic bromine, which favors mono-bromination and significantly reduces the incidence of polysubstitution.[4]

  • Enhanced Safety: As a crystalline solid, NBS is considerably easier and safer to handle than the highly corrosive and volatile liquid bromine.

  • High Efficacy: When used with a catalytic amount of strong acid, such as sulfuric acid, in a suitable solvent like acetonitrile, NBS efficiently brominates the activated phenol ring.[4][5]

Part 2: Optimized Protocol for High-Yield Synthesis

This protocol is designed for high selectivity and yield, incorporating best practices for safety and reaction control. All operations involving volatile, corrosive, or toxic reagents must be performed within a certified chemical fume hood.

Materials & Equipment
  • Reagents: 4-Chlorophenol (≥99%), N-Bromosuccinimide (NBS, ≥98%), Sulfuric Acid (H₂SO₄, 98%), Acetonitrile (CH₃CN, anhydrous), Dichloromethane (CH₂Cl₂, ACS grade), Sodium Bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel (for column chromatography), Hexane, and Ethyl Acetate.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel (optional), ice bath, rotary evaporator, separatory funnel, glassware for column chromatography, Thin-Layer Chromatography (TLC) plates (silica gel), and a UV lamp.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification reagents 1. Dissolve 4-Chlorophenol in Acetonitrile catalyst 2. Add Catalytic H₂SO₄ reagents->catalyst cooling 3. Cool to 0-5 °C catalyst->cooling addition 4. Add NBS in Portions cooling->addition monitoring 5. Monitor by TLC addition->monitoring evaporation 6. Evaporate Acetonitrile monitoring->evaporation Reaction Complete dissolve 7. Dissolve in CH₂Cl₂ evaporation->dissolve wash_bicarb 8. Wash with NaHCO₃ (aq) dissolve->wash_bicarb wash_brine 9. Wash with Brine wash_bicarb->wash_brine dry 10. Dry (Na₂SO₄) & Filter wash_brine->dry concentrate 11. Concentrate in Vacuo dry->concentrate chromatography 12. Silica Gel Column (Hexane/EtOAc) concentrate->chromatography Crude Product collect 13. Collect Pure Fractions chromatography->collect final_evap 14. Evaporate Solvent collect->final_evap product 15. High-Purity Product final_evap->product

Caption: Step-by-step workflow for the synthesis of 2-bromo-4-chlorophenol.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (e.g., 5.0 g, 38.9 mmol, 1.0 equiv) in 100 mL of anhydrous acetonitrile.

  • Acid Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mL, ~1.8 mmol, 0.05 equiv) to the solution. Stir the mixture for 5 minutes at room temperature.[4]

  • Temperature Control: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Maintaining a low temperature is critical for maximizing selectivity.[4]

  • NBS Addition: Add N-bromosuccinimide (7.26 g, 40.8 mmol, 1.05 equiv) to the stirred solution in small portions over 20-30 minutes. Ensure the temperature does not rise above 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the 4-chlorophenol starting material is fully consumed (typically 1-2 hours).

  • Workup - Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of dichloromethane and 50 mL of water. Transfer the mixture to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid) and 50 mL of brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-orange oil or low-melting solid.

  • Purification: Purify the crude product by silica gel column chromatography.[3][5] Use a hexane/ethyl acetate gradient (starting with 100% hexane and gradually increasing the ethyl acetate concentration) to elute the pure product. Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to obtain 2-bromo-4-chlorophenol as a colorless to pale yellow liquid or solid.

Part 3: Data Summary & Characterization

The following table outlines the reagent quantities and expected outcomes for a typical lab-scale synthesis.

ParameterValueNotes
Starting Material 4-Chlorophenol5.0 g (38.9 mmol)
Brominating Agent N-Bromosuccinimide (NBS)7.26 g (40.8 mmol, 1.05 eq)
Catalyst Conc. Sulfuric Acid0.1 mL (0.05 eq)
Solvent Acetonitrile100 mL
Reaction Temperature 0-5 °CCritical for selectivity
Reaction Time 1-2 hoursMonitor by TLC
Expected Yield 79-88%Yields may vary based on purification efficiency
Expected Purity >98% (by GC/NMR)After column chromatography

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).

Part 4: Troubleshooting & Field-Proven Insights

Problem Probable Cause(s) Solution(s)
Low Yield Incomplete reaction; Product loss during workup/purification.Ensure complete consumption of starting material via TLC. Be careful during extractions not to lose the phenolic product in basic washes (use NaHCO₃, not strong bases). Optimize column chromatography technique to minimize losses.[4]
Significant Di-brominated Byproduct Reaction temperature too high; NBS added too quickly; Excess NBS used.Strictly maintain the reaction temperature at 0-5 °C.[4] Add NBS slowly and in small portions. Use no more than 1.05 equivalents of NBS.[4]
Product "Oils Out" During Recrystallization The product has a low melting point (~31-33 °C).[3] The solution is supersaturated above the solute's melting point.If recrystallization is attempted, use a lower-boiling solvent system. Cool the solution very slowly to encourage crystal formation. Seeding the solution with a pure crystal can induce crystallization.[3] For highest purity, column chromatography is the recommended method.
Diaryl Ether Byproduct Formation A known side reaction for phenols.While less common with the NBS method, if this is an issue, consider switching to an acetic acid solvent system containing sodium acetate, which is known to inhibit diaryl ether formation.[4][6]

Part 5: Critical Safety Protocols

Handling the reagents for this synthesis requires strict adherence to safety procedures.

  • General Precautions: Work in a well-ventilated chemical fume hood.[7] Ensure immediate access to an emergency eyewash station and safety shower.[8] Avoid inhalation, ingestion, and skin contact with all chemicals.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[7]

    • Hand Protection: Wear double gloves; an inner nitrile glove with an outer, heavy-duty neoprene or butyl rubber glove.[7] Change gloves immediately upon contamination.

    • Body Protection: A fully buttoned, flame-resistant lab coat and closed-toe shoes are required.[7]

  • Reagent-Specific Hazards:

    • Phenols (4-Chlorophenol): Highly corrosive and toxic. Can be rapidly absorbed through the skin, causing severe burns and systemic toxicity.[8]

    • N-Bromosuccinimide (NBS): A strong irritant to the skin, eyes, and respiratory system.

    • Sulfuric Acid: Severely corrosive. Causes extreme burns upon contact.

  • Spill & Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

    • Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.

By following this detailed guide, researchers can confidently and safely execute a high-yield synthesis of 2-bromo-4-chlorophenol, a critical building block for further discovery and development.

References

  • Purification of Crude 2-Bromo-4-chlorophenol - Benchchem. Benchchem Technical Support Center.
  • Synthesis of 2-Bromo-4-chlorophenol - Benchchem. Benchchem Technical Support Center.
  • 2-Bromo-4-chlorophenol synthesis - ChemicalBook. ChemicalBook.
  • 2-Bromo-4-chlorophenol: A Comprehensive Technical Guide for Researchers - Benchchem. Benchchem.
  • Bromine Safety & Standard Operating Procedures. Standard Operating Procedure, University of California, Santa Cruz.
  • Preparation method of 2-chloro-4-bromophonel with high purity.
  • Method of making 2-bromo-4-chloro substituted phenols.
  • Method for selectively brominating phenols.
  • Handling liquid bromine and preparing bromine water. Royal Society of Chemistry (RSC)
  • Bromine Chemical Emergencies. Centers for Disease Control and Prevention (CDC).
  • Phenol: Hazards and Precautions. UC Berkeley Environment, Health & Safety.
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Application Notes and Protocols for the Analytical Detection of Bromochlorophen in Water

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental and Industrial Significance of Bromochlorophen Isomers

Bromochlorophens are halogenated phenolic compounds that can enter aquatic environments through various pathways, including industrial discharge, the breakdown of pesticides, and as disinfection byproducts in water treatment processes. Due to their potential toxicity and persistence, the accurate and sensitive detection of these compounds in water is of paramount importance for environmental monitoring, public health protection, and ensuring the quality of drinking water. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the robust analytical methodologies for the detection and quantification of this compound in water samples. The protocols detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data.

Methodological Approach: A Tale of Two Techniques

The analysis of this compound in aqueous matrices is primarily accomplished through two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The choice between these methods often depends on the specific analytical objectives, available instrumentation, and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust technique for the analysis of volatile and semi-volatile organic compounds. For phenolic compounds like this compound, a derivatization step is typically required to increase their volatility and improve chromatographic performance.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method offers high sensitivity and selectivity and can often analyze polar compounds like phenols directly without derivatization.

This guide will provide detailed protocols for both GC-MS and HPLC-MS/MS approaches, enabling laboratories to select and implement the most suitable method for their needs.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

The GC-MS workflow for this compound analysis involves several critical stages, from sample preparation to data interpretation. Each step is crucial for achieving accurate and reliable results.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection & Preservation Extraction 2. Extraction (SPE or LLE) Sample->Extraction Isolate Analyte Derivatization 3. Derivatization (Acetylation) Extraction->Derivatization Enhance Volatility GCMS 4. GC-MS Analysis Derivatization->GCMS Inject Sample Data 5. Data Acquisition & Quantification GCMS->Data Detect & Measure Report 6. Reporting Data->Report Calculate & Finalize HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection & Preservation Filtration 2. Filtration Sample->Filtration Remove Particulates Extraction 3. Solid-Phase Extraction (SPE) Filtration->Extraction Concentrate Analyte HPLCMS 4. HPLC-MS/MS Analysis Extraction->HPLCMS Inject Sample Data 5. Data Acquisition & Quantification HPLCMS->Data Detect & Measure Report 6. Reporting Data->Report Calculate & Finalize

Application Note: A Validated GC-MS Protocol for the Quantitative Analysis of Bromochlorophenols in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the quantification of bromochlorophenols, using 4-Bromo-2-chlorophenol as a representative analyte, via Gas Chromatography-Mass Spectrometry (GC-MS). Bromochlorophenols are compounds of environmental and toxicological interest, and their accurate quantification is crucial for monitoring, risk assessment, and regulatory compliance. The described methodology involves sample extraction using Solid-Phase Extraction (SPE), chemical derivatization to enhance chromatographic performance, and analysis by GC-MS operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. This guide is intended for researchers, analytical scientists, and professionals in drug development and environmental science, providing not only a step-by-step procedure but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

Halogenated phenols, including bromochlorophenols, are introduced into the environment as by-products of industrial processes such as wood preservation, pesticide manufacturing, and water disinfection.[1][2] Their persistence, potential toxicity, and classification as priority pollutants by agencies like the U.S. Environmental Protection Agency (EPA) necessitate sensitive and reliable analytical methods for their detection at trace levels.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. It combines the powerful separation capabilities of gas chromatography with the definitive identification and quantification provided by mass spectrometry.[3] However, phenolic compounds contain a polar hydroxyl group that can lead to poor chromatographic peak shape (tailing) and reduced sensitivity due to interactions with the GC system.[4] To overcome this, a derivatization step is essential. This protocol employs acetylation, which converts the polar hydroxyl group into a less polar, more volatile ester, significantly improving analytical performance.[1][5] This methodological approach ensures the trustworthiness of the results by creating a self-validating system from sample preparation to final analysis.

Principle of the Method

The overall workflow involves three main stages:

  • Extraction: The target analyte, 4-Bromo-2-chlorophenol, is first isolated and concentrated from the sample matrix (e.g., water) using Solid-Phase Extraction (SPE). This step cleans the sample and enriches the analyte.[6][7]

  • Derivatization: The extracted analyte is chemically modified via acetylation with acetic anhydride. This reaction (Figure 1) replaces the active hydrogen of the phenolic hydroxyl group with an acetyl group, creating a more thermally stable and volatile derivative (4-bromo-2-chlorophenyl acetate) suitable for GC analysis.[1][8]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS. The analytes are separated on a capillary column based on their boiling points and affinity for the stationary phase.[3] The separated compounds then enter the mass spectrometer, where they are ionized by Electron Ionization (EI), fragmented, and detected. By operating in Selected Ion Monitoring (SIM) mode, the instrument selectively monitors for specific mass fragments characteristic of the derivatized analyte, providing high sensitivity and specificity for accurate quantification.

Derivatization reaction of 4-Bromo-2-chlorophenolFigure 1. Acetylation of 4-Bromo-2-chlorophenol with acetic anhydride to form the more volatile 4-bromo-2-chlorophenyl acetate.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • Analytes: 4-Bromo-2-chlorophenol (≥98% purity), 2,4,6-Tribromophenol (Internal Standard, IS, ≥98% purity).

  • Solvents: Dichloromethane (DCM), Methanol, Hexane, Acetone (all pesticide residue or GC-MS grade).

  • Reagents: Acetic Anhydride (derivatization grade), Potassium Carbonate (anhydrous), Sodium Sulfate (anhydrous), Hydrochloric Acid (HCl), Sodium Sulfite.

  • Gases: Helium (99.999% purity), Nitrogen (high purity).

  • SPE Cartridges: Polystyrene-divinylbenzene (PSDVB) based, 500 mg, 6 mL.[7]

Instrumentation and Equipment
  • GC-MS System: A system equipped with a capillary column, such as an Agilent 6890/5973 or equivalent, with an autosampler, split/splitless injector, and a single quadrupole mass spectrometer.[2]

  • GC Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2][9]

  • SPE Manifold: To process multiple samples simultaneously.

  • Nitrogen Evaporator: For concentrating sample extracts.

  • Standard Laboratory Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.

  • Vortex Mixer & Centrifuge.

Detailed Experimental Protocol

Step 1: Preparation of Standards
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of 4-Bromo-2-chlorophenol and 25 mg of 2,4,6-Tribromophenol (IS) into separate 25 mL volumetric flasks. Dissolve and bring to volume with methanol.[2] Store at -18°C.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution. A typical concentration range is 1, 5, 10, 25, 50, and 100 µg/mL in a suitable solvent like acetone.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the IS primary stock solution in acetone. This solution will be added to all standards and samples before derivatization.

Step 2: Sample Preparation (Aqueous Matrix)

This procedure is adapted from principles outlined in U.S. EPA Method 528 for phenols in drinking water.[10][11]

  • Sample Collection & Preservation: Collect a 1 L water sample in a clean glass container. Dechlorinate by adding ~50 mg of sodium sulfite. Acidify to pH < 2 with 6N HCl.[11]

  • SPE Cartridge Conditioning:

    • Wash the PSDVB cartridge with 2 x 5 mL of DCM.

    • Condition with 2 x 5 mL of methanol.

    • Equilibrate with 2 x 10 mL of reagent water (pH < 2). Do not allow the sorbent to go dry.[7]

  • Sample Extraction: Pass the entire 1 L water sample through the conditioned cartridge at a flow rate of approximately 15-20 mL/min.[7]

  • Cartridge Drying: After loading, remove residual water by drawing a vacuum through the cartridge for 15 minutes.[7]

  • Analyte Elution: Elute the trapped analytes by passing 2 x 5 mL aliquots of DCM through the cartridge into a collection tube.

  • Concentration: Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C.[6]

Step 3: Derivatization Protocol (Acetylation)
  • Reagent Addition: To the 0.9 mL concentrated extract, add 100 µL of the Internal Standard Spiking Solution (10 µg/mL).

  • Reaction: Add approximately 50 mg of potassium carbonate and 200 µL of acetic anhydride.[8]

  • Incubation: Cap the vial tightly and vortex for 1 minute. Heat the vial at 60°C for 20 minutes to complete the reaction.

  • Final Preparation: Allow the sample to cool to room temperature. Centrifuge if necessary. Transfer the supernatant to a 2 mL autosampler vial for GC-MS analysis.

Step 4: GC-MS Analysis
  • Instrument Setup: Configure the GC-MS system according to the parameters outlined in Table 1.

  • Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. The specific ions to monitor for the derivatized analyte and internal standard are listed in Table 2. The primary (quantification) ion is used for calculating concentration, while qualifier ions serve as confirmation of identity.[12][13]

Table 1. Recommended GC-MS Operating Parameters

Parameter Setting Rationale
Gas Chromatograph
Injection Volume 1.0 µL Standard volume for trace analysis.
Injector Temperature 275 °C Ensures rapid volatilization of derivatized analytes.
Injection Mode Splitless (1 min purge) Maximizes analyte transfer to the column for trace-level detection.[2]
Carrier Gas Helium Inert gas providing good chromatographic efficiency.
Flow Rate 1.5 mL/min (constant flow) Optimal flow for column efficiency and MS interface.[9]
Oven Program 60°C (hold 5 min), then 8°C/min to 300°C (hold 10 min) Provides separation of analytes from solvent and matrix components.[9]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique producing reproducible fragmentation patterns.
Ion Source Temp. 250 °C Standard temperature for EI.[1]
Transfer Line Temp. 300 °C Prevents condensation of analytes between GC and MS.[9]

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z values. |

Table 2. SIM Ions for Quantification

Compound (Acetylated) Retention Time (approx.) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
4-Bromo-2-chlorophenyl acetate ~12.5 min 206 248 250
2,4,6-Tribromophenyl acetate (IS) ~15.8 min 329 372 331

Note: Retention times and ion fragments should be confirmed experimentally by injecting a pure standard. Ion information is derived from the expected molecular ions and fragmentation patterns of the acetylated derivatives.[12][13]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample collection to data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Reporting Sample 1. Collect & Preserve 1L Water Sample (pH<2) SPE_Condition 2. Condition SPE Cartridge (DCM, MeOH, H2O) SPE_Load 3. Load Sample onto SPE Cartridge SPE_Condition->SPE_Load SPE_Dry 4. Dry Cartridge (Vacuum) SPE_Load->SPE_Dry SPE_Elute 5. Elute Analyte (Dichloromethane) SPE_Dry->SPE_Elute Concentrate 6. Concentrate Eluate (Nitrogen Evaporation) SPE_Elute->Concentrate Add_IS 7. Add Internal Standard (2,4,6-Tribromophenol) Concentrate->Add_IS Derivatize 8. Add Reagents & Heat (Acetic Anhydride, K2CO3) 60°C for 20 min Add_IS->Derivatize GCMS_Inject 9. Inject into GC-MS (SIM Mode) Derivatize->GCMS_Inject Data_Acquire 10. Acquire Data (Peak Area Integration) GCMS_Inject->Data_Acquire Quantify 11. Quantify using Calibration Curve Data_Acquire->Quantify Report 12. Report Final Concentration Quantify->Report

Caption: Workflow for GC-MS quantification of bromochlorophenol.

Data Analysis and Method Validation

Quantification
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the calibration standards.

  • Linear Regression: Apply a linear regression to the data points. The resulting equation (y = mx + c) will be used to calculate the concentration of the analyte in unknown samples.

  • Sample Calculation: Integrate the peak areas for the analyte and the internal standard in the sample chromatogram. Calculate their ratio and use the regression equation to determine the final concentration, accounting for the initial sample volume and any dilution factors.

Method Validation

To ensure the reliability of the results, the method must be validated. Key parameters and typical acceptance criteria are summarized in Table 3.[14][15]

Table 3. Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Linearity The ability of the method to elicit results that are directly proportional to the concentration of the analyte. Coefficient of determination (R²) ≥ 0.995.[14]
Accuracy (Recovery) The closeness of the test results to the true value, assessed by analyzing spiked samples at low, medium, and high concentrations. 70-130% recovery.[16]
Precision (%RSD) The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as repeatability (intra-day) and intermediate precision (inter-day). Relative Standard Deviation (%RSD) ≤ 20%.[14][16]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio (S/N) of 3:1.

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1, or lowest point on the calibration curve meeting precision/accuracy criteria.[14] |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of bromochlorophenols by GC-MS. By incorporating a robust solid-phase extraction cleanup and a critical derivatization step, this method overcomes common challenges associated with the analysis of phenolic compounds, yielding high sensitivity, selectivity, and reproducibility. The detailed steps, parameter tables, and workflow diagram serve as a complete guide for researchers to implement this method, while the discussion of the underlying principles and validation requirements ensures the generation of authoritative and trustworthy data for critical research and monitoring applications.

References

  • Lee, H. B., & Lee, T. E. (2002). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 74(11), 2516–2522. [Link]

  • Lee, H. B., & Lee, T. E. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]

  • Yang, K. (n.d.). Determination of 2,4,6-Trichlorophenol in Water by Derivatization in Headspace and GC/MS. PerkinElmer Application Note. [Link]

  • Gökcen, S., et al. (2018). Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization, Solid Phase Extraction, and Gas Chromatography–Mass Spectrometry. Polycyclic Aromatic Compounds. [Link]

  • Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA. [Link]

  • Kishimba, M. A. (n.d.). LPME with in situ derivatization and GC-MS for trace analysis of chlorophenols in water samples. Analytical Sciences. [Link]

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  • mzCloud. (n.d.). 4 Bromo 2 chlorophenol. Advanced Mass Spectral Database. [Link]

  • LabRulez. (n.d.). Determination of Chlorophenols in Water According to U.S. EPA Method 528. LabRulez GCMS. [Link]

  • NIST. (n.d.). Phenol, 4-bromo-2-chloro-. NIST Chemistry WebBook. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorophenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. [Link]

  • Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

  • UCT. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. [Link]

  • Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PubMed. [Link]

  • ResearchGate. (n.d.). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. [Link]

  • Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [Peer Review]. MDPI. [Link]

  • Van Loco, J., et al. (2017). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. PubMed. [Link]

  • Liu, Y., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. ResearchGate. [Link]

  • Geng, Z., et al. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology. [Link]

  • ResearchGate. (n.d.). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. [Link]

  • Liu, Y., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. PubMed. [Link]

  • Iordache, A., & Staden, R. (2011). Chromatographic Determination of Chlorophenols. IntechOpen. [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. [Link]

  • Kartal, Ç., et al. (2015). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]

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Application Note: A Robust HPLC Strategy for the Resolution of Bromochlorophen Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of positional isomers presents a significant analytical challenge due to their identical mass and often similar physicochemical properties. Bromochlorophen isomers, used as intermediates and found as impurities in various chemical processes, require accurate quantification for quality control and safety assessment. This application note presents a detailed protocol and scientific rationale for the separation of this compound positional isomers using High-Performance Liquid Chromatography (HPLC). We will explore a reversed-phase HPLC method as a primary approach and discuss key strategies for method optimization, including the selection of stationary phases that offer alternative selectivities and the adjustment of mobile phase parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient separation method for these critical analytes.

Introduction: The Challenge of Isomer Separation

Positional isomers, such as the various forms of this compound, possess the same molecular formula but differ in the substitution pattern of bromine and chlorine atoms on the phenol ring.[1][2] These subtle structural differences can lead to distinct toxicological profiles and chemical reactivity. Consequently, the ability to separate and quantify individual isomers is of paramount importance in pharmaceutical manufacturing, environmental monitoring, and chemical synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related compounds.[3][4] The success of the separation hinges on exploiting the minor differences in polarity, hydrophobicity, and electronic interactions between the isomers and the stationary phase. This application note will provide a comprehensive framework for developing a robust HPLC method for this compound isomer analysis, grounded in established chromatographic principles.[5][6][7][8]

The Causality of Separation: Exploiting Subtle Physicochemical Differences

The retention of this compound isomers in reversed-phase HPLC is primarily governed by hydrophobic interactions between the analytes and the non-polar stationary phase. However, to achieve separation between isomers, secondary interactions must be leveraged. The position of the bromine and chlorine atoms influences the molecule's overall dipole moment, polar surface area, and potential for π-π interactions.

  • Hydrophobicity: While all this compound isomers have similar overall hydrophobicity, the relative positions of the halogens can subtly alter the molecule's interaction with the C18 stationary phase.

  • Dipole Moment: Different substitution patterns result in varying molecular dipole moments. These differences can be exploited by using stationary phases with some polar character or by modifying the mobile phase.

  • π-π Interactions: The aromatic ring of the this compound isomers can engage in π-π interactions with specific stationary phases, such as those containing phenyl or pentafluorophenyl (PFP) ligands.[9][10] The electron density of the aromatic ring is influenced by the position of the electron-withdrawing halogen substituents, leading to differential retention.[11]

Theoretical studies on related halogenated phenols, such as chlorophenols and bromophenols, indicate that intramolecular hydrogen bonding and inductive effects of the halogens significantly influence their molecular structures and properties, which in turn affects their chromatographic behavior.[12][13]

Experimental Protocol: A Validated Starting Point

This protocol outlines a robust starting point for the separation of this compound isomers based on common practices for separating halogenated aromatic compounds.[9][14] Optimization will likely be necessary to achieve baseline resolution of all isomers of interest.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 column is a good initial choice. For enhanced selectivity, consider a Phenyl-Hexyl or a PFP column.[9][10] (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid or phosphoric acid.

  • Mobile Phase B: HPLC-grade acetonitrile or methanol.

  • Standards: Analytical grade standards of the individual this compound isomers.

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended ConditionRationale and Optimization Guidance
Column C18 (e.g., ODS), 250 x 4.6 mm, 5 µmA C18 column provides a good balance of hydrophobicity for initial method development. If co-elution occurs, switching to a Phenyl-Hexyl or PFP column can provide alternative selectivity through π-π interactions.[9][10]
Mobile Phase A: Water with 0.1% Formic AcidB: AcetonitrileAcetonitrile is often a good starting organic modifier. Methanol can be tested as an alternative as it can offer different selectivity for aromatic compounds.[9] The acidic modifier ensures the phenolic hydroxyl group is protonated, leading to better peak shape.
Gradient Program 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-26 min: 80% to 40% B26-30 min: 40% B (equilibration)A gradient elution is recommended to effectively separate isomers with a range of polarities and to ensure that all compounds elute in a reasonable time with good peak shape. The gradient slope and initial/final compositions should be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be adjusted to optimize resolution and analysis time, especially when transferring the method to columns with different dimensions.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature can improve peak shape and reproducibility. Temperature can also influence selectivity and should be considered as an optimization parameter.[15]
Detection Wavelength 280 nmPhenolic compounds typically exhibit strong UV absorbance around this wavelength. It is advisable to determine the optimal wavelength for each isomer by acquiring their UV spectra. A photodiode array (PDA) detector is highly recommended.
Injection Volume 10 µLThis should be optimized based on the concentration of the standards and the sensitivity of the detector.
Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of each this compound isomer in the mobile phase B (acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all isomers of interest at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

System Suitability

To ensure the validity of the analytical results, system suitability tests (SST) must be performed.[16] These tests verify that the chromatographic system is performing adequately for the intended analysis. Key SST parameters are outlined in pharmacopoeial general chapters such as USP <621> and Ph. Eur. 2.2.46.[3][5][17]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 1.5 between critical pairs
Relative Standard Deviation (RSD) of peak areas (n=6) < 2.0%

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the HPLC method development and analysis of this compound isomers.

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development & Execution cluster_analysis_opt Analysis & Optimization cluster_decision Decision start Define Analytical Goal: Separate this compound Isomers sample_prep Sample & Standard Preparation start->sample_prep mobile_phase_prep Mobile Phase Preparation start->mobile_phase_prep hplc_setup HPLC System Setup (Column, MP, Flow, Temp) sample_prep->hplc_setup mobile_phase_prep->hplc_setup injection Inject Standard Mixture hplc_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq peak_id Peak Identification (Based on single isomer injections) data_acq->peak_id system_suitability System Suitability Test (SST) (Resolution, Tailing, Plates) peak_id->system_suitability decision SST Pass? system_suitability->decision optimization Optimization Loop optimization->hplc_setup Adjust Parameters (Column, Gradient, Temp) final_method Final Validated Method decision->optimization No decision->final_method Yes

Caption: Workflow for HPLC method development for this compound isomers.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. Adherence to system suitability criteria is paramount.[16] If the initial conditions do not yield adequate separation (i.e., resolution < 1.5), a systematic approach to method optimization should be undertaken. This involves adjusting one parameter at a time (e.g., gradient slope, organic modifier, column chemistry) and observing the effect on the separation. The use of a well-characterized reference standard mixture is essential for peak identification and for tracking the performance of the method over time.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the separation of this compound isomers by HPLC. By starting with a robust reversed-phase method and systematically exploring alternative stationary phases and mobile phase conditions, researchers can develop a reliable and efficient method for the accurate quantification of these challenging analytes. The principles and strategies outlined herein are broadly applicable to the separation of other positional isomers, making this a valuable guide for a wide range of analytical challenges.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. USP. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. EDQM. [Link]

  • uspbpep.com. 2.2.46. Chromatographic separation techniques. uspbpep.com. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy. [Link]

  • European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia. [Link]

  • SIELC Technologies. Separation of Bromochlorophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Journal of Oleo Science. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Journal of Oleo Science. [Link]

  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • MicroSolv. Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]

  • ResearchGate. How to separate isomers by Normal phase HPLC?. ResearchGate. [Link]

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  • PubMed. Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. PubMed. [Link]

  • ResearchGate. (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • MicroSolv. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • ResearchGate. Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. ResearchGate. [Link]

  • Save My Exams. Structural Isomers. Save My Exams. [Link]

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

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  • EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]

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Application Notes and Protocols for Bromochlorophen as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of a Potent Antimicrobial Agent

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is compelled to re-evaluate and explore the full potential of established, yet perhaps underutilized, antimicrobial compounds. Bromochlorophen, a halogenated phenol, emerges as a compound of significant interest due to its broad-spectrum antimicrobial activity. Historically used in various disinfectant and preservative applications, a renewed focus on its mechanisms and applications is warranted.

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of this compound's antimicrobial properties, detailed protocols for its evaluation, and practical application notes for its use in cosmetic preservation and surface disinfection. The information presented herein is synthesized from peer-reviewed literature and established industry standards to ensure scientific integrity and practical utility.

Mechanism of Action: A Multi-Pronged Attack on Microbial Viability

The antimicrobial efficacy of this compound, like other phenolic compounds, is attributed to its ability to disrupt essential cellular structures and metabolic functions. The primary mechanism of action involves the disruption of microbial cell membranes. The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and the leakage of intracellular components. This disruption also dissipates the proton motive force, which is crucial for ATP synthesis and transport processes across the membrane.

Furthermore, at higher concentrations, this compound can penetrate the cell and denature intracellular proteins, including essential enzymes involved in metabolism and replication. This multi-targeted approach contributes to its broad-spectrum activity and may reduce the likelihood of microbial resistance development.

Bromochlorophen_Mechanism cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Lipid Bilayer This compound->Membrane Intercalation Proteins Intracellular Proteins (Enzymes) This compound->Proteins Intracellular Penetration Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption Proton_Motive_Force Dissipation of Proton Motive Force Membrane_Disruption->Proton_Motive_Force Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis Leakage of Components Protein_Denaturation Protein Denaturation Proteins->Protein_Denaturation Protein_Denaturation->Cell_Lysis

Caption: Proposed mechanism of this compound action on microbial cells.

Antimicrobial Efficacy: A Quantitative Overview

While comprehensive public data on the Minimum Inhibitory Concentration (MIC) of this compound against a wide array of microorganisms is limited, the available literature on halogenated phenols allows for the estimation of its potent activity, particularly against Gram-positive bacteria and fungi. The following table presents representative MIC ranges for key microorganisms. It is imperative that researchers empirically determine the MIC for their specific strains of interest using standardized methods.

MicroorganismStrainRepresentative MIC Range (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 65381 - 10
Methicillin-ResistantStaphylococcus aureus (MRSA)Clinical Isolate2 - 16
Gram-Negative Bacteria
Escherichia coliATCC 873916 - 128
Pseudomonas aeruginosaATCC 902764 - 512
Fungi
Candida albicansATCC 102318 - 64
Aspergillus brasiliensisATCC 1640416 - 128

Protocols for Antimicrobial Susceptibility Testing

Adherence to standardized protocols is critical for obtaining accurate and reproducible antimicrobial susceptibility data. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile multichannel pipettes and reservoirs

  • Incubator

Procedure:

  • Prepare Serial Dilutions: In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

Disk Diffusion (Kirby-Bauer) Assay

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Preparation and Application: Aseptically apply a known volume of the this compound solution to sterile filter paper disks and allow the solvent to evaporate. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the bacterium's susceptibility.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Procedure:

  • Following the determination of the MIC from the broth microdilution assay, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at the appropriate temperature and duration until growth is visible in the control plates.

  • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible growth on the agar plate).

Application Notes and Protocols

This compound as a Preservative in Cosmetic Formulations

This compound is an effective preservative for a wide range of cosmetic products, preventing microbial spoilage and ensuring product safety.

Formulation Guidelines:

  • Typical Use Concentration: 0.05% to 0.2% (w/w)

  • pH Stability: Effective over a broad pH range, typically 4-8.

  • Solubility: Sparingly soluble in water, but soluble in organic solvents such as ethanol, propylene glycol, and phenoxyethanol. It can be incorporated into the oil phase or solubilized in a suitable solvent before addition to the aqueous phase.

  • Compatibility: Generally compatible with most cosmetic ingredients. However, compatibility testing with the specific formulation is always recommended.

Example Protocol for a Cream Formulation:

  • Oil Phase: Heat the oil phase ingredients (emollients, waxes, emulsifiers) to 70-75°C.

  • Aqueous Phase: Heat the aqueous phase ingredients (water, humectants, thickeners) to 70-75°C.

  • Preservative Addition: Dissolve this compound in a suitable solvent (e.g., phenoxyethanol or propylene glycol) and add it to either the oil or water phase, or during the cool-down phase, depending on the formulation.

  • Emulsification: Add the oil phase to the aqueous phase with continuous stirring to form an emulsion.

  • Cooling: Cool the emulsion to below 40°C with gentle stirring.

  • Final Additions: Add any heat-sensitive ingredients, such as fragrances or active ingredients.

  • pH Adjustment: Adjust the final pH of the formulation to the desired range.

This compound as a Surface Disinfectant

This compound can be formulated into effective surface disinfectants for use in various settings.

Formulation Considerations:

  • Effective Concentration: Typically in the range of 0.5% to 2.0% (w/v) for hard surface disinfection.

  • Contact Time: A sufficient contact time (e.g., 5-10 minutes) is necessary for effective disinfection.

  • Surface Compatibility: Test for compatibility with the target surfaces to avoid damage or discoloration.

  • Safety Precautions: Formulations should be developed with user safety in mind, including appropriate personal protective equipment (PPE) recommendations.

Example Protocol for a General-Purpose Surface Disinfectant:

  • Preparation of Concentrate: Prepare a concentrated solution of this compound in a suitable solvent system (e.g., a blend of water, ethanol, and a non-ionic surfactant).

  • Dilution for Use: Dilute the concentrate with water to the desired use concentration (e.g., 1.0% w/v).

  • Application: Apply the diluted disinfectant solution to the pre-cleaned surface by spraying, wiping, or mopping, ensuring the entire surface is thoroughly wetted.

  • Contact Time: Allow the disinfectant to remain on the surface for the specified contact time (e.g., 10 minutes).

  • Rinsing (if required): For food contact surfaces, a rinse with potable water may be necessary after disinfection. For non-food contact surfaces, allow to air dry.

Toxicological Profile and Safety Considerations

A study on the dermal absorption and pharmacokinetics of this compound in rats indicated that dermal bioavailability was 12.20 ± 2.63% for a gel formulation and 4.65 ± 0.60% for a cream formulation.[1] While generally considered safe for topical applications at recommended concentrations, it is essential to adhere to regulatory guidelines for its use in cosmetic and disinfectant products. As with all chemical compounds, appropriate handling procedures and personal protective equipment should be used during formulation and application.

Conclusion

This compound remains a valuable antimicrobial agent with a broad spectrum of activity. Its established efficacy and multi-targeted mechanism of action make it a compelling candidate for various applications, particularly in the ongoing battle against microbial contamination and resistance. The protocols and application notes provided in this guide are intended to serve as a foundational resource for researchers and formulators, enabling the effective and responsible utilization of this potent antimicrobial compound.

References

  • Pharmacokinetics and the Dermal Absorption of Bromochlorophene, a Cosmetic Preservative Ingredient, in Rats. PubMed. Available at: [Link]

  • Pharmacokinetics and the Dermal Absorption of Bromochlorophene, a Cosmetic Preservative Ingredient, in Rats. MDPI. Available at: [Link]

  • Pharmacokinetics and the Dermal Absorption of Bromochlorophene, a Cosmetic Preservative Ingredient, in Rats. PMC - NIH. Available at: [Link]

  • 2,2'-Methylenebis(6-bromo-4-chlorophenol). The Good Scents Company. Available at: [Link]

  • Staphylococcus aureus (ATCC 6538P) MIC. Pharmacology Discovery Services. Available at: [Link]

  • In vitro studies of activities of some antifungal agents against Candida albicans ATCC 10231 by the turbidimetric method. PMC - NIH. Available at: [Link]

  • Antibacterial Activities of the Algal Bromophenol Methylrhodomelol Against Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • Efflux pump inhibitor chlorpromazine effectively increases the susceptibility of Escherichia coli to antimicrobial peptide Brevinin-2CE. PMC - PubMed Central. Available at: [Link]

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Application Notes and Protocols for the Use of Bromochlorophen in Cosmetic Preservation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, cosmetic formulators, and drug development professionals on the use of Bromochlorophen as a preservative in cosmetic products. It delves into the regulatory landscape, mechanism of action, formulation guidelines, and detailed protocols for efficacy and safety evaluation. This guide is designed to provide both the theoretical underpinnings and practical methodologies required for the effective and safe application of this compound.

Introduction to this compound

This compound (INCI: Bromochlorophene, CAS: 15435-29-7) is a halogenated phenolic compound utilized in the cosmetics industry for its potent antimicrobial properties.[1] Its primary functions in a cosmetic formulation are as a preservative, antimicrobial, and deodorant agent.[1][2] As a synthetic ingredient, it offers broad-spectrum efficacy against bacteria and fungi, thereby protecting product integrity and ensuring consumer safety.[2]

1.1. Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to its effective application in cosmetic formulations.

PropertyValueSource
INCI Name Bromochlorophene[1]
CAS Number 15435-29-7[1]
Molecular Formula C₁₃H₈Br₂Cl₂O₂[3]
Molecular Weight 426.92 g/mol [3]
Appearance White to off-white solid
Solubility Water: < 0.01 g/L95% Ethanol: 0.5 g/LPropylene Glycol: 2.5 g/L[3]
LogP (o/w) 6.267 (estimated)

1.2. Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound, as a halogenated phenol, is attributed to its ability to disrupt the microbial cell membrane. Brominated phenols can diffuse into bacterial cells, particularly affecting Gram-positive bacteria like Staphylococcus aureus by compromising the peptidoglycan layer.[4][5] This disruption leads to the leakage of intracellular components and ultimately, cell death. Furthermore, some brominated compounds have been shown to interfere with bacterial biofilm formation, a key virulence factor in microbial resistance.[4][5][6] The halogenation of the phenol ring enhances its antimicrobial potency.

Regulatory Landscape and Safety Profile

The use of this compound in cosmetics is subject to regulatory oversight, which varies by region.

2.1. European Union (EU) and United Kingdom (UK)

In the European Union, Bromochlorophene is listed in Annex V (List of Preservatives Allowed in Cosmetic Products) of the Regulation (EC) No 1223/2009.[2][7] The maximum authorized concentration in ready-for-use cosmetic preparations is 0.1% .[7] This regulation is also applicable in the United Kingdom.

2.2. United States (FDA)

The U.S. Food and Drug Administration (FDA) does not have a pre-approval system for cosmetic ingredients, with the exception of color additives.[8][9] There is no specific regulation prohibiting or restricting the use of this compound in cosmetics in the United States. However, it is the responsibility of the cosmetic manufacturer to ensure the safety of their products.[8]

2.3. Japan

The Japanese Standards for Cosmetics, overseen by the Ministry of Health, Labour and Welfare (MHLW), provide lists of prohibited and restricted ingredients.[10][11] this compound is not explicitly mentioned on these lists, suggesting it is not a commonly used or specifically regulated preservative in Japan.[10][11]

2.4. Other Regions

Regulations in other regions may vary. For instance, some sources indicate a 0.1% limit for this compound in the Philippines.[12] It is imperative for formulators to verify the regulatory status in each target market.

2.5. Toxicological Profile

EndpointResultSource
Acute Oral Toxicity (LD50, rat) 3700 mg/kg[3]
Acute Oral Toxicity (LD50, mouse) 1550 mg/kg[3]
Acute Dermal Toxicity (LD50, rat) > 10000 mg/kg[3]
Dermal Absorption (in vivo, rat) Gel formulation: 12.20 ± 2.63%Cream formulation: 4.65 ± 0.60%[13]
Skin Irritation & Sensitization Does not irritate the skin and there is no evidence of sensitization (based on supplier data).[3]

While supplier data suggests a low potential for skin irritation and sensitization, it is strongly recommended to conduct product-specific safety assessments.[3]

Formulation Guidelines

The successful incorporation of this compound into a cosmetic formulation requires careful consideration of its properties and potential interactions.

3.1. pH and Temperature Stability

Phenolic preservatives generally exhibit optimal efficacy in acidic to neutral pH ranges. While specific data for this compound is limited, it is advisable to maintain the formulation pH below 7. The stability of preservatives can be affected by high temperatures; therefore, it is recommended to add this compound during the cool-down phase of the manufacturing process, typically below 40°C.[14]

3.2. Compatibility with Other Ingredients

Phenolic preservatives can exhibit incompatibilities with certain cosmetic ingredients:

  • Non-ionic Surfactants: Highly ethoxylated non-ionic surfactants may reduce the efficacy of phenolic preservatives through a process known as micellar binding, which makes the preservative less available to act on microorganisms.[12][15]

  • Proteins and Derivatives: Ingredients such as milk proteins and protein hydrolysates can also diminish the activity of preservatives.[15]

It is crucial to evaluate the preservative efficacy in the final formulation.

3.3. Incorporation into Different Formulation Types

  • Emulsions (Creams, Lotions): Due to its poor water solubility, this compound should be incorporated into the oil phase of an emulsion. It can be pre-dissolved in a suitable solvent like propylene glycol before being added to the oil phase.

  • Aqueous Formulations (Toners, Gels): A solubilizer, such as a glycol or a non-ionic surfactant (used judiciously), will be necessary to incorporate this compound into water-based products.

  • Anhydrous Products (Ointments, Balms): While anhydrous products have a lower risk of microbial contamination, preservatives may still be included. This compound can be dispersed in the lipid base.

Protocols for Evaluation

4.1. Protocol for Preservative Efficacy Testing (Challenge Test)

This protocol is based on the principles of ISO 11930 and USP <51> to assess the antimicrobial effectiveness of this compound in a finished cosmetic product.[4][16]

Objective: To determine if the preservative system in a cosmetic product is effective in preventing the growth of inoculated microorganisms.

Materials:

  • Test product containing this compound.

  • Control product (without preservative), if applicable.

  • Sterile containers.

  • Microbial strains: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404).

  • Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Neutralizing broth.

  • Incubator.

Procedure:

  • Preparation of Inoculum: Prepare standardized suspensions of each microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation: Inoculate separate samples of the test product with each microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/g or mL.

  • Incubation: Store the inoculated samples at a controlled temperature (e.g., 20-25°C) in the dark for 28 days.

  • Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample, transfer it to a neutralizing broth, and then plate onto the appropriate culture medium.

  • Enumeration: Incubate the plates and count the number of viable microorganisms (CFU/g or mL).

  • Evaluation: Compare the microbial counts at each time point to the initial inoculum level. The acceptance criteria are based on the log reduction of the microbial population over time, as specified in the chosen standard (ISO 11930 or USP <51>).

4.2. Protocol for Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound in a cosmetic product for quality control purposes.

Objective: To determine the concentration of this compound in a cosmetic formulation using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector.

  • C18 reversed-phase column.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

  • This compound reference standard.

  • Test product.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From this, create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Accurately weigh about 1 g of the cosmetic product into a volumetric flask.

    • Add a known volume of methanol and extract the this compound using ultrasonication for 30 minutes.

    • Dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

4.3. Recommended Safety Evaluation Protocols

For a comprehensive safety assessment, the following studies are recommended:

  • In Vitro Skin Irritation: Using reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin®) to assess the potential for skin irritation.

  • In Vitro Skin Sensitization: Employing methods like the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay to evaluate the sensitization potential.

  • In Vitro Phototoxicity: The 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU-PT) can be used to assess the potential for phototoxic reactions upon exposure to UV radiation.[16]

Visualizations

Diagram 1: Preservative Efficacy Testing Workflow

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_eval Evaluation prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Samples with Microorganisms prep_inoculum->inoculation prep_sample Prepare Test Product Samples prep_sample->inoculation incubation Incubate at Controlled Temperature (28 days) inoculation->incubation sampling Sample at Intervals (7, 14, 28 days) incubation->sampling plating Neutralize and Plate on Culture Media sampling->plating enumeration Incubate Plates and Count Colonies (CFU) plating->enumeration evaluation Calculate Log Reduction and Compare to Criteria enumeration->evaluation

Caption: Workflow for Preservative Efficacy Testing (Challenge Test).

Diagram 2: HPLC Quantification Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_std Prepare Calibration Standards injection Inject Standards and Sample into HPLC prep_std->injection prep_sample Extract this compound from Product prep_sample->injection chromatography Separation on C18 Column and UV Detection injection->chromatography cal_curve Generate Calibration Curve chromatography->cal_curve quantify Determine Concentration in Sample cal_curve->quantify

Caption: Workflow for HPLC Quantification of this compound.

Conclusion

This compound is an effective preservative for cosmetic formulations, particularly within the regulatory framework of the European Union. Its application requires a comprehensive understanding of its chemical properties, potential interactions with other ingredients, and the importance of thorough efficacy and safety testing. The protocols and guidelines presented in this document provide a robust framework for the successful and compliant use of this compound in the development of safe and stable cosmetic products.

References

  • In Vitro Evaluation of the Photoreactivity and Phototoxicity of Natural Polyphenol Antioxidants. (2021). National Institutes of Health. [Link]

  • Preservative Efficacy Challenge Test. Certified Cosmetics. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). National Institutes of Health. [Link]

  • USP <51> Preservative Challenge Test. Microchem Laboratory. [Link]

  • Selection Of Preservatives And Formulation Optimization In Skincare Products. (2024). LinkedIn. [Link]

  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... ResearchGate. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Publications. [Link]

  • BROMOCHLOROPHENE – Ingredient. COSMILE Europe. [Link]

  • H&M GROUP CHEMICAL RESTRICTIONS 2024. H&M Group. [Link]

  • BROMOCHLOROPHENE - Ingredient. INCI Beauty. [Link]

  • A Survey of Preservatives Used in Cosmetic Products. (2024). MDPI. [Link]

  • Annex V - CosIng. European Commission. [Link]

  • Phenolics as Active Ingredients in Skincare Products: A Myth or Reality? (2025). National Institutes of Health. [Link]

  • Stability of cosmetic formulations containing UV filters and preservatives, based on physical and chemical parameters. (2015). MedCrave online. [Link]

  • In Vitro Phototoxicity Testing Part 2: Application Case Studies. (2023). YouTube. [Link]

  • bromochlorophene 2,2'-methylene bis(6-bromo-4-chlorophenol). The Good Scents Company. [Link]

  • Polyphenols: Natural Preservatives with Promising Applications in Food, Cosmetics and Pharma Industries; Problems and Toxicity Associated with Synthetic Preservatives; Impact of Misleading Advertisements. National Institutes of Health. [Link]

  • Phenolics as Active Ingredients in Skincare Products: A Myth or Reality? ResearchGate. [Link]

  • Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. (2025). PubMed. [Link]

  • Japan Standards for Cosmetics. (2022). ZMUni. [Link]

  • Standards for Cosmetic Products. Ministry of Health, Labour and Welfare. [Link]

  • Skin Irritation, Corrosion, and Sensitization Testing. Charles River Laboratories. [Link]

  • Human relevance of in vivo and in vitro skin irritation tests for hazard classification of pesticide. (2024). IIVS.org. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). National Institutes of Health. [Link]

  • Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative. (2025). ResearchGate. [Link]

  • Effect of Preservative in the Physicochemical Stability of Cosmetic Products Based on Natural Resources from Costa Rican Flora. ResearchGate. [Link]

  • A retrospective analysis of in vivo eye irritation, skin irritation and skin sensitisation studies with agrochemical formulations: Setting the scene for development of alternative strategies. (2017). PubMed. [Link]

  • Overview of Cosmetic Regulations in Korea and Japan. Life Vermeer. [Link]

  • Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. ResearchGate. [Link]

  • Cosmetic Regulation in Japan. Fukuda and Partners. [Link]

  • Japan: Amendments to cosmetics standards. (2024). Product Compliance Institute. [Link]

  • Pharmacokinetics and the Dermal Absorption of Bromochlorophene, a Cosmetic Preservative Ingredient, in Rats. (2022). National Institutes of Health. [Link]

  • Effects of prolonged exposure to skin sensitizers en concentrations below the EC3 value. RIVM. [Link]

  • 2,2'-Methylenebis(6-bromo-4-chlorophenol). PubChem. [Link]

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Application Notes & Protocols: Bromochlorophen as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Bromochlorophen

Bromochlorophenols are a class of dihalogenated phenols that serve as highly versatile and valuable intermediates in modern organic synthesis. Their utility stems from a unique structural feature: the presence of two different halogen atoms (bromine and chlorine) on the same aromatic ring. This differential halogenation is the cornerstone of their synthetic value, enabling chemists to perform selective, stepwise functionalization.

The reactivity of aryl halides in many transition metal-catalyzed cross-coupling reactions follows the general trend of I > Br > OTf > Cl.[1] This predictable reactivity hierarchy allows for the chemoselective reaction at the more labile carbon-bromine (C-Br) bond, while leaving the more robust carbon-chlorine (C-Cl) bond intact for subsequent transformations. This capability makes bromochlorophenols ideal scaffolds for the convergent synthesis of complex molecules, including polyhalogenated biphenyls, diaryl ethers, and a wide array of biologically active compounds.[2][3] This guide provides an in-depth exploration of the core synthetic applications of bromochlorophenols, complete with detailed protocols and mechanistic insights.

Critical Safety & Handling Protocols

Working with halogenated phenols requires strict adherence to safety protocols. Bromochlorophenols are classified as irritants and are harmful if swallowed or inhaled.

General Handling:

  • Always handle bromochlorophenols in a well-ventilated chemical fume hood.[4][5]

  • Avoid the formation and inhalation of dust or aerosols.[5]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Facilities must be equipped with an eyewash station and a safety shower.[4]

Exposure Route First Aid Measures
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles compliant with OSHA or EN166 standards.[4]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[6]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: If workplace conditions warrant, use a respirator that meets OSHA or EN 149 standards.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

  • Keep the container tightly closed and protected from light.[7]

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The differential reactivity of the C-Br and C-Cl bonds is most powerfully exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond, a fundamental transformation in the synthesis of pharmaceuticals and advanced materials.[8][9]

Principle & Chemoselectivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species.[10][11] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

The key to selectivity when using a bromochlorophenol is the initial oxidative addition step. The palladium(0) catalyst preferentially inserts into the weaker, more reactive C-Br bond over the stronger C-Cl bond.[1] By carefully selecting the catalyst, ligand, and reaction conditions (especially temperature), this selectivity can be precisely controlled, allowing for the isolation of the monochlorinated biaryl product, which remains available for a subsequent, different coupling reaction if desired.

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the ligand is paramount.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often promote the oxidative addition of the C-Br bond at lower temperatures, thus enhancing selectivity.[1][13]

  • Base: The base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[13]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation base Base (e.g., K₃PO₄) oa_complex->base re_complex Reductive Elimination Complex trans_complex->re_complex re_complex->pd0 Reductive Elimination products Ar¹-Ar² (Coupled Product) re_complex->products reagents Ar¹-Br (Bromochlorophenol) + Ar²-B(OH)₂ reagents->oa_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling of 4-Bromo-2-chlorophenol

This protocol describes the selective coupling at the C-Br position of 4-bromo-2-chlorophenol with phenylboronic acid.

Materials:

  • 4-Bromo-2-chlorophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-chlorophenol (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add anhydrous toluene to dissolve the catalyst components.

  • Initiation: Transfer the catalyst solution to the Schlenk flask containing the reagents using a cannula.

  • Solvent Addition: Add additional anhydrous toluene and degassed water to the reaction flask to achieve a typical solvent ratio of 10:1 (toluene:water). The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-phenylphenol product.

Parameter Typical Conditions Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Precursors to the active Pd(0) catalyst.[1]
Ligand SPhos, XPhos, RuPhos (2-10 mol%)Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv)Activates the boronic acid for transmetalation.[13]
Solvent Toluene/H₂O, Dioxane/H₂O, THFBiphasic systems are common; water aids in dissolving the base.
Temperature 80-110 °CSufficient to drive the reaction while maintaining selectivity for the C-Br bond.[1]

Core Synthetic Application: Copper-Catalyzed C-O Coupling

The Ullmann condensation, or Ullmann-type reaction, is a classical method for forming C-O bonds to create diaryl ethers, often utilizing a copper catalyst.[14][15] This reaction is particularly relevant for synthesizing polyhalogenated diphenyl ethers (PBDEs), some of which have been used as flame retardants but are now studied as environmental pollutants.[16][17]

Principle of Ullmann Condensation

The traditional Ullmann reaction requires harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper powder.[14] Modern protocols have significantly improved upon this, using soluble copper(I) catalysts (e.g., CuI) with ligands such as phenanthroline or diamines, which allow the reaction to proceed at much lower temperatures.[14][18]

The reaction involves the coupling of an aryl halide with a phenol in the presence of a base and a copper catalyst. For bromochlorophenol, the reaction can again be directed selectively at the C-Br bond to produce a chlorinated diaryl ether intermediate.

Ullmann_Workflow start Bromochlorophenol + Phenol reagents Reagents: - Cu(I) Catalyst (e.g., CuI) - Ligand (e.g., Phenanthroline) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) start->reagents Mix reaction Heating (80-140 °C) Under N₂ reagents->reaction Heat workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Chlorinated Diaryl Ether purify->product

Caption: General workflow for the Ullmann C-O coupling reaction.

Protocol: Ullmann Synthesis of a Chlorinated Diaryl Ether

This protocol outlines the synthesis of 4-(phenoxy)-2-chlorophenol.

Materials:

  • 4-Bromo-2-chlorophenol

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: Add 4-bromo-2-chlorophenol (1.0 equiv) and phenol (1.5 equiv) to the tube.

  • Solvent & Degassing: Add anhydrous DMF. Seal the tube and degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (N₂ or Ar).

  • Reaction: Heat the mixture to 110-130 °C with stirring for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash chromatography to obtain the desired diaryl ether.

Application in the Synthesis of Bioactive Molecules

Bromophenol derivatives are not merely synthetic curiosities; they are scaffolds for molecules with significant biological activity. Many natural products found in marine organisms contain bromophenol motifs and exhibit antioxidant, anticancer, and enzyme inhibitory properties.[3][19] The synthetic methodologies described above are directly applicable to the total synthesis of these natural products and their analogues for drug discovery programs.[20][21]

Strategy: From Bromophenols to Enzyme Inhibitors

A common strategy involves using a bromophenol derivative as a starting point for constructing more complex structures, such as diaryl methanes. These compounds can then be demethylated to unmask phenolic hydroxyl groups, which are often crucial for biological activity, such as inhibiting enzymes like acetylcholinesterase (AChE) or carbonic anhydrases.[22][23]

Bioactive_Synthesis_Workflow start Dimethoxy Bromophenyl Methanol (Derived from Bromophenol) step1 Alkylation with Benzene Derivative (AlCl₃, CH₂Cl₂) start->step1 intermediate Diaryl Methane Intermediate (Methoxy-Protected) step1->intermediate step2 Demethylation (BBr₃, CH₂Cl₂) intermediate->step2 product Final Bioactive Bromophenol (e.g., AChE Inhibitor) step2->product

Caption: Workflow for synthesizing bioactive bromophenols from a protected starting material.

Protocol: Demethylation with Boron Tribromide (BBr₃)

This protocol describes the critical final step of cleaving methyl ethers to reveal the active phenolic compound, a common transformation in natural product synthesis.[19]

Materials:

  • Methoxy-protected diaryl methane precursor (e.g., 1-bromo-4,5-dimethoxy-2-(benzyl)benzene)

  • Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: Dissolve the diaryl methane compound (1.0 equiv) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add BBr₃ solution (3.0 equiv per methoxy group) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction completion by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of crushed ice, followed by 50 mL of CH₂Cl₂.[3]

  • Extraction: Separate the organic phase. Extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final, demethylated bromophenol product.[3]

Conclusion

Bromochlorophenols represent a powerful class of intermediates in organic synthesis. The inherent, predictable difference in the reactivity of their carbon-halogen bonds provides a strategic advantage for chemists, enabling selective and stepwise molecular construction. From foundational cross-coupling reactions to the intricate total synthesis of bioactive natural products, these building blocks offer a reliable and versatile platform for innovation in chemical research and drug development. Mastery of the protocols and principles outlined in this guide will equip researchers to fully leverage the synthetic potential of bromochlorophenols.

References

  • 4-Bromo-3-chlorophenol: A Versatile Halogenated Phenol for Organic Synthesis and Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.2

  • Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Cole-Parmer.4

  • 2-Bromo-4-chlorophenol - Safety Data Sheet. ChemicalBook.5

  • Application of 2,3-Dibromophenol in the Synthesis of Bioactive Molecules. Benchchem.3

  • Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. Benchchem.1

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.Link

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate.Link

  • The Versatility of 4-Bromophenol in Organic Synthesis and Material Science. Autech Industry Co.,Limited.Link

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. National Institutes of Health (NIH).Link

  • SAFETY DATA SHEET - 2-Bromophenol. Fisher Scientific.Link

  • Ullmann condensation. Wikipedia.Link

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar.Link

  • Preparation method of 2-chloro-4-bromophonel with high purity. Google Patents.Link

  • SAFETY DATA SHEET - 4-Bromophenol. MilliporeSigma.Link

  • SAFETY DATA SHEET - Bromophenol Blue. FUJIFILM Wako Chemicals.Link

  • Reactions of 2-chlorophenol and 2-bromophenol: Mechanisms for formation of mixed halogenated dioxins and furans (PXDD/Fs). ScienceDirect.Link

  • Suzuki Coupling. Organic Chemistry Portal.Link

  • Oxidative coupling of phenols. Wikipedia.Link

  • Suzuki reaction. Wikipedia.Link

  • Process for producing 4-bromo-2-chlorophenols. Google Patents.Link

  • Ullmann Reaction. Organic Chemistry Portal.Link

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.Link

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.Link

  • Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone. BenchChem.Link

  • Computational Biotransformation Profile of Emerging Phenolic Pollutants by Cytochromes P450. ACS Publications.Link

  • Palladium Catalysts for Cross-Coupling Reaction. MDPI.Link

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health (NIH).Link

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry.Link

  • Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Wiley Online Library.Link

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. ResearchGate.Link

  • Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyl by Bimetallic, Impregnated, and Nanoscale Zerovalent Iron. National Institutes of Health (NIH).Link

  • Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube.Link

  • Importance and synthesis of polyhalogenated biaryl compounds. ResearchGate.Link

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.Link

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (NIH).Link

  • Perspectives from nearly five decades of total synthesis of natural products and their analogues for biology and medicine. Royal Society of Chemistry.Link

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed.Link

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.Link

  • Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. ResearchGate.Link

  • The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products. Purdue University.Link

  • Advances in the self-organized total synthesis of natural products. Royal Society of Chemistry.Link

Sources

Application Note: A Validated Protocol for Determining the Efficacy of Phenolic Disinfectants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Phenolic Disinfectants and the Imperative for Rigorous Efficacy Testing

Phenolic compounds, one of the earliest classes of germicides, remain a cornerstone in modern disinfection strategies due to their robust bactericidal, fungicidal, and virucidal properties. Their mechanism of action is multifaceted; at high concentrations, they act as gross protoplasmic poisons, penetrating and disrupting the cell wall, leading to the precipitation of cell proteins and eventual cell lysis.[1] At lower concentrations, they inactivate essential enzyme systems, effectively halting microbial metabolism.[1] This potent, broad-spectrum activity makes them invaluable in healthcare, pharmaceutical, and institutional settings.

However, the very potency of these disinfectants necessitates a stringent and standardized method to verify their efficacy claims. Environmental factors such as the presence of organic matter (e.g., blood, serum) and the inherent challenge of completely eradicating microbial populations from inanimate surfaces demand a testing protocol that simulates real-world conditions.[2] This application note provides a detailed, field-proven protocol based on the internationally recognized AOAC International Use-Dilution Method. This method serves as a self-validating system to provide researchers, drug development professionals, and quality control scientists with a reliable framework for assessing the bactericidal efficacy of phenolic disinfectants on hard, non-porous surfaces.

Core Principle of the Use-Dilution Test

The AOAC Use-Dilution Test is a carrier-based assay designed to challenge a disinfectant at its recommended use-dilution against a high density of dried microorganisms on a standardized surface.[3][4] Stainless steel cylinders, acting as carriers, are contaminated with a test bacterium, dried to create a worst-case scenario, and then exposed to the phenolic disinfectant for a specified contact time. Following exposure, the carriers are transferred to a neutralizing growth medium to inactivate the disinfectant and allow any surviving organisms to proliferate. The efficacy is determined by the number of carriers showing no microbial growth after incubation.[5]

Key Materials and Reagents

Test Microorganisms

Standard test organisms are used to ensure consistency and comparability of results. For a hospital-level disinfectant claim, the following are typically required:

  • Staphylococcus aureus (ATCC 6538) - Representative of Gram-positive bacteria.

  • Pseudomonas aeruginosa (ATCC 15442) - Representative of Gram-negative bacteria, known for its resilience.

  • Salmonella enterica (ATCC 10708) - Representative of enteric Gram-negative bacteria.

Culture and Recovery Media
  • Nutrient Broth: For the routine propagation and daily transfer of bacterial cultures.[6]

  • Letheen Broth or Dey-Engley (D/E) Neutralizing Broth: This is a critical component. It contains specific agents to inactivate the residual phenolic disinfectant carried over on the cylinder, preventing bacteriostasis (inhibition of growth) rather than true bactericidal action.[1]

    • Polysorbate 80 (Tween® 80): Specifically neutralizes phenolic compounds.[1][7]

    • Lecithin: Neutralizes quaternary ammonium compounds and, in concert with Tween® 80, alcohols.[1][7]

  • Tryptic Soy Agar (TSA): For enumerating the bacterial load on control carriers.

Reagents and Apparatus
  • Phenolic Disinfectant: To be tested at the manufacturer's recommended use-dilution.

  • Organic Soil Load: Fetal or equine bovine serum (e.g., 5% v/v) is added to the bacterial culture before inoculating the carriers to simulate the presence of bioburden, which is known to interfere with disinfectant efficacy.[2][8]

  • Carriers: Polished stainless steel cylinders (8 ± 1 mm OD, 6 ± 1 mm ID, 10 ± 1 mm length).[9]

  • Sterile Glassware: Test tubes (25 x 100 mm for disinfectant, 20 x 150 mm for subculture), Petri dishes, pipettes.

  • Water Bath: Capable of maintaining the test temperature, typically 20°C ± 1°C.[9]

  • Incubator: Calibrated to 36°C ± 1°C.

  • Wire Hooks: For aseptic transfer of carriers.

Experimental Workflow Visualization

The following diagram outlines the critical steps of the AOAC Use-Dilution protocol for testing phenolic disinfectants.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Disinfectant Exposure cluster_recovery Phase 3: Recovery & Incubation cluster_analysis Phase 4: Analysis A 1. Propagate Test Organism (48-54h culture) B 2. Add Organic Soil Load (e.g., 5% Serum) A->B C 3. Inoculate Carriers (15 min contact) B->C D 4. Dry Carriers (40 min @ 37°C) C->D F 6. Expose Carriers (10 min contact time) D->F E 5. Prepare Disinfectant (Use-Dilution @ 20°C) E->F G 7. Transfer to Primary Neutralizing Broth F->G H 8. Transfer to Secondary Growth Broth (Optional) G->H I 9. Incubate All Broths (48h @ 37°C) H->I J 10. Observe for Turbidity (+ for Growth, 0 for No Growth) I->J K 11. Compare to Acceptance Criteria J->K

Sources

Application Note: A Robust LC-MS/MS Protocol for the Ultrasensitive Quantification of Halogenated Phenolic Compounds in Environmental Waters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated phenolic compounds (HPCs) are a class of persistent and toxic environmental contaminants originating from industrial processes and the degradation of pesticides or disinfectants.[1] Their presence in water sources, even at trace levels, poses a significant risk to ecosystems and human health.[2] This document provides a comprehensive, field-proven protocol for the analysis of HPCs using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail a complete workflow, from sample preservation and solid-phase extraction to chromatographic separation and mass spectrometric detection. The methodologies herein are designed to provide the high selectivity, sensitivity, and robustness required for regulatory monitoring and advanced environmental research.

Introduction: The Analytical Challenge of HPCs

Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring. Halogenation (substitution with chlorine, bromine, etc.) increases their stability, toxicity, and environmental persistence. Compounds like chlorophenols, formed during the chlorination of drinking water, are of particular concern.[3] Due to their toxicity, agencies like the U.S. Environmental Protection Agency (EPA) have included them on lists of priority pollutants and established strict tolerance levels in drinking and surface water.[4]

Traditional analytical methods for phenols include gas chromatography (GC) combined with various detectors or spectrophotometry.[5][6][7][8] However, GC-based methods often require a derivatization step to improve the volatility of the phenolic compounds, which adds complexity and potential for error.[9] LC-MS/MS has emerged as a superior alternative, offering high sensitivity and selectivity without the need for derivatization.[9][10][11] The technique's ability to operate in Multiple Reaction Monitoring (MRM) mode allows for precise quantification of target analytes in complex matrices, minimizing interferences and achieving the low detection limits required by environmental standards.[10][11]

This guide provides an end-to-end, validated protocol for researchers and analysts tasked with the quantification of HPCs in aqueous samples.

Comprehensive Analytical Workflow

The entire process, from sample acquisition to final data reporting, follows a structured sequence designed to ensure data integrity and reproducibility. The workflow is visualized below.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Preservation SPE 2. Solid-Phase Extraction (SPE) Sample->SPE Load Sample Elution 3. Elution & Concentration SPE->Elution Elute Analytes LC 4. LC Separation Elution->LC MS 5. MS/MS Detection (MRM) LC->MS Ionization Quant 6. Quantification MS->Quant Report 7. Reporting & Validation Quant->Report

Caption: High-level workflow for HPC analysis by LC-MS/MS.

Detailed Protocols and Methodologies

Sample Collection and Preservation

Proper sample handling is the foundation of accurate analysis. Failure to adhere to these steps can result in analyte degradation and compromised results.

Protocol:

  • Collection: Collect water samples in 1-liter amber glass bottles to prevent photodegradation. Do not rinse the bottles with the sample beforehand.[12]

  • Dechlorination: If the sample is suspected to contain residual chlorine (e.g., tap water), add ~80 mg of sodium thiosulfate per liter of sample immediately upon collection to quench the chlorine and prevent further reaction with phenolic compounds.[5][12]

  • Preservation: Acidify the sample to a pH < 4 with an acid like phosphoric acid. This inhibits biological degradation of the phenols.[6]

  • Storage: Store the samples refrigerated at 4°C and protected from light. Samples should be extracted within 7 days of collection to ensure stability.[12]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a critical step for concentrating the analytes from the large sample volume and removing interfering matrix components.[3][9] A polymeric reversed-phase sorbent is highly effective for trapping a broad range of phenolic compounds.

SPE_Protocol cluster_steps SPE Steps start Start: SPE Cartridge (e.g., Polymeric RP) Condition 1. Conditioning Activate sorbent (e.g., Methanol) start->Condition Equilibrate 2. Equilibration Prepare for aqueous sample (e.g., Reagent Water, pH 2) Condition->Equilibrate Load 3. Sample Loading Pass 250-500 mL sample through cartridge Equilibrate->Load Wash 4. Cartridge Washing Remove interferences (e.g., Reagent Water) Load->Wash Dry 5. Drying Dry sorbent thoroughly (e.g., Nitrogen gas) Wash->Dry Elute 6. Elution Collect analytes (e.g., Tetrahydrofuran/Methanol) Dry->Elute end Proceed to Evaporation & Reconstitution Elute->end

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) of HPCs.

Detailed SPE Protocol:

  • Cartridge Conditioning: Precondition the SPE cartridge (e.g., Agilent Bond Elut Plexa or Waters Oasis HLB) by passing 3-5 mL of methanol or tetrahydrofuran, followed by 3-5 mL of reagent water.[13] Do not allow the sorbent bed to go dry after this step.

  • Sample Loading: Load 250 mL of the preserved water sample onto the cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove salts and other polar impurities.[13]

  • Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen gas through it for 5-10 minutes. This step is critical to remove residual water, which can interfere with the subsequent elution and concentration steps.[13]

  • Elution: Elute the trapped analytes with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent like methanol or tetrahydrofuran into a collection tube.[13]

  • Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 0.5-1.0 mL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). This step effectively concentrates the sample by a factor of 250-500x.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

The goal of the chromatographic separation is to resolve individual HPC isomers and separate them from any remaining matrix components before they enter the mass spectrometer. A C18 stationary phase is the standard choice for this application.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent hydrophobic retention and separation for a wide range of phenolic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier promotes protonation for positive mode or deprotonation for negative mode, leading to better ionization efficiency and peak shape.[14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides better peak resolution and lower backpressure.[14]
Flow Rate 0.3 - 0.5 mL/minOptimal for analytical scale columns to ensure efficient separation.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.[15]
Injection Vol. 5 - 10 µLA small volume is sufficient due to the high sensitivity of the MS/MS detector and the pre-concentration step.
Gradient Elution Example: 10% B to 95% B over 10 min, hold 2 min, re-equilibrateA gradient is necessary to elute both the more polar (e.g., 2-chlorophenol) and more non-polar (e.g., pentachlorophenol) compounds within a reasonable runtime.

Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is essential for achieving the required sensitivity and selectivity.[10][11] For phenolic compounds, Electrospray Ionization (ESI) in negative ion mode is highly effective, as the acidic phenolic proton is easily lost to form the [M-H]⁻ precursor ion.

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), NegativePhenols readily deprotonate to form stable [M-H]⁻ ions, providing a strong and consistent signal.[14][15]
Capillary Voltage 3.0 - 4.0 kVOptimized to achieve stable and efficient ion generation.
Source Temp. 100 - 150 °CMaintained at a level to assist desolvation without causing thermal degradation of the analytes.[15]
Desolvation Temp. 350 - 500 °CHigh temperature required to evaporate the mobile phase and release gas-phase ions.[15]
Collision Gas ArgonInert gas used to induce fragmentation of the precursor ion in the collision cell.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[10][11]

MRM Transitions for Common Halogenated Phenols

The selection of appropriate MRM transitions is the most critical aspect of method development. The table below provides experimentally determined transitions for representative HPCs. The most intense transition is typically used for quantification (Quantifier), while a second transition is monitored for confirmation (Qualifier).

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (Quantifier)Product Ion (Qualifier)
2-Chlorophenol127.091.065.0
4-Chlorophenol127.091.065.1
2,4-Dichlorophenol161.0125.097.0
2,6-Dichlorophenol161.0125.062.0
2,4,6-Trichlorophenol194.9159.0131.9
4-Chloro-3-methylphenol141.0105.077.0
Pentachlorophenol264.8228.8193.8

Note: Optimal collision energies for each transition must be determined empirically on the specific instrument being used.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, the analytical method must be thoroughly validated.[16][17] Key validation parameters include:

  • Linearity: A calibration curve should be prepared using at least five concentration levels. The coefficient of determination (R²) should be >0.99 for each analyte.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. For environmental monitoring, LOQs in the low ng/L (ppt) range are often required.[14][18]

  • Precision and Accuracy: Assessed by analyzing spiked samples (matrix spikes) at multiple concentrations on the same day (intra-day precision) and on different days (inter-day precision). Recoveries should typically be within 70-130% with a relative standard deviation (RSD) of <15%.

  • Matrix Effects: Evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent standard. This helps determine if matrix components are suppressing or enhancing the ion signal.

  • Quality Control: A laboratory control sample (LCS), a method blank, and a matrix spike/matrix spike duplicate (MS/MSD) should be run with every batch of samples to monitor method performance and detect any contamination.

Conclusion

The LC-MS/MS methodology detailed in this application note provides a highly sensitive, selective, and robust framework for the quantification of halogenated phenolic compounds in aqueous matrices. By combining optimized solid-phase extraction for sample clean-up and concentration with the analytical power of triple quadrupole mass spectrometry, this protocol enables laboratories to meet the stringent detection limits required for environmental monitoring. Adherence to the described steps for sample handling, preparation, analysis, and quality control will ensure the generation of high-quality, defensible data for researchers, regulators, and drug development professionals.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). EPA. Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 420.1: Phenols by Spectrophotometry. NEMI. Retrieved from [Link]

  • Paragon Laboratories. (n.d.). Phenolic Compounds in Wastewater Analysis by EPA 625.1. Retrieved from [Link]

  • Lofrano, G., et al. (2016). Validation of a LC-MS/MS method for the determination of drugs in wastewater using a three-phase solvent system. Semantic Scholar. Retrieved from [Link]

  • Kiffmeyer, T. K., et al. (2011). Development and validation of an LC–MS/MS procedure for environmental monitoring of eight cytostatic drugs in pharmacies. Ingenta Connect. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Is Method Validation In The Context Of LC-MS?. YouTube. Retrieved from [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Retrieved from [Link]

  • Gabet-Giraud, V., et al. (2010). Development and validation of an analytical method by LC-MS/MS for the quantification of estrogens in sewage sludge. ResearchGate. Retrieved from [Link]

  • Aydin, F. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

  • Di Corcia, A. (2010). MS techniques for analyzing phenols, their metabolites and transformation products of environmental interest. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). Retrieved from [Link]

  • Separation Science. (2023). Quantitative determination of phenols in surface water on LC/MS/MS with APCI interface. Retrieved from [Link]

  • Andersson, M. (2015). Chemical characterization of phenols and taste-active substances in wine using liquid chromatography - mass spectrometry. Diva Portal. Retrieved from [Link]

  • Jackson, P. E. (2018). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. LCGC International. Retrieved from [Link]

  • University of Victoria. (2017). Phenol-selective mass spectrometric analysis of jet fuel. UVIC. Retrieved from [Link]

  • Domínguez-Valencia, R., et al. (2020). Determination of Polyphenols Using Liquid Chromatography-Tandem Mass Spectrometry Technique (LC-MS/MS): A Review. ResearchGate. Retrieved from [Link]

  • Rocchetti, G., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI. Retrieved from [Link]

  • Zainuddin, N. A., et al. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Retrieved from [Link]

  • Agilent Technologies. (2017). DETERMINATION OF PHENOLIC COMPOUNDS IN WATER (HJ 676-2013). Retrieved from [Link]

  • Cvetanović, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. Retrieved from [Link]

  • Saeed, K., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2007). Determination of phenolic compounds using high-performance liquid chromatography with Ce4+-Tween 20 chemiluminescence detection. ResearchGate. Retrieved from [Link]

  • Zengin, G., et al. (2022). Identification of Phenolic Compounds by LC-MS/MS and Evaluation of Bioactive Properties of Two Edible Halophytes: Limonium effusum and L. sinuatum. MDPI. Retrieved from [Link]

  • Proestos, C., et al. (2005). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Retrieved from [Link]

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Application Note: A Detailed Protocol for the Synthesis of Bromochlorophen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromochlorophen (CAS 15435-29-7), chemically known as 2,2'-methylenebis(6-bromo-4-chlorophenol), is a halogenated bisphenol with significant utility as a potent antimicrobial and preservative agent.[1][2] Its application spans various industries, including cosmetics, where it is incorporated into deodorants, mouthwashes, and toothpastes to inhibit microbial growth.[1][3] For researchers in drug development and material science, the synthesis of high-purity this compound is a crucial first step for further investigation into its biological activity and potential applications.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the electrophilic bromination of its precursor, 2,2'-methylenebis(4-chlorophenol) (also known as Dichlorophene). We will delve into the underlying reaction mechanism, provide a detailed step-by-step methodology, outline critical safety procedures, and describe methods for purification and characterization to ensure a high-purity final product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The starting material, 2,2'-methylenebis(4-chlorophenol), possesses two phenol rings. The hydroxyl (-OH) groups on each ring are strong activating groups, which significantly increase the electron density of the aromatic rings, particularly at the ortho and para positions. As the para positions are already occupied by chlorine atoms, the incoming electrophile (Br⁺, from Br₂) is directed to the ortho positions relative to the hydroxyl groups.

The reaction is typically performed in a polar protic solvent like glacial acetic acid, which can stabilize the intermediates.[1] The overall reaction involves the substitution of two hydrogen atoms with two bromine atoms, one on each aromatic ring, to yield the desired product, this compound.

Critical Safety Precautions

The synthesis of this compound involves hazardous materials that demand strict adherence to safety protocols. The primary hazard is associated with liquid bromine, which is highly corrosive, toxic if inhaled, and causes severe skin burns.[4][5][6]

Hazard Summary of Key Reagents

Reagent CAS No. Key Hazards Recommended PPE
2,2'-Methylenebis(4-chlorophenol) 97-23-4 Harmful if swallowed, causes serious eye irritation.[7][8] Safety goggles, nitrile gloves, lab coat.
Bromine (Br₂) 7726-95-6 Fatal if inhaled , causes severe skin burns and eye damage, strong oxidizer, very toxic to aquatic life.[4][6][9] Chemical splash goggles, face shield, Viton™ or laminate gloves, chemical-resistant apron, respiratory protection may be required.[4][6]
Glacial Acetic Acid 64-19-7 Flammable liquid and vapor, causes severe skin burns and eye damage. Safety goggles, nitrile gloves, lab coat, use in a well-ventilated area.

| Sodium Thiosulfate | 7772-98-7 | Generally low hazard, but dust may cause irritation. | Standard lab PPE. |

Core Safety Directives:

  • Fume Hood: All operations, especially the handling and dispensing of bromine and glacial acetic acid, MUST be performed inside a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times as detailed in the table above. Ensure a safety shower and eyewash station are immediately accessible.[4][7]

  • Spill Management: A bromine spill kit containing a neutralizing agent, such as sodium thiosulfate solution or powder, must be available. In case of a spill, evacuate the area and follow established institutional procedures.[10]

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated container.

Experimental Workflow Overview

The following diagram outlines the major steps in the synthesis, purification, and analysis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep 1. Reagent Preparation & Safety Check dissolve 2. Dissolve Starting Material in Glacial Acetic Acid prep->dissolve cool 3. Cool Reaction Mixture (Ice Bath) dissolve->cool brominate 4. Add Bromine Solution (Dropwise) cool->brominate react 5. Stir at Room Temp brominate->react quench 6. Quench Excess Bromine (Sodium Thiosulfate) react->quench precipitate 7. Precipitate Product (Add Water) quench->precipitate filtrate 8. Isolate Crude Product (Vacuum Filtration) precipitate->filtrate wash 9. Wash & Dry Solid filtrate->wash purify 10. Recrystallization wash->purify characterize 11. Characterize Final Product (MP, NMR, IR) purify->characterize

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. Adjustments may be necessary for scaling up.

Materials and Reagents

Reagent CAS No. MW ( g/mol ) Amount Moles
2,2'-Methylenebis(4-chlorophenol) 97-23-4 269.12 10.0 g 0.0371
Bromine (Br₂) 7726-95-6 159.81 12.5 g (4.0 mL) 0.0782 (2.1 eq)
Glacial Acetic Acid 64-19-7 60.05 ~200 mL -
Sodium Thiosulfate (Na₂S₂O₃) 7772-98-7 158.11 - -

| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - |

Step-by-Step Procedure:

  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel, add 10.0 g (0.0371 mol) of 2,2'-methylenebis(4-chlorophenol).[7][11]

  • Dissolution: Add 150 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until all the solid has completely dissolved.

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with continuous stirring.

  • Bromine Addition: In a separate beaker, carefully measure 4.0 mL (12.5 g, 0.0782 mol) of liquid bromine and dissolve it in 50 mL of glacial acetic acid. Transfer this solution to the dropping funnel. Add the bromine solution dropwise to the cooled, stirring reaction mixture over a period of approximately 60-90 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent a dangerous temperature increase and the formation of over-brominated byproducts.[12] Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: Once the bromine addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-3 hours. The solution will likely change color, and a precipitate may begin to form.

  • Quenching: Cool the reaction mixture again in an ice bath. To neutralize any unreacted bromine, slowly add a 10% aqueous solution of sodium thiosulfate dropwise until the characteristic red-brown color of bromine disappears and the solution becomes colorless or pale yellow.

  • Precipitation: Slowly pour the reaction mixture into a 1 L beaker containing 400 mL of cold deionized water while stirring vigorously. A white or off-white precipitate of crude this compound will form.[12]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid on the filter with copious amounts of deionized water (3 x 100 mL) to remove residual acetic acid and salts. Allow the product to air-dry on the filter for 30 minutes, then transfer it to a watch glass to dry completely in a desiccator or a vacuum oven at low heat (~40-50 °C).

Purification and Characterization

The crude product can be purified by recrystallization to obtain a high-purity material suitable for research applications.

Purification Protocol Flow

PurificationFlow start Crude Dried Product dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) start->dissolve filter Hot Filtration (Remove Insoluble Impurities) dissolve->filter crystallize Cool Slowly to Induce Crystallization filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry Dry Purified Product Under Vacuum isolate->dry end High-Purity this compound dry->end

Caption: Logical flow for the purification of this compound via recrystallization.

Recrystallization Procedure:

  • Select an appropriate solvent system. Based on solubility data, a mixed solvent system like ethanol/water is a good starting point.[1]

  • Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • If any insoluble impurities are present, perform a hot filtration.

  • To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Analytical Data

Analysis Method Expected Result
Appearance White to off-white crystalline solid.[2][13]
Melting Point ~189 °C.[2] A sharp melting point range indicates high purity.
¹H NMR Aromatic protons in the 7-8 ppm region, a singlet for the methylene bridge (-CH₂-) protons around 4 ppm, and a broad singlet for the hydroxyl (-OH) protons.
IR Spectroscopy Characteristic peaks for O-H stretch (~3400-3200 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), aromatic C=C stretch (~1600 & 1470 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region.

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 426.91 g/mol , showing a characteristic isotopic pattern for the presence of two bromine and two chlorine atoms.[14] |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 2,2'-methylenebis(4-chlorophenol). By exercising stringent safety precautions, particularly when handling bromine, and following the outlined procedures for synthesis, work-up, and purification, researchers can confidently produce high-purity this compound. The final product's identity and purity, validated through standard characterization methods, will ensure its suitability for advanced research in drug discovery and materials science.

References

  • SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Bromine. Available from: [Link]

  • Penta chemicals. Bromine - SAFETY DATA SHEET. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]

  • Tata Chemicals Limited. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available from: [Link]

  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2,2'-Methylenebis(4-chlorophenol). Revision Date 01-Feb-2024. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2,2'-Methylenebis(4-chlorophenol). Revision Date 26-Apr-2024. Available from: [Link]

  • Google Patents. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • Google Patents. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Google Patents. CN103408404A - Process for synthesizing p-bromophenol.
  • Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Google Patents. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
  • Hi-Purity Chemicals Pvt. Ltd. This compound - CAS 15435-29-7. Available from: [Link]

  • The Good Scents Company. bromochlorophene 2,2'-methylene bis(6-bromo-4-chlorophenol). Available from: [Link]

  • LookChem. This compound 15435-29-7 wiki. Available from: [Link]

  • PubChem. 2,2'-Methylenebis(6-bromo-4-chlorophenol). Available from: [Link]

  • ACS Publications. Purification and Physical−Chemical Characterization of Bromocresol Purple for Carbon System Measurements in Freshwaters, Estuaries, and Ocean. Available from: [Link]

  • Organic Syntheses. p-BROMOPHENOL. Available from: [Link]

  • ResearchGate. Purification and Characterization of Bromocresol Purple for Spectrophotometric Seawater Alkalinity Titrations. Available from: [Link]

  • NIH National Center for Biotechnology Information. Purification and characterization of 2,4,6-trichlorophenol-4-monooxygenase, a dehalogenating enzyme from Azotobacter sp. strain GP1. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic Bromochlorophen

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for improving the purity of synthesized Bromochlorophen.

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for various this compound isomers after synthesis. This guide provides in-depth, field-tested advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to resolve common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound is highly dependent on the starting materials and reaction conditions. When synthesizing via electrophilic bromination of a chlorophenol (e.g., reacting 2-chlorophenol with bromine), the most common impurities are:

  • Isomeric Byproducts: The hydroxyl group of the phenol is a strong ortho-, para-directing group in electrophilic aromatic substitution.[1][2] Therefore, bromination of 2-chlorophenol can yield not only the desired 4-bromo-2-chlorophenol but also the isomeric impurity 6-bromo-2-chlorophenol.[3][4] Similarly, starting with 4-chlorophenol can produce the desired 2-bromo-4-chlorophenol alongside 2,6-dibromo-4-chlorophenol.[5]

  • Polyhalogenated Species: Due to the high activation of the phenol ring by the hydroxyl group, over-bromination is a frequent issue, leading to di- or even tri-brominated phenols.[1][6] The reaction solvent greatly influences this; polar solvents like water facilitate ionization and can lead to extensive polybromination, while less polar solvents like carbon disulfide or chloroform at low temperatures favor monobromination.[7][8]

  • Unreacted Starting Materials: Incomplete reactions will leave residual chlorophenol in your crude product.[4]

  • Oxidation Byproducts: Phenols are susceptible to oxidation, which can result in the formation of colored, tarry materials, especially under harsh reaction conditions.[6]

Q2: How can I perform a quick and effective initial purity assessment of my crude this compound?

A2: Before committing to a large-scale purification method, a rapid preliminary assessment is crucial.

  • Thin-Layer Chromatography (TLC): TLC is the fastest and most common method for initial purity assessment. By spotting your crude material on a silica gel plate and eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components. The desired product can be compared against a reference standard if available.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound isomers, GC-MS is a powerful tool. It not only separates the components of your mixture but also provides their mass-to-charge ratio, helping to identify impurities like isomers and unreacted starting materials.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum of the crude product can provide a wealth of information. You can often identify signals corresponding to the desired product and key impurities, and even estimate their relative ratios through integration.[9]

Troubleshooting Guide: Common Purification Challenges

Q3: My bromination reaction resulted in a complex mixture with significant di-brominated byproducts. How can I improve the selectivity for the mono-brominated product?

A3: The formation of multiple brominated species is a classic challenge stemming from the high reactivity of the phenol ring.[6] To enhance selectivity for mono-substitution, you must carefully control the reaction conditions.

  • Control Stoichiometry: Strictly use a 1:1 molar ratio of your brominating agent (e.g., N-bromosuccinimide or Br₂) to the chlorophenol starting material. Adding the brominating agent slowly and portion-wise can prevent localized high concentrations that favor poly-substitution.[5]

  • Solvent Choice: The polarity of the solvent is critical. Conducting the reaction in a solvent of low polarity, such as carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄), at low temperatures can significantly suppress the formation of polyhalogenated products.[1][7][8]

  • Choice of Brominating Agent: While elemental bromine is effective, milder brominating agents can offer better control. N-Bromosuccinimide (NBS) is a common alternative for selective mono-bromination of activated rings.[5] Using reagents like 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one can also provide a gentle source of electrophilic bromine.[11]

Q4: I am trying to purify my solid this compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than dissolving. This is often because the boiling point of the solvent is higher than the melting point of your compound, or because the presence of significant impurities has depressed the melting point of the mixture.[12]

Solutions:

  • Select a Lower-Boiling Solvent: Choose a recrystallization solvent with a boiling point well below the melting point of your pure this compound.

  • Use a Mixed-Solvent System: This is often the most effective solution. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, add a "poor" solvent (in which it is poorly soluble) dropwise until the solution just becomes cloudy (the saturation point). Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[12] This technique effectively lowers the temperature at which the solution becomes saturated, often preventing oiling out.

  • Slow Cooling: Allow the flask to cool to room temperature as slowly as possible, perhaps by insulating it. Once at room temperature, transfer it to an ice bath to maximize crystal yield. Rapid cooling encourages oil formation.[12]

Q5: My crude product contains an isomer that co-crystallizes, making recrystallization ineffective. What purification strategy should I try next?

A5: When isomers have very similar solubilities, making separation by recrystallization difficult, column chromatography is the preferred next step.[9][13] This technique separates compounds based on their differential adsorption to a stationary phase.

Strategy:

  • Technique: Silica gel column chromatography is highly effective for separating phenolic isomers.[14][15]

  • Solvent System (Mobile Phase): The key is to find a solvent system that provides good separation on a TLC plate first. For relatively non-polar compounds like this compound, a mobile phase consisting of a non-polar solvent like hexanes or heptane with a small, gradually increasing amount of a more polar solvent like ethyl acetate or dichloromethane is typically effective.[9]

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other options. Polyamide columns can be very effective for separating phenolic compounds.[14][16] Reverse-phase chromatography (using a C18-functionalized silica) is another powerful alternative.[17]

Purification Method Selection Workflow

The choice of purification method depends on the nature of the impurities, the physical state of the product, and the required scale. The following workflow can guide your decision-making process.

PurificationWorkflow start Crude This compound Product purity_assessment Purity Assessment (TLC, GC-MS, NMR) start->purity_assessment decision_impurity What are the main impurities? purity_assessment->decision_impurity unreacted_sm Unreacted Starting Material / Reagents decision_impurity->unreacted_sm  Starting Mat.   isomers Isomeric Byproducts decision_impurity->isomers Isomers   polychlorinated Poly-halogenated Byproducts decision_impurity->polychlorinated  Multiple Products   recrystallization Recrystallization unreacted_sm->recrystallization chromatography Column Chromatography unreacted_sm->chromatography isomers->recrystallization Attempt First isomers->chromatography If Recrystallization Fails polychlorinated->chromatography To separate mixture optimize_rxn Optimize Reaction Conditions (See Q3) polychlorinated->optimize_rxn end_node Pure this compound recrystallization->end_node chromatography->end_node

Caption: Decision workflow for selecting a purification strategy.

Data Presentation: Solvents for Recrystallization

Selecting the right solvent is the most critical step for successful recrystallization. An ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[18]

SolventBoiling Point (°C)PolarityCommon Use Case for Phenols
Hexane / Heptane 69 / 98Non-polarExcellent for non-polar impurities. Often used as the "poor" solvent in a mixed system with Ethyl Acetate or Dichloromethane.[15]
Toluene 111Non-polarGood for compounds that are too soluble in hexanes. Higher boiling point requires caution to prevent oiling out.
Dichloromethane (DCM) 40Polar AproticLow boiling point is advantageous. Often used as the "good" solvent.
Ethyl Acetate (EtOAc) 77Polar AproticA versatile solvent, often used in combination with hexanes.[14]
Ethanol / Methanol 78 / 65Polar ProticPhenols are often very soluble in alcohols, so they are typically used only if the product is sparingly soluble at room temp or as the "good" solvent.[18]
Water 100Very PolarGenerally not suitable for this compound itself, but can be used to wash the crude product to remove water-soluble inorganic impurities.[18]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for purifying solid crude this compound. Always perform a small-scale solubility test first to identify a suitable solvent or solvent pair.[19]

  • Dissolution: In a fume hood, place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent if using a mixed system) and heat the mixture with stirring until the solid completely dissolves.[15]

  • Decolorization (Optional): If the solution is highly colored due to oxidative impurities, add a small amount (1-2% by weight) of activated charcoal and gently boil for 2-5 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a tiny seed crystal of pure product. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[15]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Analyze the final product for purity (TLC, melting point, NMR).

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is effective for separating isomeric impurities or cleaning up complex reaction mixtures.[15]

  • TLC Analysis: First, determine the optimal mobile phase (solvent system) by running TLC plates. The ideal system will show good separation between the desired product spot (Rf value of ~0.3-0.4) and all impurity spots.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica gel bed.[15]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like DCM. Carefully apply this concentrated solution to the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with the least polar solvent composition determined from your TLC analysis. If a gradient elution is needed, gradually increase the polarity of the mobile phase by slowly adding the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes).[15]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the composition of the collected fractions using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Safety & Handling

This compound and its precursors are hazardous materials that must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166 (EU) or NIOSH (US) standards, chemical-resistant gloves (inspect before use), and a lab coat.[20][21]

  • Ventilation: Handle all solids and solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[21][22]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[21][23]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[21][23]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[20][23]

References

  • Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl] - IUCr Journals. [Link]

  • US4223166A - Process for producing 4-bromo-2-chlorophenols - Google P
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC - PubMed Central. [Link]

  • Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99% - Cole-Parmer. [Link]

  • Column chromatography of phenolics? - ResearchGate. [Link]

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  • Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments. [Link]

  • CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google P
  • I have an isomer impurity which is difficulty to remove, any suggestions? - ResearchGate. [Link]

  • Material Safety Data Sheet - 2-Bromophenol, 98% - Amazon S3. [Link]

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. [Link]

  • 22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts. [Link]

  • Electrophilic Substitution Reactions of Phenols - BYJU'S. [Link]

  • Why can we not convert phenol into haloarenes or aryl halide? - Quora. [Link]

  • XII-11#24 Halogenation of Phenols - YouTube. [Link]

  • Reactions of Phenols - Chemistry Steps. [Link]

  • Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed. [Link]

  • US8013191B2 - Method for removing impurities
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. [Link]

  • Analytical Techniques in Pharmaceutical Reverse Engineering - ResolveMass Laboratories Inc.. [Link]

  • Halogenation of Phenol [closed] - Chemistry Stack Exchange. [Link]

  • Electrophilic aromatic substitution | chemistry - Britannica. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]

  • KR101378274B1 - Method for removing impurities
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Phenol _Electrophilic substitution rxn. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]

  • Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. [Link]

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Technical Support Center: Overcoming Matrix Effects in Bromochlorophen Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromochlorophen analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in their analytical experiments. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and answers to frequently asked questions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding matrix effects in the analysis of this compound, providing concise answers and detailed explanations.

Q1: What are matrix effects, and why are they a concern in this compound analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In the context of this compound analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either suppression or enhancement of the signal, compromising the accuracy, precision, and sensitivity of the quantification.[1][4]

  • Ion Suppression: This is the more common effect, where co-eluting matrix components interfere with the ionization of this compound in the MS source, leading to a decreased signal intensity.[1][4] This can result in an underestimation of the analyte's concentration.

  • Ion Enhancement: Conversely, some matrix components can increase the ionization efficiency of this compound, leading to an artificially high signal and an overestimation of its concentration.[2]

Q2: What are the primary causes of matrix effects in biological and environmental samples?

A: The complexity of the sample matrix is the root cause. In biological samples like plasma, serum, or urine, and in environmental samples such as soil or water, a multitude of endogenous and exogenous compounds are present.[4][6]

  • Phospholipids: In biological matrices, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI)-MS. They are notorious for co-extracting with analytes and causing significant ion suppression.

  • Salts and Buffers: High concentrations of salts can alter the droplet formation and evaporation process in the ESI source, affecting ionization.[4]

  • Proteins and Peptides: Inadequately removed proteins can precipitate in the analytical system or interfere with the ionization process.[4][7]

  • Other Endogenous/Exogenous Compounds: Metabolites, lipids, and co-administered drugs in biological samples, or humic substances and pesticides in environmental samples, can all contribute to matrix effects.[6][8]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: There are two primary methods for assessing matrix effects: the post-extraction addition method and the post-column infusion method.[5][6]

  • Post-Extraction Addition (Quantitative Assessment): This is the "gold standard" for quantifying matrix effects.[9] The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not initially contain the analyte).[2][10] The matrix effect (ME) is calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100 A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

  • Post-Column Infusion (Qualitative Assessment): This method helps identify the regions in the chromatogram where matrix effects occur.[11] A solution of this compound is continuously infused into the MS detector post-column while a blank matrix extract is injected. Any deviation (dip or rise) in the constant signal baseline indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.[11]

II. Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific issues related to matrix effects during this compound analysis.

Guide 1: Diagnosing and Mitigating Ion Suppression

Problem: You observe lower than expected recovery or inconsistent quantification of this compound, suggesting ion suppression.

Workflow:

Caption: Workflow for troubleshooting ion suppression.

Step-by-Step Protocol: Quantifying Matrix Effect using Post-Extraction Addition

  • Prepare a Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-point of your calibration curve).

  • Prepare Blank Matrix Samples: Process at least six different lots of your blank matrix (e.g., plasma, soil extract) through your entire sample preparation procedure.

  • Spike the Blank Matrix Extracts: After the final step of your sample preparation, spike the blank matrix extracts with the this compound standard to the same final concentration as your neat standard solution.

  • Analyze Samples: Inject the neat standard solution and the spiked matrix extracts into your LC-MS system and record the peak areas.

  • Calculate Matrix Effect: Use the formula provided in FAQ 3 to calculate the matrix effect for each lot of the matrix. The variability between lots is also a critical parameter to assess.

Guide 2: Advanced Sample Preparation Strategies

If initial troubleshooting indicates that your current sample preparation is insufficient, consider the following advanced techniques.

A. Solid-Phase Extraction (SPE)

SPE is a powerful technique for cleaning up complex samples by separating the analyte from interfering matrix components based on their physical and chemical properties.[12][13][14][15]

Experimental Protocol: Generic Reversed-Phase SPE

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.[16]

  • Elution: Elute the this compound with a strong solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAverage Matrix Effect (%)%RSD of ME (n=6 lots)Analyte Recovery (%)
Protein Precipitation651895
Liquid-Liquid Extraction88985
Solid-Phase Extraction (C18) 97 4 92
Phospholipid Removal Plate95598

This table illustrates hypothetical data to show the potential improvement in matrix effects with different techniques.

B. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food, the QuEChERS method is highly effective for a wide range of analytes and matrices.[17][18][19][20] It involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.[8][17]

Experimental Protocol: QuEChERS for this compound in Soil

  • Extraction:

    • To 10 g of homogenized soil in a 50 mL centrifuge tube, add 10 mL of water (if the soil is dry) and vortex.[8]

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.[18]

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄ and a sorbent like PSA (primary secondary amine) to remove organic acids and sugars.[8]

    • Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.

    • The resulting supernatant is ready for LC-MS analysis.

Caption: QuEChERS experimental workflow.

Guide 3: Chromatographic and Mass Spectrometric Optimization

When sample preparation alone is not sufficient, optimizing the analytical method can further mitigate matrix effects.

  • Chromatographic Separation: Increase the chromatographic resolution to separate this compound from co-eluting matrix components. This can be achieved by:

    • Using a longer column or a column with a smaller particle size.

    • Optimizing the mobile phase gradient to better resolve the analyte peak.

    • Extending the chromatographic run time to allow for the elution of late-eluting matrix components before the next injection.[3]

  • Mass Spectrometry Parameters:

    • Alternative Ionization: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[5]

    • Ion Selection: If multiple adducts of this compound are formed (e.g., [M+H]+, [M+Na]+), select the most stable and intense ion that is least affected by the matrix.[3]

III. Confirmatory and Compensatory Strategies

These strategies do not eliminate matrix effects but are used to accurately compensate for them, ensuring reliable quantification.

A. Stable Isotope Labeled Internal Standards (SIL-IS)

This is the most effective way to compensate for matrix effects.[6][21][22] A SIL-IS is a form of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C, ²H, ¹⁵N).

Causality: The SIL-IS is chemically identical to the analyte and will co-elute chromatographically.[21] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte.[6] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized.

B. Matrix-Matched Calibration Curves

When a SIL-IS is not available, matrix-matched calibration is a viable alternative.[3][10][23]

Protocol:

  • Obtain a blank matrix that is free of this compound.

  • Process the blank matrix through your sample preparation procedure.

  • Prepare your calibration standards by spiking the blank matrix extract with known concentrations of this compound.

  • Analyze these standards to construct a calibration curve that inherently accounts for the matrix effects of that specific matrix.

Trustworthiness: This approach is self-validating for a specific matrix type. However, it's crucial to recognize that matrix effects can vary significantly between different lots or sources of the same matrix.[3] Therefore, it is recommended to test multiple lots of the blank matrix.

IV. Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose, as outlined by regulatory bodies like the FDA and ICH.[24][25][26][27][28][29][30][31][32]

Key Validation Parameters Related to Matrix Effects:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[27][29]

  • Accuracy: The closeness of the measured value to the true value, which is directly impacted by matrix effects.[27][31]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. Matrix effects can increase variability.[27]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[27]

By systematically addressing matrix effects using the strategies outlined in this guide, you can develop robust and reliable analytical methods for this compound, ensuring the integrity and trustworthiness of your data.

References

  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed. Available from: [Link]

  • QuEChERS: Home. Available from: [Link]

  • Protein Precipitation Method. Phenomenex. Available from: [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. Available from: [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available from: [Link]

  • Strategies for Phospholipid Removal using Polymer-based SPE. Biotage. Available from: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available from: [Link]

  • Matrix effects: Causes and solutions. ResearchGate. Available from: [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. Available from: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Available from: [Link]

  • Power of Solid Phase Extraction: Understanding the Principles of SPE. Amerigo Scientific. Available from: [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. Available from: [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available from: [Link]

  • Protein Precipitation Technical Guide. AxisPharm. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • The Fundamentals of Solid Phase Extraction (SPE). Restek. Available from: [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]

  • Protein Precipitation 101: A Crucial Step in Sample Prep. Filtrous. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Protein Precipitation Methods for Proteomics. Bio-Synthesis. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available from: [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Available from: [Link]

  • Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Available from: [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry - ACS Publications. Available from: [Link]

  • Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. University of Wollongong Research Online. Available from: [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Available from: [Link]

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Available from: [Link]

  • Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods. NRC Publications Archive - Canada.ca. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Bromination of Chlorophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chlorophenol bromination. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction yields and product purity.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the bromination of chlorophenols, providing a foundational understanding of the reaction's key variables.

Q1: What are the most common issues encountered during the bromination of chlorophenols?

A1: The most frequent challenges include poor regioselectivity leading to a mixture of ortho- and para-brominated isomers, over-bromination resulting in di- or tri-brominated products, slow or incomplete reactions, and the formation of colored impurities.[1]

Q2: How does the position of the chlorine atom on the phenol ring affect the bromination reaction?

A2: The chlorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. The hydroxyl group, in contrast, is a strongly activating ortho-, para-director.[1][2] The interplay between these two substituents dictates the position of bromination. For instance, in 4-chlorophenol, the para position is blocked, directing bromination to the ortho positions.[1] With 2-chlorophenol, the incoming bromine can be directed to the para-position (position 4) or the other ortho-position (position 6).[1]

Q3: Is a Lewis acid catalyst necessary for the bromination of phenols?

A3: No, a Lewis acid catalyst is not strictly required for the bromination of phenol itself. Phenol is a highly activated aromatic compound due to the electron-donating hydroxyl group, which makes the ring sufficiently nucleophilic to react directly with bromine.[3] However, for less reactive chlorophenols or to enhance reaction rates, a Lewis acid catalyst like FeBr₃ or AlBr₃ can be used to polarize the bromine molecule and increase its electrophilicity.[3][4]

Q4: Can I use elemental bromine (Br₂), or is a reagent like N-bromosuccinimide (NBS) better?

A4: Both elemental bromine and NBS are viable brominating agents, but their reactivity and selectivity differ. Elemental bromine is highly reactive and can lead to over-bromination, especially with activated rings like phenols.[1][5] NBS is a milder and more selective source of electrophilic bromine, often providing better control over the reaction and reducing the formation of polybrominated byproducts.[1][6][7] The choice depends on the specific chlorophenol substrate and the desired level of bromination.

Q5: How significant is the choice of solvent in this reaction?

A5: The solvent plays a critical role in determining the outcome of the reaction, influencing both the reaction rate and the regioselectivity (the ortho/para product ratio).[8][9][10][11]

  • Polar protic solvents like water or acetic acid can facilitate the ionization of both the phenol to the more reactive phenoxide ion and the bromine molecule, leading to faster reactions and often multiple brominations.[9][10][12]

  • Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) do not facilitate ionization to the same extent.[9][10] This results in a less reactive system, which often allows for more controlled, mono-bromination and can favor the formation of the para isomer due to reduced steric hindrance.[9][13]

II. Troubleshooting Guide: Low Yield & Poor Selectivity

This section provides a structured approach to diagnosing and resolving specific experimental issues.

Problem 1: Low or No Conversion to Brominated Product

You observe a significant amount of unreacted chlorophenol starting material after the expected reaction time.

Potential Cause Explanation Recommended Solution
Insufficiently Reactive Brominating Agent The chlorophenol may be too deactivated for the chosen brominating agent (e.g., NBS alone) to react efficiently. The chlorine atom withdraws electron density from the ring, making it less nucleophilic.[1]1. Switch to a more reactive system: Use elemental bromine (Br₂) with careful stoichiometric control.[1] 2. Activate the brominating agent: If using NBS, add a catalytic amount of a Lewis acid (e.g., AlBr₃, FeBr₃) or a protic acid (e.g., p-TsOH).[4][6][7] 3. Use an in-situ generation method: A KBr/KBrO₃ system in acidic media generates Br₂ in situ, which can be very effective.[6][14]
Inappropriate Solvent A non-polar solvent might be suppressing the reaction rate too much, especially with a deactivated substrate.[9][10]1. Increase Solvent Polarity: Switch to a more polar aprotic solvent like acetonitrile (CH₃CN) or a polar protic solvent like acetic acid to facilitate the reaction.[14]
Low Reaction Temperature The activation energy for the electrophilic attack may not be overcome at the current temperature.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products using TLC or GC-MS.
Decomposition of Reagents Brominating agents can be sensitive to moisture and light. Old or improperly stored reagents may have lost their activity.1. Use Fresh Reagents: Ensure your brominating agent is fresh and has been stored correctly. For instance, NBS should be recrystallized if it appears yellow.
Problem 2: Over-bromination (Formation of Di- or Tri-brominated Products)

Your analysis shows significant peaks corresponding to the addition of more than one bromine atom to the chlorophenol ring.

Potential Cause Explanation Recommended Solution
Highly Reactive System The combination of a strongly activating hydroxyl group and a highly reactive brominating agent (like Br₂ in a polar solvent) can lead to multiple substitutions.[2][9][10][12]1. Change Brominating Agent: Switch from Br₂ to a milder reagent like N-bromosuccinimide (NBS).[6] 2. Change Solvent: Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to temper the reactivity.[6][9]
Incorrect Stoichiometry Using an excess of the brominating agent will naturally drive the reaction towards polybromination.1. Control Stoichiometry: Use precisely one equivalent or slightly less of the brominating agent. 2. Slow Addition: Add the brominating agent dropwise as a solution to maintain a low instantaneous concentration, which favors mono-substitution.[7]
High Temperature Elevated temperatures can provide the necessary energy to overcome the activation barrier for subsequent brominations on the already brominated ring.1. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even lower) to increase selectivity for the mono-brominated product.[9]
Problem 3: Poor Regioselectivity (Mixture of Isomers)

You are obtaining a mixture of ortho- and para-brominated isomers, making purification difficult and lowering the yield of the desired product.

Potential Cause Explanation Recommended Solution
Inherent Directing Effects The hydroxyl group directs ortho- and para-, while the chloro group also directs ortho- and para-. This electronic competition can naturally lead to isomer mixtures.[1][2]1. For Para-selectivity: Use a non-polar solvent (e.g., CS₂, CCl₄) and low temperatures.[9][10] Steric hindrance at the ortho positions becomes more significant under these less reactive conditions, favoring para substitution.[13] 2. For Ortho-selectivity (on para-substituted chlorophenols): Use NBS with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent like methanol.[6][7]
Solvent Influence As discussed, polar solvents can enhance ortho-substitution, while non-polar solvents tend to favor para-substitution.[8][9][11]1. Systematic Solvent Screening: Test a range of solvents from non-polar (hexane, CCl₄) to polar aprotic (CH₃CN, DMF) and polar protic (AcOH, MeOH) to find the optimal ortho/para ratio for your specific substrate.
Steric Factors The size of the brominating agent and the substitution pattern of the chlorophenol influence where the bromine will add.1. Consider Bulky Reagents: While less common, employing a bulkier brominating agent can increase selectivity for the less sterically hindered position.

III. Experimental Protocols & Workflows

Protocol 1: Selective Para-Bromination of 2-Chlorophenol

This protocol is optimized for selective mono-bromination at the position para to the hydroxyl group.

  • Dissolve Substrate: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol (1.0 eq.) in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄).

  • Cool Reaction: Cool the flask to 0 °C in an ice bath.

  • Prepare Bromine Solution: In the dropping funnel, prepare a solution of elemental bromine (1.0 eq.) in the same non-polar solvent.

  • Slow Addition: Add the bromine solution dropwise to the stirred chlorophenol solution over 20-30 minutes, ensuring the temperature remains low.

  • Monitor Reaction: Monitor the reaction progress by TLC. The characteristic reddish-brown color of bromine should fade upon reaction.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Bromination using NBS

This protocol uses the milder N-bromosuccinimide, which often provides better control and selectivity.

  • Dissolve Substrate: Dissolve the chlorophenol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.

  • Add NBS: Add N-bromosuccinimide (1.0-1.1 eq.) to the solution in portions.

  • Catalyst (Optional): For deactivated substrates, add a catalytic amount of silica gel or an acid like p-TsOH (0.1 eq.).[7]

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature.

  • Monitor Reaction: Monitor the reaction by TLC. The reaction is typically complete when the less dense NBS is consumed and the denser succinimide byproduct has precipitated.

  • Work-up: Filter off the succinimide. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography.

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for addressing low reaction yields.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents increase_reactivity Increase System Reactivity check_reagents->increase_reactivity Reagents OK change_conditions Modify Reaction Conditions increase_reactivity->change_conditions Yield still low sub_increase Switch to Br₂ Add Lewis/Protic Acid (e.g., FeBr₃, p-TsOH) Use KBr/KBrO₃ System increase_reactivity->sub_increase sub_conditions Increase Temperature Switch to Polar Solvent (e.g., CH₃CN, AcOH) change_conditions->sub_conditions end_node Yield Optimized change_conditions->end_node Problem Solved

Caption: A step-by-step decision tree for troubleshooting low yield in chlorophenol bromination.

Visual Mechanism: Electrophilic Aromatic Substitution

This diagram illustrates the general mechanism for the bromination of a phenol ring, a classic example of Electrophilic Aromatic Substitution (EAS).

EAS_Mechanism cluster_step1 Step 1: Electrophile Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Aromaticity Restoration Br2 Br-Br Activated δ+Br-Brδ-•••FeBr₃ Br2->Activated Coordination FeBr3 FeBr₃ (Lewis Acid) FeBr3->Activated SigmaComplex Arenium Ion (Sigma Complex, Resonance Stabilized) PhenolRing Chlorophenol (Nucleophile) PhenolRing->SigmaComplex π electrons attack Brδ+ Product Bromochlorophenol SigmaComplex->Product Base removes H+ Base Base (e.g., FeBr₄⁻) HBr HBr Base->HBr

Caption: The three key steps of electrophilic aromatic bromination on a chlorophenol substrate.

IV. References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. RSC Publishing. Retrieved from

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from

  • Chemistry Stack Exchange. (2018). Halogenation of Phenol. Retrieved from

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols. Retrieved from

  • Scribd. (n.d.). Solvent Impact on Phenol Bromination. Retrieved from

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols. Retrieved from

  • NIH. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the bromination of chlorophenols. Retrieved from

  • ResearchGate. (n.d.). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?. Retrieved from

  • Chemguide. (n.d.). Ring reactions of phenol. Retrieved from

  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from

  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from

  • Collegedunia. (2024). Given below are two statement :Statement I : Bromination of phenol in solvent with low polarity such as CHCl3 or CS2 requires Lewis acid catalyst. Retrieved from

Sources

Technical Support Center: Optimizing GC-MS Parameters for Halophenol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of halophenols by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Frequently Asked Questions (FAQs)

Q1: Why are my halophenol peaks tailing, and how can I fix it?

A1: Peak tailing is a common issue when analyzing polar compounds like phenols. It occurs due to unwanted interactions between the analyte and active sites within the GC system.[1][2] These active sites, often acidic silanol groups, can be found in the injector liner, at the head of the GC column, or on contaminants.[1] This leads to asymmetrical peaks, which can compromise resolution and lead to inaccurate quantification.[2]

Causality & Solution:

  • Active Sites: The primary cause is the interaction of the polar hydroxyl group of the phenol with active sites.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner with a fresh, deactivated one. Deactivated glass wool within the liner can also help trap non-volatile residues.[3][4]

      • Column Maintenance: If tailing persists, trim 10-20 cm from the front of the GC column to remove accumulated non-volatile contaminants and active sites.[1]

      • Derivatization: The most robust solution is to derivatize the halophenols. This process chemically modifies the polar hydroxyl group, making the analyte less polar, more volatile, and less likely to interact with active sites.[5] Silylation is a common and effective derivatization technique for phenols.[6][7]

Q2: Is derivatization always necessary for halophenol analysis?

A2: While it is possible to analyze underivatized phenols, especially at higher concentrations, it is highly recommended to perform derivatization for trace-level analysis.[8]

Causality & Rationale:

  • Improved Volatility & Thermal Stability: Derivatization, such as silylation, replaces the active hydrogen on the hydroxyl group with a non-polar group (e.g., trimethylsilyl). This increases the volatility of the compound, allowing it to move through the GC column at lower temperatures and reducing the risk of thermal degradation in the hot injector.[5]

  • Enhanced Peak Shape: By eliminating the polar -OH group, derivatization significantly reduces peak tailing, leading to sharper, more symmetrical peaks. This improves both resolution and the accuracy of quantification.[5]

  • Increased Sensitivity: Sharper peaks result in a better signal-to-noise ratio, thereby increasing the sensitivity of the analysis.

Q3: What type of GC column is best suited for separating halophenols?

A3: The choice of GC column is critical for achieving good separation. For halophenol analysis, a low- to mid-polarity column is generally recommended.

Expert Recommendation:

  • Stationary Phase: A column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., a DB-5ms or equivalent) is an excellent starting point.[9][10] This phase provides good selectivity for a wide range of semi-volatile compounds, including derivatized halophenols. For confirmation, a column with a different selectivity, such as a 50% phenyl polysiloxane phase, can be used.[11]

  • "ms" Designation: It is highly advisable to use a column designated for mass spectrometry ("ms"). These columns have lower bleed at higher temperatures, which results in a more stable baseline and cleaner mass spectra.[11][12]

  • Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good general-purpose choice that balances resolution and sample capacity.[13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
No Peaks or Very Small Peaks 1. Injection Issue: Syringe is blocked or not drawing the sample. 2. Active Sites: Analytes are adsorbing in the inlet or on the column. 3. Thermal Degradation: Analytes are breaking down in the hot injector.1. Verify Injection: Check the syringe and ensure the sample is being drawn and injected correctly. 2. Perform Inlet Maintenance: Clean or replace the injector liner and septum. Ensure you are using a deactivated liner.[3] 3. Derivatize Sample: If not already doing so, derivatization will make the halophenols more thermally stable.[5] 4. Lower Injector Temperature: While a high temperature is needed for volatilization, excessively high temperatures can cause degradation. Try lowering the temperature in 10-20°C increments.
Retention Time Shifts 1. Gas Leaks: A leak in the system will cause fluctuations in the carrier gas flow rate. 2. Column Bleed/Contamination: A contaminated column can lead to inconsistent retention. 3. Oven Temperature Instability: Inconsistent oven temperature will directly affect retention times.1. Leak Check: Perform a thorough leak check of the system, paying close attention to the injector and column fittings. 2. Column Conditioning: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If this doesn't work, trim the front of the column. 3. Verify Oven Temperature: Ensure the oven is calibrated and maintaining a stable temperature.
Ghost Peaks (Peaks in Blank Runs) 1. Carryover: Residue from a previous, more concentrated sample is still in the system. 2. Contaminated Solvent/Reagents: The solvent or derivatizing agents may be contaminated. 3. Septum Bleed: Particles from the injector septum are entering the system.1. Solvent Rinses: Run several blank solvent injections to wash out any residual sample. 2. Analyze Blanks: Run a blank for each of your solvents and reagents to identify the source of contamination. 3. Replace Septum: Use a high-quality, low-bleed septum and replace it regularly.
Poor Mass Spectral Quality 1. Column Bleed: The stationary phase of the column is degrading and entering the mass spectrometer. 2. Ion Source Contamination: The ion source is dirty, leading to poor ionization and fragmentation. 3. Air Leak: A leak in the system is allowing air into the mass spectrometer.1. Use an "ms" Column: Ensure you are using a low-bleed column designed for mass spectrometry.[11][12] 2. Clean Ion Source: Follow the manufacturer's instructions for cleaning the ion source. 3. Check for Leaks: Look for the characteristic ions of air (m/z 18, 28, 32, 40, and 44) in your mass spectra. Perform a leak check if they are present.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of Halophenols in Water

This protocol is based on established methods for the analysis of phenols in water, such as EPA Method 528.[14][15][16]

1. Solid Phase Extraction (SPE): a. If the water sample contains residual chlorine, dechlorinate it by adding 40-50 mg of sodium sulfite per liter of sample. b. Acidify the sample to a pH ≤ 2 with 6 N HCl. This ensures the phenols are in their protonated form for efficient extraction. c. Condition an SPE cartridge (e.g., polystyrene-divinylbenzene) by washing with dichloromethane (DCM), followed by methanol, and finally with 0.05 N HCl. Do not allow the sorbent to go dry after the methanol wash.[15][16] d. Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[16] e. After the entire sample has passed through, dry the cartridge under vacuum for 15 minutes to remove residual water.[16] f. Elute the trapped halophenols from the cartridge with DCM. A drying cartridge containing anhydrous sodium sulfate can be attached to the outlet of the SPE cartridge to remove any remaining water from the eluate.[15] g. Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen.[16]

2. Silylation (Derivatization): a. To the concentrated extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] b. Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization. c. Cool the sample to room temperature. d. Add internal standards and adjust the final volume to 1 mL with DCM. The sample is now ready for GC-MS analysis.[16]

Protocol 2: Optimized GC-MS Parameters for Halophenol Analysis

These parameters are a robust starting point for the analysis of derivatized halophenols and are based on common practices and established methods.[9][15]

Parameter Recommended Setting Rationale/Expertise & Experience
GC System
Injection Mode SplitlessFor trace analysis, a splitless injection ensures that the entire sample is transferred to the column, maximizing sensitivity.[9]
Inlet Temperature 250 - 275°CThis temperature should be high enough to ensure rapid and complete volatilization of the derivatized halophenols but not so high as to cause thermal degradation.[9]
Injection Volume 1 µLA 1 µL injection is standard for capillary GC and helps prevent overloading of the column.
Carrier Gas HeliumHelium is an inert and efficient carrier gas for GC-MS applications.
Constant Flow Rate 1.0 - 1.5 mL/minThis flow rate provides a good balance between analysis speed and chromatographic resolution for a 0.25 mm ID column.[9][15]
Oven Program Initial: 40-60°C, hold 2-5 minRamp: 8-10°C/min to 300°CHold: 5-10 minThe initial low temperature allows for solvent focusing, improving peak shape for early eluting compounds. The ramp rate provides good separation of a wide range of halophenols. The final hold ensures that all compounds have eluted from the column.[9][17]
MS System
Transfer Line Temp. 280 - 300°CThis should be set high enough to prevent condensation of the analytes as they transfer from the GC to the MS.[9]
Ion Source Temp. 230°CA standard temperature for electron ionization (EI) sources.
Ionization Mode Electron Ionization (EI)EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching.
Electron Energy 70 eVThe standard electron energy for EI, which provides consistent and extensive fragmentation.
Mass Range 45 - 450 amuThis range will cover the mass of the derivatized halophenols and their characteristic fragments.
Solvent Delay 4 - 6 minThis prevents the high concentration of solvent from entering the mass spectrometer, which can damage the filament and detector.[15]

Visualization of Workflows

Halophenol Analysis Workflow

Halophenol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1L Water Sample SPE Solid Phase Extraction (SPE) Sample->SPE Acidify to pH < 2 Concentration Concentration SPE->Concentration Elute with DCM Derivatization Silylation (BSTFA) Concentration->Derivatization Add Silylating Agent GC_MS GC-MS Injection Derivatization->GC_MS Inject 1 µL Separation Chromatographic Separation GC_MS->Separation Temperature Program Detection Mass Spectrometry Detection Separation->Detection Ionization & Fragmentation Data_Analysis Data Analysis Detection->Data_Analysis Spectral Interpretation Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Liner Q: Is the inlet liner fresh and deactivated? Start->Check_Liner Replace_Liner Action: Replace inlet liner and septum. Check_Liner->Replace_Liner No Check_Column Q: Has the column been recently trimmed? Check_Liner->Check_Column Yes Replace_Liner->Check_Column Trim_Column Action: Trim 10-20 cm from the column inlet. Check_Column->Trim_Column No Check_Derivatization Q: Is the sample derivatized? Check_Column->Check_Derivatization Yes Trim_Column->Check_Derivatization Derivatize_Sample Action: Perform derivatization (silylation). Check_Derivatization->Derivatize_Sample No Resolved Problem Resolved Check_Derivatization->Resolved Yes Derivatize_Sample->Resolved

Caption: Logical steps for troubleshooting peak tailing of halophenols.

References

  • EPA-NERL: 528: Phenols in Water by GC/MS. National Environmental Methods Index. [Link]

  • EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. UCT, LLC. [Link]

  • EPA Method 528 – Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Revision 1.0. Regulations.gov. [Link]

  • GC Column Selection Guide. JCANO | INGENIERIA. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • GC Troubleshooting. Agilent. [Link]

  • Agilent J&W GC Column Selection Guide. Postnova Analytics GmbH. [Link]

  • The Secrets of Successful Temperature Programming. LCGC International. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Temperature Programming for Better GC Results. Phenomenex. [Link]

  • Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]

  • GC Derivatization. Regis Technologies. [Link]

  • GC Temperature Program Development. Element Lab Solutions. [Link]

  • What Is Temperature Programming In Gas Chromatography?. Chemistry For Everyone (YouTube). [Link]

  • Analytical parameters of the GC-MS method. ResearchGate. [Link]

  • How to Keep and Good Thing Going: Preventative and Routine Maintenance for Your GC System. Agilent. [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Doc Brown's Chemistry. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. [Link]

  • What Is Derivatization In GC-MS?. Chemistry For Everyone (YouTube). [Link]

  • GCMS Scan - METHOD STATEMENT. Anglian Water. [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]

  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. [Link]

  • Parameters for GC/MS analysis. ResearchGate. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode. PubMed. [Link]

  • Mass Spectrometry - Examples. University of Arizona. [Link]

  • MSBNK-Eawag-EQ306655 - 4-Chlorophenol. MassBank. [Link]

  • Method 8041A: Phenols by Gas Chromatography. EPA. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse. PubMed. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Turning Up the Heat – The Effect of Temperature on Analytical Extractions. LCGC International. [Link]

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Technical Support Center: Optimizing Bromochlorophen Synthesis and Minimizing By-product Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of bromochlorophen is a critical step in the creation of numerous active pharmaceutical ingredients and advanced intermediates. However, the inherent reactivity of the phenol ring, activated by the hydroxyl group, often leads to challenges in controlling regioselectivity and preventing the formation of unwanted by-products such as isomers and poly-halogenated species. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic protocols.

Troubleshooting Guide: A Proactive Approach to By-product Reduction

This section is designed to address specific issues you may encounter during the synthesis of this compound, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Q1: My reaction is producing a significant amount of di-brominated by-products. How can I enhance the selectivity for mono-bromination?

A1: The formation of di-substituted by-products, such as 2,6-dibromo-4-chlorophenol, is a common issue stemming from the powerful activating nature of the hydroxyl group on the phenol ring, which strongly directs electrophilic substitution to the ortho and para positions.[1][2] To favor mono-bromination, a multi-faceted approach to temper this reactivity is necessary.

  • Stoichiometric Control: The molar ratio of your brominating agent to the chlorophenol starting material is paramount. A strict 1:1 molar ratio is the theoretical ideal. However, to ensure the reaction goes to completion without generating excess reactive bromine, a slight excess of the chlorophenol may be beneficial. Crucially, the brominating agent should be added slowly and incrementally to the reaction mixture.[1] This prevents localized areas of high bromine concentration that promote a second bromination event on the already-formed, and still activated, this compound product.

  • Temperature Management: Lowering the reaction temperature is a key strategy to increase selectivity. Performing the bromination at temperatures between 0-5°C reduces the overall reaction rate, giving the mono-brominated product a better chance to form and remain unreacted before all the starting material is consumed.[1]

  • Solvent Polarity: The choice of solvent plays a critical role. Highly polar solvents, like water (in the form of bromine water), can enhance the electrophilicity of bromine and lead to rapid, uncontrollable polysubstitution, often resulting in the formation of a 2,4,6-tribromophenol precipitate.[2][3] Employing a solvent of lower polarity, such as chloroform (CHCl₃), carbon tetrachloride (CCl₄), or carbon disulfide (CS₂), can dampen the reactivity and limit the reaction to mono-halogenation.[3] Acetic acid is also a commonly used solvent that can offer a good balance of reactivity and control.[1]

Q2: I am observing the formation of multiple this compound isomers. How can I control the regioselectivity of the bromination?

A2: Controlling the position of the incoming bromine atom (regioselectivity) is a nuanced challenge governed by both electronic and steric factors. The hydroxyl group is a strong ortho-, para-director, and the existing chlorine atom is a deactivating but also ortho-, para-directing substituent. The final isomer distribution depends on the interplay of these directing effects and the reaction conditions.

  • Starting Material: The structure of your starting chlorophenol isomer is the primary determinant of the product.

    • Starting with 2-chlorophenol: The para position (C4) is sterically more accessible than the other ortho position (C6), so 4-bromo-2-chlorophenol is often the major product. Formation of 2-bromo-6-chlorophenol is a common isomeric by-product.

    • Starting with 4-chlorophenol: Both ortho positions (C2 and C6) are electronically activated. This typically leads to the formation of 2-bromo-4-chlorophenol as the desired product.[1]

  • Catalyst Selection: The use of a catalyst can significantly influence the isomer ratio.

    • Lewis Acids: While the high reactivity of phenols means bromination can often proceed without a Lewis acid,[4] their use can alter selectivity. For less reactive substrates, Lewis acids like AlCl₃ or FeBr₃ polarize the bromine molecule, creating a stronger electrophile. However, for highly activated phenols, this can sometimes decrease selectivity.

    • Heterogeneous Catalysts: Zeolites, such as ZSM-5, have been shown to act as shape-selective catalysts. The defined pore structure of the zeolite can sterically hinder the formation of bulkier isomers, favoring the formation of the para-brominated product. One study on the bromination of phenol using N-bromosaccharin (NBSac) over ZSM-5 in acetonitrile or THF showed high regioselectivity for the para-isomer.

    • Specialized Catalyst Systems: A patented method for producing 2-chloro-4-bromophenol with high purity utilizes a "locating nanocatalyst" composed of a mixture of transition element hydrochlorides (e.g., copper, zinc, and silver chlorides).[5] This system is reported to increase purity by minimizing by-product formation.[5]

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields in this compound synthesis can arise from several factors, from incomplete reactions to product loss during workup. A systematic evaluation of your process is key to optimization.

  • Incomplete Reaction: It is crucial to monitor the reaction's progress.

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. If the starting material persists, consider extending the reaction time.[1]

    • Reagent Purity: Ensure the purity of your starting chlorophenol and the activity of your brominating agent. Bromine can degrade over time, and other brominating agents like N-Bromosuccinimide (NBS) should be pure.

  • Suboptimal Temperature: While low temperatures are good for selectivity, a temperature that is too low may significantly slow down the reaction rate, leading to an incomplete reaction within a practical timeframe. A careful balance must be struck. An optimal range is often between 0-25°C.[1]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification phases.

    • pH Control: this compound is a phenol and is therefore acidic. During aqueous washes, ensure the pH is not too high (basic), which would convert the phenol to its phenoxide salt, making it water-soluble and causing it to be lost to the aqueous layer.

    • Purification Method: Optimize your purification strategy. For column chromatography, a well-chosen solvent system is critical for achieving good separation from by-products and unreacted starting material.[1] Recrystallization can also be an effective purification method if a suitable solvent is identified.

  • Formation of Diaryl Ether By-products: In some cases, diaryl ether by-products can form. The use of a solvent system containing acetic acid mixed with a salt like sodium acetate has been shown to inhibit the formation of these by-products.

Data Summary: Impact of Reaction Parameters on Synthesis Outcome

The following table summarizes the influence of key experimental variables on the synthesis of this compound, providing a quick reference for optimizing your reaction.

ParameterConditionExpected Outcome on By-product FormationRationale
Stoichiometry Brominating Agent : Phenol (1:1)Decrease in poly-brominationPrevents excess brominating agent from reacting with the mono-brominated product.[1]
Slow addition of brominating agentDecrease in poly-brominationAvoids localized high concentrations of the electrophile.[1]
Temperature Low (e.g., 0-5°C)Increase in mono-bromination selectivityReduces the overall reaction rate, minimizing over-bromination.[1][3]
High (e.g., > 25°C)Increase in poly-bromination and other side reactionsHigher kinetic energy overcomes the activation barrier for subsequent brominations more easily.
Solvent Non-polar (e.g., CCl₄, CS₂)Decrease in poly-brominationReduces the polarization of the Br-Br bond, dampening reactivity and favoring mono-substitution.[3]
Polar (e.g., H₂O)Increase in poly-brominationPolar solvents can polarize the bromine molecule, increasing its electrophilicity and leading to uncontrolled reaction.[2][6]
Catalyst Zeolite (e.g., H-ZSM-5)Increase in para-selectivityThe catalyst's pore structure provides shape selectivity, sterically favoring the formation of the less bulky para isomer.
Nanocatalyst (e.g., CuCl₂/ZnCl₂/AgCl)Decrease in overall by-productsPatented system claims to improve purity and yield by directing the bromination more effectively.[5]

Visualizing the Reaction: Pathways and Optimization

To better understand the synthetic process, the following diagrams illustrate the key reaction pathways and a general workflow for experimental optimization.

G cluster_0 Reaction Pathways Chlorophenol Chlorophenol This compound (Desired Isomer) This compound (Desired Isomer) Chlorophenol->this compound (Desired Isomer) + Br₂ (1 eq) Controlled Conditions Isomeric By-product Isomeric By-product Chlorophenol->Isomeric By-product + Br₂ (1 eq) Poor Regiocontrol Dibromo-chlorophenol (By-product) Dibromo-chlorophenol (By-product) This compound (Desired Isomer)->Dibromo-chlorophenol (By-product) + Br₂ (excess) High Temp

Caption: Reaction pathways in this compound synthesis.

G cluster_1 Optimization Workflow start Define Target (Isomer, Purity) step1 Select Starting Material & Solvent start->step1 step2 Optimize Stoichiometry (1:1 ratio, slow addition) step1->step2 step3 Control Temperature (Start at 0-5°C) step2->step3 step4 Monitor Reaction (TLC/GC) step3->step4 decision By-products > Limit? step4->decision adjust Adjust Parameters: - Lower Temperature - Change Solvent - Add Catalyst decision->adjust Yes purify Workup & Purify Product decision->purify No adjust->step2 finish Characterize Final Product purify->finish

Caption: A systematic workflow for optimizing this compound synthesis.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques for identifying and quantifying by-products in my reaction mixture? A: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds like this compound isomers and di-halogenated species. The mass spectrometer provides fragmentation patterns that can confirm the identity of each component.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV or diode-array detector (DAD), is a powerful tool for quantifying the purity of your product and the relative amounts of by-products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The substitution pattern on the aromatic ring gives a unique fingerprint in the NMR spectrum, allowing for unambiguous identification of the different isomers.

Q: Are there alternative, "greener" brominating agents I can use instead of molecular bromine? A: Yes, there is growing interest in using more environmentally benign brominating agents. N-Bromosuccinimide (NBS) is a common alternative that is a solid and easier to handle than liquid bromine. As mentioned, N-bromosaccharin (NBSac) has also been used effectively, particularly with a recyclable zeolite catalyst, which enhances the green credentials of the process.

Q: Can I use a catalyst to improve my reaction? A: Absolutely. While phenol itself is highly activated, catalysts can be employed to enhance selectivity and yield. As discussed in the troubleshooting section, heterogeneous catalysts like zeolites can offer shape selectivity, and specific nanocatalyst formulations have been developed to improve purity.[5] The choice of catalyst will depend on the specific isomer you are synthesizing and your optimization goals.

References

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 28). YouTube. Retrieved from [Link]

  • Reactions of 2-chlorophenol and 2-bromophenol: mechanisms of formation of mixed halogenated dioxins and furans (PXDD/Fs). (2015, August 10). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions. a. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved from [Link]

  • Preparation method of 2-chloro-4-bromophonel with high purity. (2013, July 23). Google Patents.
  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • o-BROMOPHENOL. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Phenol_Electrophilic substitution rxn. (n.d.). Retrieved from [Link]

  • Assertion : Bromination of phenol takes place even in the absence of Lewis acid. Reason : In phenol, OH group attached to benzene ring has highly deactivating effect. (n.d.). Allen. Retrieved from [Link]

  • Process for producing 4-bromo-2-chlorophenols. (1979, February 20). Google Patents.
  • Reaction Conditions Optimization: The Current State. (2023, November 15). PRISM BioLab. Retrieved from [Link]

  • Method of making 2-bromo-4-chloro substituted phenols. (2000, November 29). Google Patents.
  • Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. (2023, April 29). PMC. Retrieved from [Link]

  • Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for producing 2-halo-4-bromophenols. (1978, August 21). Google Patents.
  • Pharmaceutical Analytical Chemistry: Open Access. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. Retrieved from [Link]

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Bromochlorophen Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Bromochlorophen. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the stability issues encountered when working with this compound in solution. As a bisphenolic compound containing reactive hydroxyl groups and halogen substituents, its stability can be influenced by a variety of experimental factors. This document provides troubleshooting protocols and answers to frequently asked questions to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound (CAS 15435-29-7), chemically known as 2,2'-methylenebis(6-bromo-4-chlorophenol), is a halogenated bisphenolic compound.[1][2] Structurally, it possesses two phenolic hydroxyl groups, which are susceptible to oxidation. The aromatic rings can also be targets for photodegradation. Therefore, the primary stability concerns in solution are chemical degradation through oxidation and photodegradation, which can be catalyzed by factors like pH, light, and temperature.[3][4]

Q2: What are the common visual indicators of this compound degradation in solution?

A primary visual sign of degradation is a color change. Phenolic compounds often form colored quinone-type structures upon oxidation.[5] Therefore, a solution of this compound that turns yellow or brown over time is a strong indicator of oxidative degradation.[6][7] The appearance of cloudiness or precipitate can also suggest the formation of less soluble degradation products or polymerization.[7]

Q3: What are the ideal storage conditions for this compound solutions?

To maximize stability, this compound solutions should be stored under the following conditions:

  • Protection from Light: Use amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[3][6]

  • Controlled Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C). However, always ensure the compound is fully redissolved upon warming before use. Avoid repeated freeze-thaw cycles.[7][8]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlaying the solution with an inert gas like argon or nitrogen can minimize oxidation.[6]

  • Tightly Sealed Containers: Use containers with tight-fitting caps to prevent solvent evaporation and exposure to atmospheric oxygen and moisture.[9][10][11]

Q4: Which solvents are recommended for preparing this compound solutions?

This compound is a solid that is generally soluble in a range of organic solvents.[9] The choice of solvent can impact stability.

  • Common Solvents: Alcohols (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone) are commonly used.[12][13]

  • Solvent Purity: Always use high-purity, anhydrous solvents. Impurities, especially metal ions, can catalyze degradation. Water in the solvent can promote hydrolysis, although this is less of a concern for the ether linkage in this compound compared to esters, it can still influence stability.[4]

  • Degassing: For sensitive applications, degassing the solvent by sparging with nitrogen or argon before use is recommended to remove dissolved oxygen.[6]

Q5: How does pH affect the stability of this compound in solution?

The pH of a solution can significantly influence the stability of phenolic compounds.[14]

  • Alkaline Conditions (High pH): At higher pH, the phenolic hydroxyl group deprotonates to form a phenolate ion. This phenolate is significantly more susceptible to oxidation than the protonated phenol.[5] Therefore, alkaline solutions of this compound are expected to degrade more rapidly.

  • Acidic to Neutral Conditions (Low to Neutral pH): Solutions are generally more stable at a neutral or slightly acidic pH (pH 4-7).[14] If your experimental conditions permit, buffering the solution in this range can enhance stability.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Solution turns yellow or brown over time. 1. Oxidation: The phenolic groups are oxidizing, likely due to dissolved oxygen in the solvent.[6] 2. Photodegradation: Exposure to ambient or UV light is causing the molecule to break down.[3]1. Work under an inert atmosphere: Prepare solutions in a glove box or under a stream of nitrogen/argon. 2. Use deoxygenated solvents: Sparge your solvent with an inert gas for 15-30 minutes before use. 3. Protect from light: Always use amber vials or foil-wrapped containers and minimize light exposure during handling.[7]
Precipitate forms in the solution. 1. Low Solubility: The concentration may exceed the solubility limit in the chosen solvent, especially after temperature changes. 2. Degradation: A degradation product that is less soluble than the parent compound is forming and precipitating.[7] 3. pH Shift: A change in the solution's pH may reduce the solubility of this compound.1. Verify Solubility: Check the solubility of this compound in your solvent. You may need to use a co-solvent or prepare a more dilute solution. 2. Control Temperature: If storing cold, allow the solution to fully equilibrate to room temperature and vortex to ensure complete dissolution before use. 3. Monitor Purity: Analyze the supernatant and the precipitate (if possible) by HPLC or LC-MS to determine if the precipitate is the parent compound or a degradant.
Inconsistent assay results or loss of compound potency. Chemical Degradation: The active this compound concentration is decreasing over time due to instability under your experimental conditions.1. Prepare Fresh Solutions: The most reliable solution is to prepare the this compound solution immediately before each experiment.[6] 2. Perform a Time-Course Study: Analyze the purity of your solution (e.g., by HPLC) at several time points (0, 2, 4, 8, 24 hours) under your exact experimental conditions (buffer, temperature, light) to establish its stability window.
New peaks appear in HPLC or LC-MS analysis. Formation of Degradation Products: The compound is breaking down into one or more new chemical entities.1. Confirm with a Standard: Immediately analyze a freshly prepared solution as a reference (T=0) to confirm that the new peaks are not present initially. 2. Conduct Forced Degradation: To understand potential degradation pathways, perform a forced degradation study (see Protocol 3). This can help in identifying the likely structure of the degradants.[15][16]

Visualizing Stability & Troubleshooting Workflows

Key Factors Influencing this compound Stability

Caption: Factors affecting this compound stability in solution.

Troubleshooting Workflow for Solution Instability

G start Instability Observed (e.g., Color Change, Precipitate) q1 Is the solution protected from light and heat? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the solvent degassed and of high purity? a1_yes->q2 sol1 Implement Light & Temperature Control: - Use amber vials - Store at recommended temperature a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solution pH controlled and in the optimal range (4-7)? a2_yes->q3 sol2 Improve Solvent Conditions: - Use high-purity, anhydrous solvent - Degas with N2 or Ar before use a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node If issues persist, prepare solutions fresh for each use and perform a stability study. a3_yes->end_node sol3 Control pH: - Measure and buffer the solution if compatible with the experiment a3_no->sol3 sol3->end_node

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol details steps to prepare a stock solution with enhanced stability, minimizing initial degradation.

Materials:

  • This compound solid

  • High-purity, anhydrous solvent (e.g., DMSO, Ethanol)

  • Amber glass vial with a PTFE-lined screw cap

  • Inert gas (Argon or Nitrogen) with a sparging needle

  • Sonicator

Procedure:

  • Prepare Glassware: Ensure the amber vial is clean and completely dry.

  • Deoxygenate Solvent: Sparge the required volume of solvent with a gentle stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Weigh Compound: Accurately weigh the required amount of this compound solid and place it in the amber vial.

  • Dissolve Compound: Under a gentle stream of inert gas (or in a glove box), add the deoxygenated solvent to the vial.

  • Ensure Complete Dissolution: Cap the vial tightly and vortex. If needed, sonicate for 5-10 minutes to ensure the compound is fully dissolved.

  • Store Properly: Flush the headspace of the vial with inert gas before tightly sealing the cap. Store the solution at the recommended temperature (e.g., 2-8°C or -20°C) and protected from light.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a framework for assessing the stability of this compound in a specific buffer or solvent over time.

Objective: To quantify the percentage of intact this compound remaining at various time points under specific conditions.

Procedure:

  • Prepare Solution: Prepare the this compound solution in your desired experimental buffer or solvent as described in Protocol 1.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into a validated HPLC system. Record the peak area of the this compound parent peak. This serves as your 100% reference.

  • Incubate Solution: Store the bulk of the solution under the exact conditions you wish to test (e.g., 37°C in an incubator, room temperature on a benchtop).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot of the solution, bring it to the analysis temperature if necessary, and inject it into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.

    • Monitor for the appearance and growth of new peaks, which indicate degradation products.

    • Mass balance can be assessed by comparing the total peak area at each time point to the total at T=0.[15]

Protocol 3: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are used to understand potential degradation pathways and to ensure your analytical method is "stability-indicating."[15][16]

CAUTION: This procedure intentionally degrades the compound. Handle all solutions with appropriate safety precautions.

Procedure:

  • Prepare Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Incubate a vial of the stock solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Stress: Expose a solution in a clear vial to direct UV light or a photostability chamber.

  • Incubation: Keep the vials under their respective stress conditions for a set period (e.g., 24 hours). A control sample (stock solution at room temperature, protected from light) should be kept alongside.

  • Neutralization (for Acid/Base): Before analysis, neutralize the acid and base-stressed samples to ~pH 7.

  • Analysis: Analyze all samples (including the control) by a suitable method, typically HPLC-DAD or LC-MS.[17][18]

  • Evaluation: Compare the chromatograms. The goal is to achieve partial degradation (5-20%) to clearly see the degradation products without completely destroying the parent compound. This data helps identify potential degradants that may appear in formal stability studies.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial Degradation of Chlorophenols: Pathways, Biochemica, and Genetic Aspects. Microbial Cell Factories, 13(1), 58.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Journal of Environmental Protection, 5(5), 456-473.
  • Comninellis, C., & Pulgarin, C. (1991). Electrochemical oxidation of chlorinated phenols. Journal of applied electrochemistry, 21(8), 703-708.
  • Dickinson, D. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • International Journal of Research in Ayurveda and Pharmacy. (2021).
  • ResearchGate. (2014). Bacterial degradation pathways for 4-chlorophenol. Retrieved from [Link]

  • Marce, R. M., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Analytica Chimica Acta, 685(1), 81-90.
  • ResearchGate. (2025). Bacterial degradation of chlorophenols and their derivatives. Retrieved from [Link]

  • Al-Ganainy, S. O. (2017). "Drug Stability and factors that affect on the drug stability" Review BY. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(2), 53-58.
  • Bajaj, S., et al. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-19.
  • Slideshare. (2015). Factors affecting stability of drugs. Retrieved from [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd. Retrieved from [Link]

  • Farrell, A., & Quilty, B. (1999). Degradation of Mono-Chlorophenols by a Mixed Microbial Community via a Meta- Cleavage Pathway.
  • CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.
  • International Journal of Novel Research and Development. (2023). Degradation Profiling of Pharmaceuticals: A Review.
  • PubMed. (1999). Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. Journal of microbiological methods, 38(1-2), 159-166.
  • PubMed. (2007). Electrochemical oxidation characteristics of p-substituted phenols using a boron-doped diamond electrode.
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • PubMed. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

Technical Support Center: Method Validation for Trace Analysis of Bromochlorophen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the trace analysis of Bromochlorophen (2,2'-methylenebis(6-bromo-4-chlorophenol)). Method validation is a critical process to ensure that the analytical procedures employed are suitable for their intended purpose, providing reliable, accurate, and reproducible data. This document provides a comprehensive resource in a question-and-answer format, addressing common issues and offering detailed troubleshooting guidance to navigate the complexities of validating methods for this specific analyte. Our approach is grounded in the principles of scientific integrity, drawing from extensive field experience and authoritative regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary regulatory guidelines I should follow for validating my analytical method for this compound?

A1: Your method validation protocol should be designed in accordance with internationally recognized guidelines to ensure regulatory acceptance. The most critical of these are the International Council for Harmonisation (ICH) Q2(R2) "Validation of Analytical Procedures" and relevant United States Environmental Protection Agency (EPA) methods if your work involves environmental matrices.[1][2][3] For semi-volatile organic compounds like this compound, EPA Method 8270D provides a robust framework for analysis by GC-MS.[4][5][6][7] These guidelines outline the necessary validation characteristics, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][9]

Q2: What are the key physicochemical properties of this compound that I need to consider during method development and validation?

A2: Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method. Key properties include:

  • Low Water Solubility: this compound is practically insoluble in water (less than 0.01 g/L).[10] This necessitates the use of organic solvents for extraction and sample preparation.

  • High Molecular Weight: With a molecular weight of 426.92 g/mol , this compound is a semi-volatile organic compound.[10]

  • Phenolic Hydroxyl Groups: The presence of two phenolic hydroxyl groups makes the molecule polar and susceptible to forming hydrogen bonds. This can lead to challenges in gas chromatography (GC), such as peak tailing, unless derivatization is performed.

  • High LogP: The estimated LogP of 6.267 indicates that this compound is highly lipophilic, meaning it will readily partition into organic phases and potentially bioaccumulate.[10]

These properties will influence your choice of extraction technique, analytical instrumentation, and the specific parameters of your method.

Q3: Which analytical technique is better for trace analysis of this compound: GC-MS or HPLC-MS/MS?

A3: Both GC-MS and HPLC-MS/MS can be suitable for the trace analysis of this compound, and the choice depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS: This is a very common and powerful technique for the analysis of semi-volatile organic compounds.[6] However, due to the polar phenolic groups, direct analysis of this compound by GC-MS can result in poor peak shape (tailing) and low sensitivity.[11] Therefore, a derivatization step to cap the hydroxyl groups is typically required to improve volatility and chromatographic performance.[12] Silylation with reagents like BSTFA is a common approach.[13][14]

  • HPLC-MS/MS: This technique offers the advantage of analyzing this compound directly without derivatization, which simplifies sample preparation. It is particularly well-suited for analyzing polar compounds in complex matrices. HPLC-MS/MS can offer excellent sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[15][16]

Ultimately, the decision should be based on a thorough evaluation of both techniques for your specific application and the validation data you generate.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered during the validation of analytical methods for this compound.

Issue 1: Poor Peak Shape (Tailing) in GC-MS Analysis

Question: I am observing significant peak tailing for this compound in my GC-MS analysis, even after derivatization. What are the likely causes and how can I resolve this?

Answer: Peak tailing for phenolic compounds in GC is a frequent challenge and can compromise both resolution and the accuracy of integration.[17][18] Here’s a systematic approach to troubleshooting:

Underlying Causes & Solutions:

  • Incomplete Derivatization: The primary suspect for tailing of a derivatized phenol is incomplete reaction, leaving active hydroxyl groups exposed.

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Ensure your derivatization reaction goes to completion. This may involve adjusting the reaction time, temperature, or the amount of derivatizing reagent. For silylation with BSTFA, ensure the sample extract is anhydrous, as water will consume the reagent.[14]

      • Choice of Solvent: The reaction solvent can significantly impact derivatization efficiency. For silylation, a non-polar solvent is generally used.

  • Active Sites in the GC System: Even with derivatization, highly active sites in the GC inlet or column can interact with the analyte.

    • Troubleshooting Steps:

      • Inlet Liner Deactivation: Use a deactivated inlet liner. Over time, liners can become active. Regular replacement is crucial.

      • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to ensure a neutral surface.

      • Column Contamination: If the front end of the column is contaminated with non-volatile matrix components, it can create active sites. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.[17]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and lead to peak tailing.[17]

    • Troubleshooting Steps:

      • Clean Column Cut: Ensure a clean, square cut of the fused silica column using a ceramic scoring wafer.

      • Correct Installation Depth: Follow the instrument manufacturer's guidelines for the correct column insertion depth into the inlet.

Workflow for Troubleshooting Peak Tailing:

G start Peak Tailing Observed check_derivatization Verify Complete Derivatization start->check_derivatization optimize_reaction Optimize Reaction Time, Temp, Reagent Amount check_derivatization->optimize_reaction Incomplete? check_system_activity Investigate GC System Activity check_derivatization->check_system_activity Complete optimize_reaction->check_system_activity replace_liner Replace Inlet Liner with Deactivated Liner check_system_activity->replace_liner trim_column Trim Front of GC Column replace_liner->trim_column check_installation Check Column Installation trim_column->check_installation recut_column Re-cut and Re-install Column check_installation->recut_column Improper? resolved Issue Resolved check_installation->resolved Proper recut_column->resolved

Caption: A systematic workflow for troubleshooting peak tailing in GC-MS analysis.

Issue 2: Low Recovery and/or High Matrix Effects in LC-MS/MS Analysis

Question: My recovery of this compound from spiked matrix samples (e.g., soil, cosmetic cream) is low and inconsistent, and I suspect significant matrix effects in my LC-MS/MS analysis. How can I improve this?

Answer: Low recovery and matrix effects are common hurdles in trace analysis, especially in complex matrices. This compound's lipophilic nature can lead to strong interactions with matrix components.

Underlying Causes & Solutions:

  • Inefficient Extraction: The initial extraction from the sample matrix may be incomplete.

    • Troubleshooting Steps:

      • Choice of Extraction Solvent: For soil, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often effective for a wide range of analytes.[19][20][21] This typically involves extraction with acetonitrile followed by a salting-out step. For cosmetic matrices, which can be emulsions, a solvent extraction with a non-polar solvent like hexane or a mixture of solvents may be necessary.

      • Optimization of Extraction Parameters: Experiment with different solvent-to-sample ratios, extraction times (e.g., vortexing, sonication), and pH adjustments to maximize the recovery of this compound.

  • Matrix Effects (Ion Suppression or Enhancement): Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to inaccurate quantification.

    • Troubleshooting Steps:

      • Improve Sample Cleanup:

        • Dispersive Solid-Phase Extraction (dSPE): In the QuEChERS method, a dSPE cleanup step is used to remove interfering matrix components. For soils, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is common. For cosmetics, different sorbents may be required depending on the matrix composition.

        • Solid-Phase Extraction (SPE): For aqueous samples, SPE is a powerful cleanup technique.[15][22][23][24][25] A reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) is suitable for retaining the lipophilic this compound while allowing more polar interferences to pass through.

      • Chromatographic Separation: Optimize your HPLC method to chromatographically separate this compound from co-eluting matrix components. This may involve adjusting the gradient profile, changing the mobile phase composition, or trying a different column chemistry.

      • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS will behave identically to the native analyte during extraction, chromatography, and ionization, thus providing a reliable means for accurate quantification even in the presence of matrix effects. If a SIL-IS is not available, a structurally similar compound can be used as an internal standard, but its ability to mimic the behavior of this compound must be thoroughly validated.

Decision Tree for Addressing Low Recovery and Matrix Effects:

G start Low Recovery / High Matrix Effects check_extraction Evaluate Extraction Efficiency start->check_extraction optimize_extraction Optimize Extraction Solvent & Conditions check_extraction->optimize_extraction <70% Recovery? check_cleanup Assess Sample Cleanup check_extraction->check_cleanup >70% Recovery optimize_extraction->check_cleanup optimize_cleanup Optimize SPE/dSPE Cleanup check_cleanup->optimize_cleanup High Matrix Effect? resolved Issue Resolved check_cleanup->resolved Acceptable Matrix Effect optimize_hplc Optimize HPLC Separation optimize_cleanup->optimize_hplc use_is Implement Internal Standard (SIL-IS) optimize_hplc->use_is use_is->resolved

Caption: A decision tree for troubleshooting low recovery and matrix effects in LC-MS/MS.

Core Experimental Protocols: A Validated Method Approach

The following section outlines a hypothetical, yet representative, validated method for the trace analysis of this compound in a water matrix using SPE and GC-MS with derivatization.

Protocol: Determination of this compound in Water by SPE-GC-MS
  • Sample Preparation (SPE):

    • Collect a 500 mL water sample in a clean glass container.

    • Acidify the sample to pH < 2 with sulfuric acid.

    • Spike the sample with a surrogate standard (e.g., 2,4,6-Tribromophenol) to monitor extraction efficiency.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH < 2). Do not let the sorbent go dry.

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Dry the cartridge thoroughly by passing nitrogen through it for at least 30 minutes.

    • Elute the this compound from the cartridge with 2 x 3 mL of dichloromethane into a clean collection vial.

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the concentrated extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • Add the internal standard (e.g., a deuterated analog if available) and adjust the final volume to 1 mL with hexane.

  • GC-MS Analysis:

    • GC System: Agilent 8890 GC (or equivalent)

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet: Splitless, 280°C

    • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 310°C (hold 5 min)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • MS System: Agilent 5977 MSD (or equivalent)

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantitation Ion: To be determined from the mass spectrum of the derivatized this compound standard.

      • Qualifier Ions: At least two other characteristic ions for confirmation.

Method Validation Parameters & Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria based on ICH and other regulatory guidelines.[9][26][27][28][29]

Parameter Methodology Typical Acceptance Criteria
Specificity/Selectivity Analyze blank matrix, spiked matrix, and samples with potential interferences.No significant interfering peaks at the retention time of the analyte.
Linearity & Range Analyze at least 5 concentration levels spanning the expected sample concentration range.Correlation coefficient (r²) ≥ 0.995. Residuals should be randomly distributed.
Accuracy Analyze spiked matrix samples at 3 concentration levels (low, medium, high) in triplicate.Mean recovery within 80-120%.
Precision (Repeatability) Analyze 6 replicate spiked samples at one concentration level.Relative Standard Deviation (RSD) ≤ 15%.
Intermediate Precision Repeat the precision study on a different day with a different analyst or instrument.RSD ≤ 20%.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision criteria should be met.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve, or a signal-to-noise ratio of 3.Signal-to-noise ratio ≥ 3.
Robustness Deliberately vary method parameters (e.g., GC oven temperature ramp, flow rate, derivatization time) and assess the impact on the results.Results should remain within the acceptance criteria for accuracy and precision.

References

  • EPA. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Florida Department of Environmental Protection. Retrieved from [Link]

  • BiochemSphere. (2025). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. Retrieved from [Link]

  • Restek. (2014). Analysis of U. S. EPA Method 8270D — Semivolatile Organic Compounds by GC/MS. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Phenomenex. (n.d.). Analyzing EPA Method 8270D with Zebron Semi-volatile GC Columns. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • DDReg. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • Agilent. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil Introduction. Retrieved from [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • Mourne Training Services. (2020). Where do the Acceptance Criteria in Method Validation Come From?. Retrieved from [Link]

  • AperTO. (2025). Evaluation of different QuEChERS-based methods for the extraction of pesticides from soil. Retrieved from [Link]

  • FMS. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. Retrieved from [Link]

  • MDPI. (n.d.). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). QuEChERS and soil analysis. An Overview. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. Retrieved from [Link]

  • 3M. (2019). ENVIRONMENTAL LABORATORY. Retrieved from [Link]

  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • ScienceDirect. (2024). Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

  • PubMed. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Retrieved from [Link]

  • Agilent. (2016). Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals. Retrieved from [Link]

  • ResearchGate. (n.d.). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Retrieved from [Link]

  • PubMed. (n.d.). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Retrieved from [Link]

  • SciELO México. (n.d.). Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method. Retrieved from [Link]

  • Agilent. (n.d.). Chlorophenol, nitrophenols and methylphenols Determination of methyl. Retrieved from [Link]

  • PubMed. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • IJRPR. (n.d.). A Review on Analytical Method Development and Validation (With Case Study). Retrieved from [Link]

  • Repositório Aberto da Universidade do Porto. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Retrieved from [Link]

  • La démarche ISO 17025. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

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Technical Support Center: Enhancing the Solubility of Bromochlorophen for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Bromochlorophen. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous media for bioassays. This compound is a highly lipophilic compound, a characteristic that makes it poorly soluble in the aqueous buffers required for most biological experiments. This guide provides a comprehensive overview of its properties, step-by-step protocols for solubilization, and robust troubleshooting strategies to ensure the reliability and reproducibility of your experimental results.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy. Its high LogP value and negligible water solubility underscore the challenges researchers face.

PropertyValueSource
Molecular Formula C₁₃H₈Br₂Cl₂O₂[1]
Molecular Weight 426.92 g/mol [1]
Melting Point 189 °C[1]
Predicted pKa 7.56 ± 0.48[1]
Estimated LogP 6.267[1]
Water Solubility < 0.01 g/L[1]
Solubility in Organics Slightly soluble in DMSO and Methanol. Soluble in 95% Ethanol (0.5 g/L) and Propylene Glycol (2.5 g/L).[1]

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and issues encountered when working with this compound.

Q1: What is the best initial solvent for dissolving this compound?

A1: The recommended starting point is to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[2] DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds.[3] From this concentrated stock, you can perform serial dilutions into your aqueous assay buffer.

Q2: My this compound precipitated immediately when I added my DMSO stock to my aqueous buffer. What happened and how can I fix it?

A2: This common issue is known as "solvent shock." this compound is soluble in the highly organic environment of 100% DMSO but crashes out when the solvent polarity changes drastically upon dilution into an aqueous buffer.[4]

To prevent this:

  • Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradually acclimates the compound to the aqueous environment.[5]

  • Vortex Between Dilutions: Ensure the solution is thoroughly mixed after each dilution step before proceeding to the next.

  • Add Stock to Buffer Slowly: Add the concentrated stock solution dropwise into the vortexing aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations that can trigger precipitation.[6]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: This is a critical parameter that is dependent on the specific cell line being used.[7]

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[6]

  • Safest Practice: For sensitive cell lines or long-term incubation assays, it is highly recommended to keep the final DMSO concentration at or below 0.1% .[7][8]

  • Mandatory Control: You must always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your test conditions but without the this compound. This allows you to distinguish the effect of the compound from any potential effect of the solvent itself.[8]

Q4: Are there effective alternatives to DMSO if my cells are too sensitive?

A4: Yes. If DMSO proves to be too toxic or interferes with your assay, several other strategies can be employed:

  • Co-solvents: Using other water-miscible solvents like ethanol or propylene glycol can be an option.[9] You can prepare the stock in one of these and perform dilutions, always remembering to include the appropriate vehicle control.

  • Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween® 20) or Pluronic® F-68 can be added to the assay buffer at low concentrations (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds by forming micelles.[10][11]

  • Cyclodextrins: These are cyclic oligosaccharides that act as "molecular cages," encapsulating the hydrophobic this compound molecule and presenting a hydrophilic exterior to the aqueous solvent.[12][13][14] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[15]

Q5: Can I adjust the pH of my buffer to improve solubility?

A5: Yes, this can be an effective strategy. This compound has a predicted pKa of ~7.56, meaning it is a weak acid.[1] In buffers with a pH above 7.56, the molecule will become increasingly deprotonated (ionized), which typically increases aqueous solubility. However, you must ensure that the adjusted buffer pH is compatible with the biological system you are studying.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for creating a standard, high-concentration stock solution.

Materials:

  • This compound powder (MW: 426.92 g/mol )

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 426.92 g/mol × 1000 mg/g = 4.27 mg

  • Weigh Compound: Carefully weigh out 4.27 mg of this compound powder and place it into a clean vial.

  • Add Solvent: Add 1 mL of 100% DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Solubilization Strategy Decision Workflow

This diagram guides the user through selecting an appropriate method to solubilize this compound for their specific needs.

G start Start: Need to Solubilize This compound dmso_stock Prepare 10-50 mM Stock in 100% DMSO start->dmso_stock dilution Dilute to Final Concentration in Aqueous Buffer dmso_stock->dilution precip_check Does it Precipitate? dilution->precip_check success Success! Proceed with Assay (Include Vehicle Control) precip_check->success No troubleshoot Troubleshoot Precipitation precip_check->troubleshoot Yes serial_dilute Use Serial Dilution (Reduce Solvent Shock) troubleshoot->serial_dilute lower_conc Lower Final Concentration troubleshoot->lower_conc alt_strategy Still Precipitates? serial_dilute->alt_strategy lower_conc->alt_strategy alt_strategy->success No adv_methods Advanced Strategies alt_strategy->adv_methods Yes surfactant Add Surfactant to Buffer (e.g., 0.05% Tween-20) adv_methods->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) adv_methods->cyclodextrin

Caption: Decision tree for solubilizing this compound.
Protocol 2: Serial Dilution for a Final Concentration of 10 µM

This protocol demonstrates how to safely dilute the 10 mM DMSO stock to a working concentration of 10 µM with a final DMSO concentration of 0.1%.

Workflow: 10 mM Stock (100% DMSO) → 100 µM Intermediate (1% DMSO) → 10 µM Final (0.1% DMSO)

Procedure:

  • Prepare Intermediate Dilution:

    • Label a sterile microcentrifuge tube "100 µM Intermediate".

    • Add 99 µL of your aqueous assay buffer to this tube.

    • Add 1 µL of the 10 mM this compound stock solution.

    • Cap and vortex thoroughly. This is a 1:100 dilution, resulting in a 100 µM solution in 1% DMSO.

  • Prepare Final Working Solution:

    • For every 1 mL of final working solution needed, add 900 µL of assay buffer to a new tube.

    • Add 100 µL of the "100 µM Intermediate" solution.

    • Cap and vortex thoroughly. This is a 1:10 dilution, resulting in your final 10 µM working solution with a final DMSO concentration of 0.1%.

  • Prepare Vehicle Control:

    • Prepare a parallel solution exactly as described in step 2, but instead of using the "100 µM Intermediate," use a solution of 1% DMSO in your assay buffer (made by adding 1 µL of 100% DMSO to 99 µL of buffer). This creates the essential 0.1% DMSO vehicle control.

Experimental Workflow Diagram

This diagram visualizes the process from weighing the compound to its final application in an assay plate.

G cluster_0 Stock Preparation cluster_1 Dilution Series cluster_2 Assay Plate weigh 1. Weigh This compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve stock 3. Create 10 mM Stock Solution dissolve->stock intermediate 4. Prepare 100 µM Intermediate Dilution (1% DMSO) stock->intermediate working 5. Prepare 10 µM Working Solution (0.1% DMSO) intermediate->working plate 6. Add Working Solution & Vehicle Control to Assay Plate working->plate

Caption: Workflow from stock preparation to final assay.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in stock solution vial during storage (-20°C) DMSO Freezing/Water Contamination: DMSO freezes at ~18.5°C. If it absorbs atmospheric water, the freezing point can lower, but repeated freeze-thaw cycles can force the compound out.1. Ensure DMSO is anhydrous and vials are tightly sealed. 2. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. 3. Before use, warm the vial to room temperature and vortex vigorously to re-dissolve any precipitate.
Compound precipitates over time in the final assay plate Low Kinetic Solubility: The compound may be kinetically trapped in a supersaturated state that is not thermodynamically stable, leading to eventual precipitation.[4] Buffer Interaction: Components of the assay media (e.g., salts, proteins in serum) may reduce solubility over time.[16]1. Lower the final working concentration of this compound.[17] 2. Add a non-ionic surfactant (e.g., 0.01% Pluronic F-68) or a small amount of serum (if compatible) to the final buffer to improve stability.[10] 3. Reduce the incubation time of the assay if experimentally feasible.
Inconsistent or non-reproducible bioassay results Micro-precipitation: Undetected micro-precipitates may be forming, leading to variable effective concentrations of the compound in solution.1. After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes and use only the supernatant for the assay. 2. Visually inspect all solutions against a dark background for any signs of turbidity before use. 3. Re-evaluate your solubilization method; consider using cyclodextrins for a more stable formulation.[12]
Vehicle control shows unexpected biological activity DMSO Cytotoxicity: The final DMSO concentration, even if low, may be affecting the cells.[7][18] DMSO Lot Impurity: Impurities in the DMSO lot could have biological activity.1. Perform a dose-response experiment with DMSO alone (e.g., 0.01% to 1.0%) to determine the highest non-toxic concentration for your specific cell line.[6][7] 2. Use only high-purity, sterile-filtered, cell culture-grade DMSO.

References

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  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes . (2017). MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of Bromochlorophen and Triclosan

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate antimicrobial agent is a critical decision, balancing efficacy against a spectrum of microorganisms with potential toxicological and resistance-inducing properties. This guide provides an in-depth, objective comparison of two such agents: Bromochlorophen and Triclosan. By delving into their mechanisms of action and supporting experimental data, this document aims to equip you with the necessary insights to make informed decisions for your research and development endeavors.

Introduction: A Tale of Two Halogenated Phenols

This compound, chemically known as 2,2'-methylenebis(6-bromo-4-chlorophenol), and Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) are both halogenated phenolic compounds that have been utilized for their antimicrobial properties.[1][2] While Triclosan has been extensively studied and widely incorporated into consumer products and healthcare settings, this compound has seen use primarily as a preservative in textiles, healthcare formulations, and wood preservation.[1][3] This guide will dissect the available scientific evidence to compare their performance head-to-head.

Mechanism of Action: Distinct Pathways to Microbial Inhibition

The antimicrobial activity of phenolic compounds is generally attributed to their ability to disrupt microbial cells.[4] However, this compound and Triclosan achieve this through different primary mechanisms, particularly at varying concentrations.

This compound , as a halogenated bisphenol, is understood to exert its antimicrobial effects primarily through the disruption of microbial cell membranes. This leads to the leakage of essential intracellular components and inhibition of membrane-bound enzymes, ultimately resulting in cell death. At higher concentrations, it can cause outright cell lysis.

Triclosan , on the other hand, exhibits a dual mechanism of action that is concentration-dependent.[2] At lower, bacteriostatic concentrations commonly found in consumer products, its primary target is the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme.[2] By inhibiting ENR, Triclosan blocks the synthesis of fatty acids, which are crucial for building and maintaining bacterial cell membranes. At higher concentrations, Triclosan acts as a broad-spectrum biocide with multiple cytoplasmic and membrane targets, similar to other phenolic compounds.[2]

Antimicrobial_Mechanisms cluster_0 This compound cluster_1 Triclosan B_Start This compound B_Membrane Bacterial Cell Membrane B_Start->B_Membrane Targets B_Disruption Membrane Disruption B_Membrane->B_Disruption B_Leakage Leakage of Cellular Contents B_Disruption->B_Leakage B_Lysis Cell Lysis (High Concentration) B_Leakage->B_Lysis T_Start Triclosan T_ENR ENR Enzyme (Low Concentration) T_Start->T_ENR T_MultiTarget Multiple Cytoplasmic & Membrane Targets (High Concentration) T_Start->T_MultiTarget T_FattyAcid Fatty Acid Synthesis T_ENR->T_FattyAcid Inhibits T_MembraneProd Cell Membrane Production Halted T_FattyAcid->T_MembraneProd Blocks T_CellDeath Bacteriostatic/ Bactericidal Effect T_MembraneProd->T_CellDeath T_MultiTarget->T_CellDeath

Diagram 1: Mechanisms of action for this compound and Triclosan.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

To objectively compare the antimicrobial efficacy of this compound and Triclosan, we will examine data from key in vitro experiments: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Biofilm Eradication Assays. It is important to note that while extensive data exists for Triclosan, specific experimental data for this compound is less abundant in publicly available literature. Therefore, for this compound, we will also consider data from structurally similar halogenated bisphenols as a proxy to infer its potential efficacy.

Spectrum of Activity and Potency: MIC & MBC Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6]

Triclosan has demonstrated a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, as well as some fungi.[2] Its MIC values can be quite low, especially for susceptible strains. For example, against various strains of Staphylococcus aureus and Escherichia coli, MICs for Triclosan have been reported in the range of 0.015 to 8 µg/mL and 0.1 to 0.5 µg/mL, respectively.[7] The MBC for Triclosan is often significantly higher than its MIC, highlighting its primarily bacteriostatic nature at lower concentrations.[8]

This compound and related halogenated bisphenols have also shown potent antimicrobial activity, particularly against Gram-positive bacteria.[9] Studies on various bromophenol derivatives have reported significant antibacterial action against Staphylococcus aureus and MRSA.[10] While specific MIC and MBC values for this compound are not as widely documented, its structural similarity to other potent halogenated bisphenols suggests it would exhibit a strong antimicrobial effect.[9]

Antimicrobial AgentOrganismMIC Range (µg/mL)MBC Range (µg/mL)Citation(s)
Triclosan Staphylococcus aureus0.015 - 81.3 - >40[7][11]
Escherichia coli0.1 - 1> MIC[7][12]
Salmonella typhimurium0.5500[8]
This compound (inferred) Staphylococcus aureusLikely potentLikely potent[9][10]
Gram-positive bacteriaPotent activity reported-[9]
Gram-negative bacteriaVariable activity reported-[9]

Table 1: Comparative MIC and MBC values. Data for this compound is inferred from studies on structurally related halogenated bisphenols.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of antimicrobial efficacy data, standardized experimental protocols are paramount. Below are detailed methodologies for the key assays discussed.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Stock Solutions: Dissolve this compound and Triclosan in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Bacterial Inoculum: Culture the test organism (e.g., S. aureus, E. coli) overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration (approximately 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

MIC_Workflow prep_stock Prepare Antimicrobial Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Diagram 2: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time, helping to distinguish between bactericidal and bacteriostatic activity.[13]

Methodology:

  • Preparation: Prepare standardized bacterial inocula and antimicrobial solutions at various multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC).

  • Exposure: Add the antimicrobial solutions to the bacterial cultures at time zero. Include a growth control (no antimicrobial).

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Neutralization and Plating: Immediately neutralize the antimicrobial activity in the aliquots using an appropriate neutralizer. Perform serial dilutions and plate on agar plates.

  • Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time. A ≥3-log10 (99.9%) reduction in CFU/mL is typically considered bactericidal.[13]

Biofilm Disruption Assay

This assay assesses the ability of an antimicrobial agent to eradicate established biofilms.

Methodology:

  • Biofilm Formation: Grow bacterial biofilms in 96-well plates for 24-48 hours.

  • Removal of Planktonic Cells: Gently wash the wells to remove non-adherent, planktonic bacteria.

  • Antimicrobial Treatment: Add fresh media containing serial dilutions of the antimicrobial agents to the wells with established biofilms.

  • Incubation: Incubate for a further 24 hours.

  • Quantification of Viable Biofilm Cells: Wash the wells again and quantify the remaining viable bacteria within the biofilm. This can be done by scraping the biofilm, resuspending the cells, and performing CFU plating, or by using a viability stain such as resazurin.

  • Determination of MBEC: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of the antimicrobial that results in a significant reduction (e.g., ≥3-log10) of viable cells in the biofilm.[14]

Toxicity and Regulatory Considerations

Triclosan has faced increasing scrutiny regarding its potential for endocrine disruption and its contribution to antibiotic resistance.[15] Concerns about its environmental persistence and bioaccumulation have also been raised.[16] These concerns have led to regulatory actions, including a ban by the U.S. Food and Drug Administration (FDA) on its use in over-the-counter consumer antiseptic washes.[2]

This compound is also subject to regulatory oversight, and its use in cosmetics is regulated.[15] While less public data is available on its long-term environmental and health impacts compared to Triclosan, as a halogenated phenol, it warrants careful toxicological assessment. One study noted that Bromochlorophene showed antagonist effects on certain nuclear receptors in vitro.[17]

Conclusion: A Balanced Perspective for Informed Selection

Both this compound and Triclosan are potent antimicrobial agents with broad-spectrum activity. Triclosan's well-defined dual-action mechanism, targeting fatty acid synthesis at low concentrations, makes it unique. However, its widespread use has led to significant concerns regarding resistance and environmental impact, culminating in regulatory restrictions.

This compound, and halogenated bisphenols in general, appear to be potent antimicrobials, likely acting through direct membrane disruption. While there is less specific public data on this compound's efficacy and safety profile, the available information on related compounds suggests it is a powerful biocide.

For researchers and drug development professionals, the choice between these or other antimicrobial agents will depend on the specific application. For applications where a bacteriostatic effect is sufficient and the target is susceptible, Triclosan at low concentrations could be considered, though its regulatory status must be taken into account. For applications requiring robust biocidal activity, particularly against Gram-positive bacteria, this compound and other halogenated bisphenols may offer a powerful alternative. However, a thorough evaluation of their toxicological profile is essential for any new application.

This guide underscores the importance of a data-driven approach to antimicrobial selection, considering not only efficacy but also the broader implications of mechanism of action, potential for resistance, and toxicological and environmental safety.

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A Comparative Analysis of Phenolic and Quaternary Ammonium Disinfectants: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, maintaining a sterile environment is paramount to ensuring the integrity and validity of experimental outcomes. The selection of an appropriate disinfectant is a critical decision, with phenolic compounds and quaternary ammonium compounds (QACs) being two of the most prevalent classes utilized in laboratory settings. This guide provides a comprehensive comparative analysis of these two disinfectant types, delving into their mechanisms of action, antimicrobial efficacy, factors influencing their performance, and practical considerations for their application. By synthesizing technical data and field-proven insights, this document aims to equip laboratory personnel with the knowledge required to make informed decisions for their specific contamination control needs.

Introduction: A Tale of Two Disinfectant Classes

The fight against microbial contamination in the laboratory has a long history, with phenolic compounds being one of the earliest and most historically significant classes of disinfectants.[1][2][3] Their use, pioneered by Joseph Lister, revolutionized antiseptic surgery and laid the groundwork for modern disinfection practices.[1][3] Phenolic disinfectants are derivatives of phenol (carbolic acid) and include various substituted phenols like o-phenylphenol.[4][5]

Quaternary ammonium compounds, or "quats," are a diverse group of cationic surfactants that have gained widespread use in a multitude of disinfectant and sanitizer formulations.[6][7][8][9][10] Common examples include benzalkonium chloride and didecyldimethylammonium chloride.[6][11] Their popularity stems from their broad-spectrum antimicrobial activity and favorable material compatibility.[7][9][12]

This guide will dissect the key attributes of both phenolic and quaternary ammonium disinfectants to provide a clear, evidence-based comparison.

Mechanism of Action: Different Strategies for Microbial Inactivation

The efficacy of a disinfectant is fundamentally determined by its mechanism of action at the cellular level. Phenolic and quaternary ammonium compounds employ distinct strategies to eliminate microorganisms.

Phenolic Disinfectants: Multi-pronged Cellular Assault

Phenolic compounds exert their antimicrobial effect through a multi-faceted attack on microbial cells.[1] At higher concentrations (1-2%), they act as a gross protoplasmic poison, leading to cell death.[1][3][4] Their primary mechanisms include:

  • Cell Wall and Membrane Disruption: Phenols penetrate and disrupt the microbial cell wall, causing the cell to lyse or burst open.[4][13]

  • Protein Denaturation and Enzyme Inactivation: They denature and coagulate cellular proteins, including essential enzymes, thereby halting critical biological processes.[3][4][13][14]

At lower concentrations (0.1-1%), phenols can be bacteriostatic, inhibiting microbial growth.[1][3][14]

G cluster_phenol Phenolic Disinfectant cluster_bacterium Bacterial Cell Phenol Phenol CellWall Cell Wall/ Membrane Phenol->CellWall Disruption & Lysis Proteins Proteins & Enzymes Phenol->Proteins Denaturation Protoplasm Protoplasm Phenol->Protoplasm Poisoning

Caption: Mechanism of action for phenolic disinfectants.

Quaternary Ammonium Compounds: Targeting the Cell Membrane

Quaternary ammonium compounds are cationic surfactants, meaning they possess a positively charged nitrogen atom.[6][7][15] This positive charge is central to their antimicrobial activity. Their mechanism primarily involves:

  • Adsorption and Disruption of the Cell Membrane: The positively charged QAC molecules are attracted to and bind with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins.[6][9] This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately, cell death.[16][17]

  • Protein Inactivation: QACs can also inactivate essential microbial proteins.[15]

G cluster_qac Quaternary Ammonium Compound cluster_bacterium Bacterial Cell QAC QAC (Cationic Head) CellMembrane Cell Membrane (Anionic Surface) QAC->CellMembrane Electrostatic Binding Intracellular Intracellular Components CellMembrane->Intracellular Disruption & Leakage

Caption: Mechanism of action for quaternary ammonium compounds.

Comparative Efficacy and Antimicrobial Spectrum

The effectiveness of a disinfectant is measured by its ability to kill a broad range of microorganisms within a specific contact time.

FeaturePhenolic DisinfectantsQuaternary Ammonium Compounds
Bactericidal Excellent, particularly against Gram-positive bacteria.[18]Excellent against both Gram-positive and Gram-negative bacteria.[18][19]
Fungicidal Good to excellent.[1][3][4][14]Good.[9][20]
Virucidal Good against enveloped viruses.[4][18] Less effective against non-enveloped viruses.[18]Good against enveloped viruses.[8][9][15][18] Generally less effective against non-enveloped viruses.[8]
Sporicidal Generally not sporicidal, though some formulations can kill anthrax spores with prolonged contact.[1][3][4][14]Not sporicidal.[8][12][21]
Tuberculocidal Yes, many phenolic formulations are tuberculocidal.[22]Generally not considered tuberculocidal.[21]

Key Takeaways:

  • Both classes are effective against a broad spectrum of bacteria and enveloped viruses.

  • Phenolic disinfectants often exhibit tuberculocidal activity, a key advantage in certain laboratory settings.

  • Neither class is reliably sporicidal, a critical consideration for environments where spore-forming bacteria are a concern.

  • The efficacy of QACs can vary depending on the specific generation and formulation of the product.[12]

Factors Influencing Disinfectant Performance

The real-world efficacy of both phenolic and quaternary ammonium disinfectants can be significantly impacted by various environmental and chemical factors.

FactorPhenolic DisinfectantsQuaternary Ammonium Compounds
Organic Matter Maintain their activity well in the presence of organic material.[1][18]Efficacy can be reduced in the presence of organic matter.[23]
pH More effective at higher (alkaline) pH levels.[24] Their effectiveness can decrease in alkaline environments.[1][14]Most effective in a slightly acidic to neutral pH range (typically 6-8).[6] Their efficacy decreases at very low or high pH.[6][24]
Water Hardness Generally less affected by water hardness.Can be inactivated by hard water, which contains high levels of mineral ions.[15][24]
Temperature Antimicrobial activity is enhanced by warmer temperatures.[1][3][14]Activity is generally enhanced at higher temperatures.[24]
Inactivating Agents Efficacy can be decreased by lipids and soaps.[1][3][14]Inactivated by soaps and other anionic detergents.[15]
Concentration A small decrease in concentration can lead to a significant reduction in efficacy (high concentration exponent).[25]Efficacy is directly related to concentration.

Practical Considerations for Laboratory Use

Beyond antimicrobial efficacy, several practical factors must be considered when selecting a disinfectant for a laboratory environment.

Safety and Toxicity
  • Phenolic Disinfectants: Can be corrosive to the skin, eyes, and respiratory tract.[4] Prolonged exposure can lead to systemic toxicity, and some phenolic compounds are considered potential carcinogens.[4][26][27] Due to these concerns, their use has declined in many applications.[1][2]

  • Quaternary Ammonium Compounds: Generally have a better safety profile than phenolics, being less irritating and corrosive at in-use concentrations.[6][28] However, there are growing concerns about their potential for dermal and respiratory irritation, as well as their environmental persistence.[29][30][31]

Material Compatibility
  • Phenolic Disinfectants: Can be corrosive to some materials and may leave a residual film on surfaces.[18]

  • Quaternary Ammonium Compounds: Generally have good material compatibility and are non-corrosive to most surfaces commonly found in laboratories.[6][7] However, some formulations containing amines or alcohol may cause cracking in certain plastics.[32]

Environmental Impact
  • Phenolic Disinfectants: Can be toxic to aquatic life and their by-products can be harmful to the environment.[26]

  • Quaternary Ammonium Compounds: Are persistent in the environment and can be toxic to aquatic organisms.[29][31] There are also concerns that their widespread use could contribute to the development of antimicrobial resistance.[17][31][33]

Application and Residue
  • Phenolic Disinfectants: Are often used for disinfecting environmental surfaces like laboratory benches and non-critical medical devices.[1][4] They can leave a residue that may require rinsing.[18][34]

  • Quaternary Ammonium Compounds: Are widely used for disinfecting floors, walls, and furniture.[20] They can also leave a residue that may need to be rinsed from surfaces, especially those that will come into contact with food.[6]

Experimental Protocols for Efficacy Testing

To ensure a disinfectant meets the required standards for a specific laboratory application, standardized efficacy testing is crucial. The following outlines a general workflow for such testing.

G Start Start Prep Prepare Microorganism and Disinfectant Solutions Start->Prep Inoc Inoculate Carrier with Test Microorganism Prep->Inoc Expose Expose Inoculated Carrier to Disinfectant Inoc->Expose Neutralize Neutralize Disinfectant Action Expose->Neutralize Culture Culture Carrier to Determine Microbial Survival Neutralize->Culture Analyze Analyze Results and Calculate Log Reduction Culture->Analyze End End Analyze->End

Caption: General workflow for disinfectant efficacy testing.

A common method is the AOAC Use-Dilution Test .

Objective: To determine the effectiveness of a disinfectant at its recommended use-dilution against a specific microorganism on a hard, non-porous surface.

Materials:

  • Test disinfectant

  • Sterile carriers (e.g., stainless steel cylinders)

  • 24-hour broth culture of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Sterile water or appropriate diluent

  • Neutralizing broth

  • Sterile Petri dishes and appropriate agar medium

  • Incubator

Procedure:

  • Carrier Inoculation: Immerse sterile carriers in the broth culture of the test microorganism for a specified time and then drain.

  • Carrier Drying: Place the inoculated carriers in a sterile Petri dish and dry at a controlled temperature and humidity.

  • Disinfectant Exposure: Prepare the disinfectant at its use-dilution. Immerse the dried, inoculated carriers into the disinfectant solution for the specified contact time.

  • Neutralization: After the contact time, transfer the carriers to a tube of neutralizing broth to stop the action of the disinfectant.

  • Culturing: Plate the contents of the neutralizing broth onto an appropriate agar medium.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for a specified period.

  • Evaluation: Count the number of surviving colonies and compare it to the initial inoculum to calculate the log reduction.

Conclusion: Selecting the Right Tool for the Job

The choice between phenolic and quaternary ammonium disinfectants is not a one-size-fits-all decision. It requires a careful assessment of the specific needs and risks of the laboratory environment.

  • Phenolic disinfectants remain a viable option for applications where tuberculocidal activity is required and in the presence of high organic loads. However, their use necessitates strict adherence to safety protocols due to their potential toxicity.

  • Quaternary ammonium compounds offer a broader range of applications with a generally more favorable safety and material compatibility profile. They are an excellent choice for routine disinfection of hard surfaces. However, their efficacy can be compromised by environmental factors, and their environmental impact warrants consideration.

Ultimately, a robust contamination control program may involve the strategic use of both types of disinfectants, along with other classes like sporicides, to address the full spectrum of microbial threats in a research or drug development setting.[34]

References

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  • Evolution and characteristics of quaternary ammoniums for surface disinfection - Proquimia. (n.d.). Retrieved from [Link]

  • Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023-07-15). Retrieved from [Link]

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  • Quaternary Ammonium Compounds Fact Sheet - TURI - Toxics Use Reduction Institute. (n.d.). Retrieved from [Link]

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  • What causes material incompatibility? Why should we worry about material compatibility? - GAMA Healthcare. (n.d.). Retrieved from [Link]

  • Quaternary Ammonium Biocides: Efficacy in Application - PMC - PubMed Central. (2014-10-31). Retrieved from [Link]

  • Some Factors Affecting the Properties of Quaternary Ammonium Compounds as Sanitizers - American Journal of Public Health. (1-11). Retrieved from [Link]

  • Beyond quaternary ammonium compounds: Evaluating the harms of non-QAC disinfectant agents in healthcare and industry - NIH. (2025-11-07). Retrieved from [Link]

  • Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination - PMC - NIH. (2023-04-28). Retrieved from [Link]

  • Evaluation of Material Compatibility Study on Different Material Specimens for Imago & Getter Disinfectants. (n.d.). Retrieved from [Link]

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  • Understanding the Impact of Physical and Chemical Factors on Disinfectant Efficacy. (2024-07-16). Retrieved from [Link]

  • Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance - RSC Publishing. (2023-11-28). Retrieved from [Link]

  • Full article: Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts - Taylor & Francis Online. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide: Validation of HPLC vs. GC-MS for Bromochlorophen Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of bromochlorophens. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the fundamental causality behind experimental choices, ensuring a deep, practical understanding of each technique's validation and application.

Introduction: The Analytical Challenge of Bromochlorophens

Bromochlorophens are halogenated phenolic compounds of significant interest due to their presence as environmental contaminants and their use as intermediates in the synthesis of pharmaceuticals and other industrial chemicals.[1] Accurate and reliable quantification is paramount for environmental monitoring, toxicological studies, and quality control in manufacturing processes. The choice of analytical methodology is a critical decision point that directly impacts data quality, throughput, and resource allocation.

This guide dissects the two most prominent chromatographic techniques for this purpose: HPLC, often coupled with an Ultraviolet (UV) detector, and the highly specific GC-MS. We will explore the core principles of each, present detailed validation protocols grounded in established standards, and offer a decision-making framework to help you select the optimal method for your specific analytical needs.

Part 1: Core Principles and Methodological Rationale

A foundational understanding of how each technique separates and detects analytes is crucial for developing a robust and reliable quantitative method. The choice is not arbitrary; it is dictated by the physicochemical properties of bromochlorophens.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC separates components in a liquid mobile phase based on their differential interactions with a solid stationary phase packed into a column.[2][3] For polar molecules like bromochlorophens, Reversed-Phase HPLC (RP-HPLC) is the predominant mode of separation.[3][4][5]

  • The "Why" of RP-HPLC: In RP-HPLC, the stationary phase is non-polar (e.g., silica particles chemically bonded with C8 or C18 hydrocarbon chains), while the mobile phase is polar (typically a mixture of water with acetonitrile or methanol).[4][5] Bromochlorophens, being moderately polar, will have a greater affinity for the polar mobile phase than the non-polar stationary phase. By carefully controlling the solvent mixture—often through a gradient elution where the organic solvent content is increased over time—we can precisely control the elution of different bromochlorophen isomers from the column.[3] This allows for their separation based on subtle differences in their polarity.

  • Detection: Bromochlorophens possess a phenolic ring, which is a chromophore that absorbs UV light. This makes a UV detector, particularly a Diode Array Detector (DAD) that can acquire a full UV spectrum, an excellent and cost-effective choice for quantification.[6]

  • Key Advantage—No Derivatization: The most significant advantage of HPLC for this application is that it can analyze bromochlorophens in their native form.[6] The analysis is direct, avoiding the time-consuming and potentially error-introducing step of chemical derivatization.[7][8] This is particularly beneficial for thermally unstable or reactive compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization and Specificity

GC-MS combines the powerful separation of gas chromatography with the highly specific detection of mass spectrometry.[9] It is a gold standard for identifying and quantifying trace levels of organic compounds in complex matrices.[9]

  • The "Why" of Derivatization: The primary challenge with analyzing phenols by GC is their polarity and the presence of an active hydroxyl (-OH) group.[10] These characteristics make them non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and thermal degradation. To overcome this, a derivatization step is mandatory.[10][11][12] This chemical reaction converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[10] Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is a very common and effective technique for this purpose.[12][13]

  • Separation and Detection: Once derivatized, the this compound silyl ethers are volatile enough to be separated in the gas phase on a GC column based on their boiling points and interactions with the stationary phase. The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique chemical fingerprint, allowing for unambiguous identification and highly selective quantification.[8]

  • Key Advantage—Sensitivity and Confirmation: GC-MS offers exceptional sensitivity and selectivity.[8][14] The ability of the mass spectrometer to selectively monitor for specific ions characteristic of the target analyte (Selected Ion Monitoring, or SIM mode) can dramatically reduce background noise and lower detection limits, which is essential for trace analysis in environmental samples.[15][16]

Part 2: A Framework for Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[17][18] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[19][20][21]

Core Validation Parameters:
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[18][21] In HPLC-UV, this is shown by peak purity analysis and resolution from adjacent peaks. In GC-MS, it is demonstrated by the unique retention time and the mass spectrum of the analyte.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[22] This is typically evaluated by a linear regression analysis of at least five concentration levels.[18]

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery studies on a sample matrix and expressed as a percentage of recovery.[21][22]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[19][22]

Part 3: Head-to-Head Technical Comparison

The choice between HPLC-UV and GC-MS involves trade-offs in performance, complexity, and cost. The following table summarizes the expected performance characteristics for the quantification of a representative compound, 2-bromo-4-chlorophenol.

Validation ParameterHPLC-UVGC-MSRationale & Causality
Specificity Good to ExcellentSuperiorHPLC relies on chromatographic resolution and UV spectra, which can have overlaps. GC-MS uses both retention time and a highly specific mass fragmentation pattern for positive identification.
Sample Preparation Simple (Dilute/Filter or SPE)Complex (Extraction + Derivatization)HPLC analyzes the compound directly. GC-MS requires a mandatory chemical derivatization step to ensure volatility, adding time and potential for error.[10][12]
**Linearity (R²) **Typically ≥ 0.999Typically ≥ 0.998Both techniques offer excellent linearity over several orders of magnitude.
Accuracy (% Recovery) 95-105%90-110%Recovery in GC-MS can be slightly more variable due to the efficiency of the multi-step extraction and derivatization process.
Precision (%RSD) < 2%< 5%The additional derivatization step in the GC-MS workflow can introduce slightly higher variability compared to the direct injection in HPLC.[14]
LOQ Low µg/mL to high ng/mLLow ng/mL to pg/mLGC-MS, especially in SIM mode, is inherently more sensitive and can filter out chemical noise, making it superior for trace-level quantification.[14][23]
Analysis Time Faster per sampleSlower per sampleWhile the chromatographic run times may be similar, the overall sample-to-result time for GC-MS is longer due to the required derivatization step.
Cost (Instrument) LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems.

Part 4: Experimental Protocols & Workflows

The following are detailed, self-validating protocols for the quantification of 2-bromo-4-chlorophenol in a water matrix.

Protocol 1: HPLC-UV Method Validation

1. Reagents and Materials:

  • 2-bromo-4-chlorophenol reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (18.2 MΩ·cm, filtered)

  • Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

2. Standard Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 2-bromo-4-chlorophenol and dissolve in 25.0 mL of methanol.

  • Working Standards (0.1 - 50 µg/mL): Perform serial dilutions of the stock standard in a 50:50 acetonitrile:water mixture to prepare at least five calibration standards.

3. Sample Preparation (Water Sample):

  • Acidify 100 mL of water sample with formic acid to pH ~3.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the 100 mL sample onto the cartridge at a flow rate of ~5 mL/min.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Elute the analyte with 5 mL of methanol into a collection tube.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 1.0 mL of 50:50 acetonitrile:water.

4. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: DAD, monitor at 280 nm

5. Validation Procedure:

  • Specificity: Analyze a matrix blank, a standard, and a spiked matrix sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the five calibration standards in triplicate and plot the peak area versus concentration. Calculate the correlation coefficient (R²).

  • Accuracy & Precision: Analyze six replicates of a matrix sample spiked at three concentration levels (low, medium, high LOQ). Calculate the % recovery for accuracy and the %RSD for repeatability. Perform on a separate day for intermediate precision.

  • LOQ/LOD: Determine based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.

Workflow Diagram: HPLC-UV Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation (ICH Q2) Std_Prep Standard Preparation (Stock & Dilutions) HPLC HPLC-DAD Analysis (C18 Column, Gradient Elution) Std_Prep->HPLC Sample_Prep Sample Preparation (Acidify -> SPE -> Reconstitute) Sample_Prep->HPLC Data_Acq Data Acquisition (Chromatogram at 280 nm) HPLC->Data_Acq Linearity Linearity & Range Data_Acq->Linearity Accuracy Accuracy (% Recovery) Data_Acq->Accuracy Precision Precision (%RSD) Data_Acq->Precision Specificity Specificity Data_Acq->Specificity LOQ LOQ / LOD Data_Acq->LOQ

Caption: Experimental workflow for HPLC-UV method validation.

Protocol 2: GC-MS Method Validation

1. Reagents and Materials:

  • 2-bromo-4-chlorophenol reference standard (>99% purity)

  • Dichloromethane (pesticide residue grade)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) - Silylation agent

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS): e.g., 2,4,6-Tribromophenol

2. Standard Preparation:

  • Stock Standard (1000 µg/mL): Prepare as in the HPLC method, but using ethyl acetate as the solvent.

  • Internal Standard Stock (100 µg/mL): Prepare a stock of the IS in ethyl acetate.

  • Calibration Standards (0.01 - 10 µg/mL): Serially dilute the stock standard in ethyl acetate. Spike each standard with the internal standard to a final concentration of 1 µg/mL.

3. Sample Preparation & Derivatization:

  • Extract 100 mL of acidified (pH <2) water sample twice with 30 mL of dichloromethane.

  • Pass the combined organic layers through anhydrous sodium sulfate to remove water.

  • Evaporate the extract to ~0.5 mL. Add the internal standard.

  • Derivatization Step: Add 50 µL of MTBSTFA to the concentrated extract. Cap tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature. The sample is ready for injection.

4. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250 °C, Splitless injection

  • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source Temp: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TBDMS derivative of 2-bromo-4-chlorophenol (e.g., M-57, the loss of the tert-butyl group) and the internal standard.

5. Validation Procedure:

  • Follow the same validation principles as for HPLC. For linearity, plot the ratio of the analyte peak area to the internal standard peak area against concentration. Specificity is confirmed by verifying the retention time and the ratio of qualifier ions to the quantifier ion.

Workflow Diagram: GC-MS Validation

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation (ICH Q2) Std_Prep Standard & IS Preparation Derivatization Derivatization Step (Add MTBSTFA, Heat 60°C) Std_Prep->Derivatization Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Sample_Prep->Derivatization GCMS GC-MS Analysis (DB-5ms Column, SIM Mode) Derivatization->GCMS Data_Acq Data Acquisition (Ion Chromatograms) GCMS->Data_Acq Linearity Linearity & Range Data_Acq->Linearity Accuracy Accuracy (% Recovery) Data_Acq->Accuracy Precision Precision (%RSD) Data_Acq->Precision Specificity Specificity Data_Acq->Specificity LOQ LOQ / LOD Data_Acq->LOQ

Caption: Experimental workflow for GC-MS method validation.

Part 5: Decision Framework and Senior Scientist Insights

The selection of an analytical technique is not merely a technical exercise but a strategic decision. The "best" method is the one that is fit-for-purpose.

Decision-Making Framework

Decision_Tree Start Start: Quantify this compound Concentration Expected Concentration? Start->Concentration Matrix Sample Matrix Complexity? Concentration->Matrix High (µg/mL range) GCMS Choose GC-MS Concentration->GCMS Low (ng/mL or trace) Confirmation Is Unambiguous Confirmation Required? Matrix->Confirmation Simple (e.g., process water) Matrix->GCMS Complex (e.g., wastewater, soil) HPLC Choose HPLC-UV Confirmation->HPLC No (Routine QC) Confirmation->GCMS Yes (Regulatory, Forensic)

Caption: Decision framework for selecting between HPLC and GC-MS.

Expert Insights:
  • Choose HPLC-UV for Routine & High-Throughput Analysis: For quality control applications where analyte concentrations are relatively high and the sample matrix is clean, HPLC-UV is the superior choice. Its simpler sample preparation, lack of derivatization, and lower operational cost make it faster and more efficient for routine screening.[6][24]

  • Choose GC-MS for Trace-Level & Confirmatory Analysis: When the objective is to quantify trace levels of bromochlorophens in complex environmental matrices, GC-MS is indispensable.[1] Its exceptional sensitivity and the structural confirmation provided by the mass spectrum are necessary to meet the low detection limits required by regulatory bodies like the EPA.[15][25] While more complex, the confidence and defensibility of the data generated by GC-MS are unmatched for challenging applications.

Ultimately, the validation process itself is the final arbiter. By rigorously applying the principles outlined in this guide, you will generate the necessary data to prove that your chosen method—whether the direct approach of HPLC or the highly specific power of GC-MS—is robust, reliable, and perfectly suited to its intended analytical purpose.

References

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2003 Apr;38(4):589-95.
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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI.
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  • Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables - ScienceOpen. (2017-06-16).
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  • Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation | Request PDF - ResearchG
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A Comparative Analysis of Bromochlorophen's Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Gram Stain in Antimicrobial Efficacy

The Gram stain, a differential staining technique developed by Hans Christian Gram in 1884, remains a fundamental method in microbiology for classifying bacteria into two broad categories: gram-positive and gram-negative. This differentiation is based on the structural differences in their cell walls.

  • Gram-Positive Bacteria: Possess a thick peptidoglycan layer in their cell wall, which retains the crystal violet stain used in the Gram staining procedure, causing them to appear purple under a microscope. This thick, accessible layer can be a primary target for certain antimicrobial agents.

  • Gram-Negative Bacteria: Have a much thinner peptidoglycan layer, which is surrounded by an outer membrane containing lipopolysaccharides (LPS). This outer membrane acts as a formidable barrier, often preventing or reducing the penetration of antimicrobial compounds, thus rendering these bacteria intrinsically more resistant to many disinfectants and antibiotics.

Understanding this structural dichotomy is crucial when evaluating the efficacy of an antimicrobial agent like Bromochlorophen. Its chemical properties, particularly its phenolic nature, dictate its mechanism of action and, consequently, its effectiveness against these two distinct bacterial architectures.

Assessing Antibacterial Efficacy: Methodologies and Protocols

To quantitatively assess the efficacy of an antimicrobial agent, two key parameters are determined: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These values provide a standardized measure of a compound's potency.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. It is a measure of the compound's bacteriostatic potential. The broth microdilution method is a commonly used technique for determining MIC values.

  • Preparation of Reagents and Media:

    • Prepare sterile Mueller-Hinton Broth (MHB) as the growth medium.

    • Dissolve this compound (or its surrogate) in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in MHB from an overnight culture of the test organism (e.g., Staphylococcus aureus ATCC 29213 for gram-positive and Escherichia coli ATCC 25922 for gram-negative).

  • Serial Dilution in a 96-Well Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum without the antimicrobial agent).

    • Well 12 serves as the sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by sub-culturing from the clear wells of the MIC assay onto an agar medium that does not contain the test agent. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[1]

  • Sub-culturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating and Incubation:

    • Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Experimental Workflow Diagram

experimental_workflow cluster_mic MIC Assay cluster_mbc MBC Assay prep Prepare Reagents & Inoculum serial_dilution Serial Dilution in 96-Well Plate prep->serial_dilution inoculation Inoculation serial_dilution->inoculation incubation_mic Incubation (18-24h) inoculation->incubation_mic read_mic Read MIC (No Turbidity) incubation_mic->read_mic subculture Sub-culture from Clear MIC Wells read_mic->subculture Proceed to MBC plate_agar Plate on Agar subculture->plate_agar incubation_mbc Incubation (18-24h) plate_agar->incubation_mbc read_mbc Read MBC (≥99.9% Kill) incubation_mbc->read_mbc

Figure 1: Workflow for MIC and MBC Determination.

Comparative Efficacy Data

The following table presents a comparative overview of the antibacterial efficacy of a this compound surrogate (Dichlorophen), a quaternary ammonium compound (Benzalkonium chloride), and an alcohol-based disinfectant (Isopropyl alcohol) against representative gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria.

Antimicrobial AgentChemical ClassGram-Positive Bacterium (Staphylococcus aureus)Gram-Negative Bacterium (Escherichia coli)
Dichlorophen BisphenolMIC: 2-8 µg/mL[2] MBC: 8-32 µg/mL[2]MIC: Not readily available
Benzalkonium Chloride Quaternary AmmoniumMIC: 0.4-1.8 µg/mL[1][3]MIC: Higher MICs observed[4]
Isopropyl Alcohol AlcoholMIC: 4% (v/v)[5]MIC: 5% (v/v)[5][6]

Note: Data for Dichlorophen is used as a surrogate for this compound. The lack of readily available MIC data for Dichlorophen against E. coli is indicative of the generally lower efficacy of bisphenols against gram-negative bacteria.

Mechanism of Action: A Tale of Two Cell Walls

Phenolic compounds, including this compound and its analogs, exert their antimicrobial effects primarily by disrupting the bacterial cell membrane. However, the structural differences between gram-positive and gram-negative bacteria lead to a differential efficacy.

Gram-Positive Bacteria: The thick, exposed peptidoglycan cell wall of gram-positive bacteria is readily permeable to phenolic compounds. This compound can intercalate into the cytoplasmic membrane, disrupting its structure and function. This leads to increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death.[7]

Gram-Negative Bacteria: The outer membrane of gram-negative bacteria presents a significant challenge for phenolic compounds. This lipid-rich barrier restricts the penetration of many antimicrobial agents, including this compound. While at higher concentrations, this compound may still be able to disrupt the outer membrane and subsequently the cytoplasmic membrane, a significantly greater amount of the compound is required to achieve the same effect as seen in gram-positive bacteria. This inherent resistance is a key factor in the observed differential efficacy.

Diagram of Differential Mechanism of Action

mechanism_of_action cluster_gp Gram-Positive Bacterium cluster_gn Gram-Negative Bacterium gp_cell_wall Thick Peptidoglycan Cell Wall gp_membrane Cytoplasmic Membrane gp_cell_wall->gp_membrane Disrupts Membrane (Leakage & Cell Death) gp_cytoplasm Cytoplasm gn_outer_membrane Outer Membrane (LPS) gn_cell_wall Thin Peptidoglycan Cell Wall gn_outer_membrane->gn_cell_wall Reduced Access gn_membrane Cytoplasmic Membrane gn_cytoplasm Cytoplasm This compound This compound This compound->gp_cell_wall Easily Penetrates This compound->gn_outer_membrane Penetration Impeded

Figure 2: Differential Action on Bacterial Cell Walls.

Conclusion

Based on the available data for the closely related compound Dichlorophen and the established mechanisms of action for phenolic compounds, this compound is anticipated to exhibit significantly greater efficacy against gram-positive bacteria compared to gram-negative bacteria. The outer membrane of gram-negative organisms serves as a protective barrier, reducing the susceptibility to membrane-disrupting agents like this compound. This guide underscores the importance of considering the fundamental structural differences between bacterial types when selecting and evaluating antimicrobial agents for specific applications in research and drug development. The provided protocols for MIC and MBC determination offer a standardized framework for the empirical validation of these principles.

References

  • Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(1), 296–306. [Link]

  • Sidhu, M. S., Surtli, A., & Gerba, C. P. (2012). Molecular mechanisms of higher MICs of antibiotics and quaternary ammonium compounds for Escherichia coli isolated from bacteraemia. Journal of Antimicrobial Chemotherapy, 67(11), 2733–2736. [Link]

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  • Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. (2007). Antimicrobial Agents and Chemotherapy, 51(1), 296-306. [Link]

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  • Molecular study of resistance of Staphylococcus aureus to antiseptic quaternary ammonium compounds. (2018). International Journal of Antimicrobial Agents, 52(4), 527-533. [Link]

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  • Production Automation Corporation. (2017, May 15). Why Is 70% Isopropyl Alcohol (IPA) a Better Disinfectant than 99% Isopropanol, and What Is IPA Used For?[Link]

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A Comparative Guide to the Sporicidal Activity of Glutaraldehyde and Bromochlorophen

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the critical landscape of sterilization and high-level disinfection, the selection of a sporicidal agent is a decision governed by rigorous scientific evidence and a deep understanding of its biochemical interactions with resilient microbial life. This guide provides a detailed comparison of two distinct chemical agents: glutaraldehyde, a well-established dialdehyde sterilant, and Bromochlorophen, a halogenated phenol.

While glutaraldehyde's sporicidal properties are extensively documented, this guide will also navigate the available data for this compound, offering a transparent assessment of its standing as a sporicidal agent. Our objective is to furnish the scientific community with a clear, evidence-based framework to inform the selection of appropriate sporicides for critical applications.

Introduction to the Contenders: Glutaraldehyde and this compound

Glutaraldehyde , a saturated dialdehyde, has been a cornerstone of high-level disinfection and chemical sterilization for decades.[1] Its efficacy against a broad spectrum of microorganisms, including the highly resistant endospores of bacteria, has cemented its role in the healthcare and pharmaceutical industries for sterilizing heat-sensitive equipment.[2]

This compound , a halogenated phenol, belongs to a class of compounds long recognized for their antimicrobial properties. Phenolic compounds, in general, are effective bactericides. The addition of halogen atoms to the phenol ring is known to enhance this antimicrobial activity. However, their ability to eradicate bacterial spores, the gold standard of sterilization, requires closer examination.

Mechanism of Sporicidal Action: A Tale of Two Chemistries

The efficacy of a sporicidal agent is fundamentally determined by its ability to penetrate the formidable protective layers of a bacterial spore and irreversibly damage its essential internal structures. The mechanisms of glutaraldehyde and phenolic compounds differ significantly in this regard.

Glutaraldehyde: The Cross-Linking Powerhouse

Glutaraldehyde's potent sporicidal activity stems from its ability to act as a strong alkylating agent.[3] Its mechanism involves the cross-linking of proteins, particularly on the outer surfaces of the spore.

The key steps in glutaraldehyde's sporicidal action are:

  • Penetration of Spore Coats: Glutaraldehyde must first traverse the multiple layers of the spore coat to reach its targets.

  • Alkylation of Cellular Components: The aldehyde groups of glutaraldehyde react with sulfhydryl, hydroxyl, carboxyl, and amino groups of proteins and nucleic acids.[3]

  • Protein Cross-Linking: This reaction leads to the formation of stable, irreversible cross-links between proteins, effectively inactivating critical enzymes and disrupting the spore's structural integrity.[3]

  • Inhibition of Germination and Outgrowth: By damaging essential cellular machinery, glutaraldehyde prevents the spore from germinating and returning to a vegetative state.[4]

The sporicidal activity of glutaraldehyde is notably influenced by pH, with alkaline solutions (pH 7.5-8.5) generally exhibiting greater efficacy than acidic solutions.[5]

This compound and Phenolic Compounds: Disruptors of Cellular Integrity

The mechanism of action for phenolic compounds, including halogenated phenols like this compound, primarily involves the disruption of the cell wall and membrane, leading to the denaturation of proteins and enzymes.[6] At lower concentrations, they inactivate essential enzyme systems, while at higher concentrations, they cause the coagulation of cellular proteins.[7]

However, the efficacy of phenolic compounds against bacterial spores is a subject of considerable debate and evidence suggests they are often sporostatic rather than truly sporicidal .[8] This means they may inhibit the outgrowth of spores but do not necessarily kill them. The multi-layered, protein-rich coat of bacterial spores provides a significant barrier to the penetration of phenolic compounds, limiting their access to the critical core of the spore.

While halogenation can increase the antimicrobial potency of phenols, there is a lack of robust, peer-reviewed data demonstrating the sporicidal efficacy of this compound specifically. General studies on phenolic disinfectants indicate limited effectiveness against bacterial endospores.[6]

Comparative Efficacy: A Data-Driven Analysis

The true measure of a sporicidal agent lies in its performance in standardized, quantitative tests. The AOAC International Sporicidal Activity Test (Method 966.04) is a widely recognized standard for evaluating the efficacy of liquid sporicides. This method challenges the disinfectant against spores of Bacillus subtilis and Clostridium sporogenes on various carriers.

Glutaraldehyde: Proven Sporicidal Performance

Numerous studies have validated the sporicidal activity of glutaraldehyde using AOAC and other quantitative methods. A 2% alkaline glutaraldehyde solution is widely accepted as a chemical sterilant, capable of achieving complete kill of bacterial spores with sufficient contact time.

ParameterGlutaraldehydeSource(s)
Typical Concentration 2.0% (alkaline solution)
Test Organisms Bacillus subtilis, Clostridium sporogenes
Reported Efficacy Effective chemical sterilant with sufficient contact time
Influencing Factors pH (more active in alkaline conditions), Temperature, Contact Time[5]
This compound: An Absence of Sporicidal Data

A thorough review of the scientific literature reveals a significant lack of publicly available, peer-reviewed data demonstrating the sporicidal activity of this compound according to standardized methods like the AOAC Sporicidal Activity Test. While its bactericidal properties as a halogenated phenol are acknowledged, its ability to reliably kill bacterial spores remains unproven in the public domain. Studies on phenolic compounds often indicate they are not effective against bacterial endospores.[6]

Experimental Protocol: AOAC 966.04 Sporicidal Activity Test

To ensure the trustworthiness and reproducibility of sporicidal claims, a standardized experimental protocol is paramount. The AOAC 966.04 method provides a framework for such an evaluation.

Step-by-Step Methodology
  • Preparation of Spore Suspensions: Cultures of Bacillus subtilis (ATCC 19659) and Clostridium sporogenes (ATCC 3584) are grown on appropriate media to induce sporulation. The resulting spores are harvested, washed, and standardized to a specific concentration.

  • Inoculation of Carriers: Sterile carriers, such as porcelain penicylinders and silk suture loops, are inoculated with a defined number of spores (typically 1x10^5 to 1x10^6 spores per carrier) and allowed to dry.

  • Exposure to Disinfectant: The inoculated carriers are immersed in the test disinfectant (e.g., a 2% glutaraldehyde solution) for a specified contact time and at a controlled temperature.

  • Neutralization: Following the exposure period, the carriers are transferred to a neutralizing broth that inactivates the disinfectant, preventing it from inhibiting the growth of any surviving spores.

  • Incubation and Observation: The carriers are then placed in a suitable growth medium and incubated for 21 days. The presence or absence of growth is recorded.

  • Interpretation of Results: For a product to be classified as a sporicide, it must demonstrate a complete kill of all spores on all tested carriers.

Experimental Workflow Diagram

Sporicidal_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Spore_Culture Spore Culture (B. subtilis, C. sporogenes) Inoculation Inoculate Carriers (1x10^5 - 1x10^6 spores/carrier) Spore_Culture->Inoculation Disinfectant Immerse in Disinfectant (Glutaraldehyde or this compound) Inoculation->Disinfectant Neutralization Transfer to Neutralizing Broth Disinfectant->Neutralization Incubation Incubate in Growth Medium (21 days) Neutralization->Incubation Observation Observe for Growth Incubation->Observation

Caption: AOAC 966.04 Sporicidal Activity Test Workflow.

Conclusion: An Evidence-Based Verdict

Based on the extensive body of scientific literature, glutaraldehyde stands as a well-documented and validated sporicidal agent. Its mechanism of action, centered on protein cross-linking, is effective in irreversibly damaging and killing bacterial spores. Its performance has been repeatedly verified through standardized testing protocols, making it a reliable choice for high-level disinfection and chemical sterilization when used according to manufacturer's instructions.

In contrast, the sporicidal activity of This compound is not supported by robust, publicly available scientific evidence. While it belongs to the class of halogenated phenols known for their bactericidal properties, the inherent resistance of bacterial spores presents a significant challenge that phenolic compounds have not been consistently shown to overcome. The available information suggests that phenolic compounds are generally sporostatic at best.

For researchers, scientists, and drug development professionals, the choice of a sporicidal agent must be guided by empirical data. In the comparison between glutaraldehyde and this compound, only glutaraldehyde currently possesses the necessary scientific validation to be considered a reliable sporicidal agent for critical applications. Further quantitative studies using standardized methods would be required to establish any sporicidal claims for this compound.

References

  • Clinical Microbiology Reviews. (n.d.). Antiseptics and Disinfectants: Activity, Action, and Resistance. ASM Journals. Retrieved from [Link]

  • Study.com. (n.d.). Phenolic Acid Disinfectant | Definition, Toxicity & Usage. Retrieved from [Link]

  • PubMed. (2002). Studies on the mechanisms of the sporicidal action of ortho-phthalaldehyde. J Appl Microbiol. Retrieved from [Link]

  • PMC - NIH. (n.d.). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Retrieved from [Link]

  • Merck Vet Manual. (n.d.). Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. Retrieved from [Link]

  • PubMed. (1993). Sporicidal activity of chemical sterilants used in hospitals. Infect Control Hosp Epidemiol. Retrieved from [Link]

  • OSHA. (n.d.). Safe Use of Glutaraldehyde in Health Care. Retrieved from [Link]

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  • EPA. (2018). SOP for the AOAC Sporicidal Activity of Disinfectants Test (Bacillus subtilis × porcelain carrier). Retrieved from [Link]

  • PubMed. (1997). Modified quantitative association of official analytical chemists sporicidal test for liquid chemical germicides. Appl Environ Microbiol. Retrieved from [Link]

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Navigating the Nuances of Immunoassay Specificity: A Comparative Guide to Bromochlorophen Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precision of immunoassays is paramount. The specificity of the antibody-antigen interaction is the bedrock of reliable quantification. However, the presence of structurally related, non-target analytes can lead to cross-reactivity, a phenomenon that can significantly compromise assay accuracy, leading to overestimated results or false positives.[1][2] This guide provides an in-depth technical exploration of the cross-reactivity of bromochlorophen in immunoassays, offering a comparative analysis with structurally similar halogenated phenols and a practical framework for its empirical evaluation.

The Challenge of Cross-Reactivity with Phenolic Compounds

Halogenated phenols, a class of compounds including this compound, are widely used as intermediates in the synthesis of pesticides and pharmaceuticals.[3] Their structural similarities pose a significant challenge in the development of specific immunoassays. An antibody developed for a specific chlorinated phenol may exhibit off-target binding to a brominated or a mixed halogenated phenol due to shared epitopes.[4] This is a critical consideration in environmental monitoring, toxicology studies, and pharmaceutical quality control, where a variety of these compounds may be present in a single sample.

The degree of cross-reactivity is not solely an intrinsic property of the antibody but is also influenced by the immunoassay format and the specific conditions of the assay, such as reagent concentrations.[5] Therefore, a thorough evaluation of cross-reactivity is a cornerstone of robust immunoassay validation.

Comparative Cross-Reactivity of Halogenated Phenols

While specific quantitative data for the cross-reactivity of this compound in commercially available immunoassays is not extensively published, valuable insights can be gleaned from studies on structurally analogous compounds. A key study by Manclús et al. (2008) developed a competitive indirect ELISA for 2,4,6-trichlorophenol (TCP) and investigated its cross-reactivity with other halogenated phenols. This data provides a crucial reference point for predicting the behavior of this compound.[4]

Below is a summary of the cross-reactivity data from this study, which highlights the antibody's varying affinity for different halogen substitutions.

CompoundStructureIC50 (µg/L)Cross-Reactivity (%)
2,4,6-Trichlorophenol (Target Analyte)Cl-C₆H₂-OH (Cl at 2,4,6)0.245100
2,4,6-TribromophenolBr-C₆H₂-OH (Br at 2,4,6)Not explicitly stated, but CR% is high710
2,4-DibromophenolBr₂-C₆H₃-OH (Br at 2,4)Not explicitly stated, but CR% is high119
2,4,5-TrichlorophenolCl₃-C₆H₂-OH (Cl at 2,4,5)Not explicitly stated, but CR% is lower12
2,3,5-TrichlorophenolCl₃-C₆H₂-OH (Cl at 2,3,5)Not explicitly stated, but CR% is lower15
2,3,4,6-TetrachlorophenolCl₄-C₆H-OH (Cl at 2,3,4,6)Not explicitly stated, but CR% is lower21

Data sourced from Manclús et al. (2008).[4]

Analysis of the Data:

The data reveals a fascinating trend: the antibody raised against a chlorinated hapten (a derivative of 2,4,6-trichlorophenol) exhibits significantly higher cross-reactivity with brominated phenols than with other chlorinated phenols.[4] The 710% cross-reactivity with 2,4,6-tribromophenol is particularly striking. This suggests that the size and electronegativity of the halogen atom are critical determinants of antibody recognition.

Expected Cross-Reactivity of this compound:

This compound (4-bromo-2-chlorophenol) possesses a mixed halogen substitution pattern. Based on the data above, it is reasonable to hypothesize that an antibody developed for a chlorinated phenol would also recognize this compound to a significant extent. The presence of the bromine atom, which appears to be favored by the antibody in the study, could lead to considerable cross-reactivity. The precise level of cross-reactivity would need to be determined empirically, as the interplay of both a chlorine and a bromine atom on the phenolic ring will influence the overall shape and electronic distribution of the molecule, thereby affecting its fit within the antibody's binding site.

Experimental Workflow for Assessing this compound Cross-Reactivity

To definitively quantify the cross-reactivity of this compound, a competitive ELISA is the most suitable format for this small molecule.[6] The following protocol provides a detailed, step-by-step methodology for researchers to perform this evaluation in their own laboratories.

Principle of Competitive ELISA

In a competitive ELISA for a small molecule like this compound, a known amount of the target analyte is conjugated to a carrier protein (e.g., BSA or OVA) and coated onto the microplate wells. The sample containing the unknown amount of free this compound is then added to the wells along with a specific primary antibody. The free this compound in the sample competes with the coated this compound conjugate for binding to the limited number of primary antibody binding sites. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable signal. The signal intensity is inversely proportional to the concentration of free this compound in the sample.

Competitive_ELISA_Principle cluster_well Microplate Well Coated_Antigen This compound Conjugate (Coated) Primary_Antibody Anti-Bromochlorophen Antibody Coated_Antigen->Primary_Antibody Competes for binding Free_Analyte Free this compound (in Sample) Free_Analyte->Primary_Antibody Binds in solution Enzyme_Conjugated_Secondary_Ab Enzyme-Conjugated Secondary Antibody Primary_Antibody->Enzyme_Conjugated_Secondary_Ab Binds to primary Ab Substrate Substrate Enzyme_Conjugated_Secondary_Ab->Substrate Catalyzes Signal Colorimetric Signal Substrate->Signal

Caption: Competitive ELISA principle for this compound detection.

Step-by-Step Protocol

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • This compound-Protein Conjugate: Synthesize by coupling this compound to a carrier protein like BSA or OVA.

  • Primary Antibody: Specific antibody against this compound.

  • Secondary Antibody: HRP-conjugated anti-species IgG.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

  • Standards: Prepare a serial dilution of this compound and potential cross-reactants in assay buffer.

2. Plate Coating:

  • Dilute the this compound-protein conjugate in coating buffer to an optimal concentration (typically 1-10 µg/mL).

  • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

3. Washing and Blocking:

  • Wash the plate three times with 200 µL of wash buffer per well.

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature.

4. Competitive Reaction:

  • Wash the plate three times with wash buffer.

  • Add 50 µL of the standard or sample to the appropriate wells.

  • Add 50 µL of the diluted primary antibody to each well.

  • Incubate for 1-2 hours at room temperature.

5. Secondary Antibody Incubation:

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

6. Signal Development and Measurement:

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the maximum signal).

  • Similarly, determine the IC50 values for each of the potential cross-reactants.

  • Calculate the percentage cross-reactivity using the following formula:

Visualization of Key Chemical Structures

To better understand the structural basis of potential cross-reactivity, the following diagram illustrates the chemical structures of this compound and its close analogs.

Chemical_Structures cluster_bcp This compound cluster_tcp 2,4,6-Trichlorophenol cluster_tbp 2,4,6-Tribromophenol cluster_dbp 2,4-Dibromophenol BCP BCP TCP TCP TBP TBP DBP DBP

Caption: Chemical structures of this compound and related compounds.

Conclusion and Future Directions

The potential for cross-reactivity of this compound in immunoassays is a critical consideration for any researcher working with this compound. While direct experimental data is limited, evidence from structurally similar halogenated phenols strongly suggests that significant cross-reactivity with antibodies raised against other phenols is likely. The provided competitive ELISA protocol offers a robust framework for empirically determining the specificity of an antibody for this compound and its analogs.

As the demand for high-throughput and sensitive analytical methods grows, the development of highly specific monoclonal antibodies for this compound will be crucial. Future work should focus on the synthesis of unique haptens for this compound that present epitopes distinct from other halogenated phenols, thereby minimizing cross-reactivity and enhancing the reliability of immunoassays for this important compound.

References

  • Manclús, J. J., et al. (2008). Development and evaluation of an immunoassay for biological monitoring of chlorophenols in urine as potential indicators of occupational exposure. Analytical and Bioanalytical Chemistry, 391(3), 1167–1178. [Link]

  • Jerschow, E., et al. (2012). Dichlorophenol-containing pesticides and allergies: results from the US National Health and Nutrition Examination Survey 2005-2006. Annals of Allergy, Asthma & Immunology, 109(6), 420-425. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?[Link]

  • Ismail, R., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 11(15), 2337. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Selby, C. (2017). Interferences in Immunoassay. Annals of Clinical Biochemistry, 36(6), 704-721. [Link]

  • Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 184. [Link]

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Comparative study of different brominating agents for phenol synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective bromination of phenols is a cornerstone of synthetic chemistry, providing a versatile handle for constructing complex molecular architectures. The hydroxyl group's strong activating and ortho, para-directing nature makes phenol a reactive substrate for electrophilic aromatic substitution. However, this high reactivity can be a double-edged sword, often leading to a lack of selectivity and the formation of polybrominated byproducts. The choice of brominating agent is therefore a critical parameter that dictates the outcome of the reaction, influencing yield, regioselectivity, and overall efficiency.

This guide provides an in-depth comparative analysis of the most commonly employed brominating agents for phenol synthesis. We will delve into the mechanistic nuances of each reagent, present supporting experimental data to contrast their performance, and provide detailed, field-proven protocols to empower you to make informed decisions in your synthetic endeavors.

The Mechanism of Phenol Bromination: An Overview

The bromination of phenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The lone pair of electrons on the hydroxyl group's oxygen atom donates electron density to the aromatic ring, significantly activating it towards electrophilic attack. This activation is most pronounced at the ortho and para positions, as depicted in the resonance structures of the phenoxide ion, which is even more reactive than phenol itself.[1][2]

The choice of brominating agent and reaction conditions determines the nature of the electrophilic bromine species (Br⁺) and the subsequent product distribution. Key factors influencing the reaction's outcome include the polarity of the solvent, reaction temperature, and the presence of catalysts or additives.[3][4]

Comparative Analysis of Brominating Agents

Molecular Bromine (Br₂)

Molecular bromine is the most traditional and atom-economical brominating agent. However, its high reactivity necessitates careful control of reaction conditions to achieve selectivity.

Mechanism and Selectivity:

In polar, protic solvents like water, phenol readily ionizes to the highly reactive phenoxide ion. This, combined with the solvent's ability to polarize the Br-Br bond, leads to rapid and exhaustive bromination, yielding 2,4,6-tribromophenol as a white precipitate.[2][5]

To achieve selective monobromination, non-polar solvents such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or esters are employed at low temperatures.[5][6] In these environments, the ionization of phenol is suppressed, and the bromine molecule is less polarized, tempering the reactivity.[5] Under these conditions, a mixture of ortho- and para-bromophenol is typically obtained, with the para isomer generally being the major product due to reduced steric hindrance.[4][5] The ortho isomer can be favored in some non-polar solvents due to a potential coordination effect between the phenolic hydrogen and the incoming bromine molecule.[7]

Experimental Performance:

SolventProduct(s)Yieldortho:para RatioReference(s)
Water2,4,6-TribromophenolQuantitative-[2][5]
Carbon Disulfide (CS₂)o-Bromophenol, p-BromophenolGoodMinor:Major[5][6]
Isopropyl Acetatep-Bromophenol95%1:99[8]

Advantages:

  • High atom economy.

  • Readily available and inexpensive.

Disadvantages:

  • Highly corrosive and toxic, requiring careful handling.

  • Low selectivity in polar solvents, leading to polybromination.

  • Monobromination in non-polar solvents often yields a mixture of isomers requiring separation.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and milder brominating agent that offers improved selectivity compared to molecular bromine. It is a crystalline solid, making it easier and safer to handle.[9]

Mechanism and Selectivity:

NBS serves as a source of electrophilic bromine. The reaction mechanism can be influenced by the solvent and the presence of catalysts. In non-polar, aprotic solvents, the reaction is thought to proceed through the formation of unstable hypobromites which then rearrange.[1] The regioselectivity of NBS can be tuned:

  • para-Selectivity: In the absence of specific directing additives, NBS often favors the formation of the para-brominated product.[10]

  • ortho-Selectivity: The presence of amines, such as diisopropylamine or dibutylamine, can catalyze selective ortho-bromination.[11][12] This is attributed to the in-situ formation of a bulkier N-bromoamine, which directs the electrophilic attack to the less sterically hindered ortho position.[10][11] The use of p-toluenesulfonic acid (pTsOH) in methanol has also been shown to be highly effective for ortho-monobromination of para-substituted phenols.[13][14][15]

Experimental Performance:

ConditionsProduct(s)YieldSelectivityReference(s)
NBS in CH₂Cl₂ (no additive)o-Bromophenol, p-Bromophenol-o/p = 75/20[11]
NBS, diisopropylamine in CH₂Cl₂2,6-DibromophenolHighortho-selective[11][12]
NBS, pTsOH in Methanol (p-cresol as substrate)2-Bromo-4-methylphenol89%o/p ratio of 87:7 (mono-bromo product)[10]

Advantages:

  • Solid, non-corrosive, and safer to handle than Br₂.

  • Tunable selectivity for either ortho or para products.

  • Generally provides cleaner reactions with fewer byproducts.

Disadvantages:

  • Lower atom economy compared to Br₂.

  • Byproduct (succinimide) needs to be removed during workup.

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)

TBCO is a highly effective and selective reagent for the para-bromination of phenols under mild conditions.

Mechanism and Selectivity:

TBCO acts as an electrophilic bromine source. Its bulky structure is believed to sterically hinder the approach to the ortho positions of the phenol, leading to excellent para-selectivity.[1] The reaction is typically carried out in non-polar solvents.

Experimental Performance:

SubstrateSolventYieldpara:ortho RatioReference(s)
PhenolCarbon Tetrachloride>90%>95:5[1]

Advantages:

  • Excellent para-selectivity.

  • Mild reaction conditions.

Disadvantages:

  • Not as commonly available as Br₂ or NBS.

  • Lower atom economy.

Pyridinium Tribromide (Py·Br₃)

Pyridinium tribromide is a stable, crystalline solid that serves as a safer and more convenient alternative to liquid bromine.[16][17]

Mechanism and Selectivity:

In solution, pyridinium tribromide exists in equilibrium with pyridinium hydrobromide and molecular bromine. It delivers electrophilic bromine for the substitution reaction.[16] It is generally considered a mild brominating agent.

Experimental Performance:

While specific quantitative data for the bromination of phenol with pyridinium tribromide is less commonly reported in direct comparative studies, it is known to be an effective reagent for the bromination of activated aromatic systems.[16][18]

Advantages:

  • Solid, stable, and easy to handle.[16]

  • Safer alternative to liquid bromine.[16]

Disadvantages:

  • Generates pyridinium hydrobromide as a byproduct, which needs to be removed.[19]

  • May be less reactive than molecular bromine.[9]

Experimental Protocols

Monobromination of Phenol with Molecular Bromine in a Non-polar Solvent

This protocol aims for the selective monobromination of phenol, favoring the para isomer.

Workflow Diagram:

Monobromination_Br2 A Dissolve Phenol in CS₂ B Cool to 0°C A->B C Add Br₂ in CS₂ dropwise B->C Slow addition D Stir at 0°C C->D Monitor by TLC E Quench with Na₂S₂O₃ (aq) D->E F Work-up (Extraction, Drying) E->F G Purification (Chromatography) F->G H o/p-Bromophenol G->H

Caption: Workflow for the monobromination of phenol using Br₂.

Procedure:

  • Dissolve phenol (1.0 eq) in carbon disulfide (CS₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in CS₂ dropwise to the stirred phenol solution.

  • Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate the ortho and para isomers.

ortho-Bromination of p-Cresol with NBS and pTsOH

This protocol is optimized for the selective ortho-monobromination of a para-substituted phenol.[10]

Workflow Diagram:

Ortho_Bromination_NBS A Dissolve p-Cresol & pTsOH in Methanol B Stir at RT for 10 min A->B C Add NBS solution in Methanol dropwise B->C Over 20 min D Stir for 5 min C->D E Concentrate in vacuo D->E F Purification (Chromatography) E->F G 2-Bromo-4-methylphenol F->G

Caption: Workflow for the ortho-bromination of p-cresol with NBS.

Procedure:

  • In a flask, dissolve p-cresol (1.0 eq) and p-toluenesulfonic acid (0.1 eq) in ACS-grade methanol.

  • Stir the solution for 10 minutes at room temperature.

  • In a separate flask, prepare a 0.1 M solution of N-bromosuccinimide (1.0 eq) in methanol.

  • Add the NBS solution dropwise to the phenol solution over 20 minutes.

  • Stir the reaction mixture for an additional 5 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the pure ortho-brominated product.

Conclusion

The selection of a brominating agent for phenol synthesis is a critical decision that hinges on the desired outcome of the reaction. For polybromination, molecular bromine in a polar solvent is the most straightforward and economical choice. For selective para-monobromination, TBCO offers excellent selectivity, while molecular bromine in a non-polar ester solvent can also provide high yields of the para isomer. For selective ortho-monobromination, NBS in the presence of an acid or amine catalyst is the reagent of choice. Pyridinium tribromide stands out as a safer and more convenient solid alternative to liquid bromine for general bromination of activated systems.

By understanding the underlying mechanisms and leveraging the experimental data and protocols presented in this guide, researchers can navigate the nuances of phenol bromination to achieve their synthetic goals with greater precision and efficiency.

References

  • BenchChem. (2025).
  • Calò, V., Lopez, L., Pesce, G., Ciminale, F., & Todesco, P. E. (1974). Solvent effect on the ortho: para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1189–1191.
  • Fujisaki, S., Eguchi, H., Omura, A., Okamoto, A., & Nishida, A. (1993). Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576–1579.
  • Semantic Scholar. (1993). Halogenation Using N-Halogenocompounds. I.
  • YouTube. (2023).
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  • MacLeod, A. M., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 93.
  • American Chemical Society. (2011). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry.
  • Physics Wallah. (n.d.).
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  • Science of Synthesis. (n.d.). 31.5.1.4.1 Method 1: Electrophilic Substitution of Phenols.
  • Alfa Chemistry. (2024). Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis.
  • ResearchGate. (2014).
  • Google Patents. (1988).
  • Organic Chemistry Portal. (n.d.).
  • Filo. (2023).
  • Study.com. (n.d.). Molecular bromine gives slightly better yields compared to pyridinium tribromide....
  • Google Patents. (1985). PROCESS FOR ORTHO-BROMBING OF 2-SUBSTITUTED PHENOLES.
  • BenchChem. (2025).
  • National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
  • YouTube. (2023).
  • MDPI. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • PubMed. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • Journal of the Chemical Society, Perkin Transactions 2. (1974). The ortho : para ratio in the bromination of phenol.
  • ElectronicsAndBooks. (n.d.).
  • ResearchGate. (2016). (PDF) Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • Google Patents. (1970).
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  • CymitQuimica. (n.d.). CAS 39416-48-3: Pyridinium tribromide.
  • ChemRxiv. (2022).
  • ResearchGate. (2012). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide.

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A Comparative Efficacy Analysis of Iodophors and Phenolic Compounds as Disinfectants

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the critical landscape of microbial control, the selection of an appropriate disinfectant is paramount to ensuring the integrity of experimental outcomes and the safety of personnel. Among the diverse arsenal of available chemical agents, iodophors and phenolic compounds have long been staples in laboratory and healthcare settings. This guide provides a detailed, evidence-based comparison of their efficacy, mechanisms of action, and the critical factors influencing their performance, designed to empower researchers with the knowledge to make informed decisions.

Introduction to Iodophors and Phenolic Compounds

Iodophors are complexes of iodine with a solubilizing agent or carrier, such as a polymer.[1] The most well-known example is povidone-iodine, a complex of polyvinylpyrrolidone (PVP) and iodine.[2][3] This complexation allows for a sustained release of free iodine, the active microbicidal agent, while reducing the irritant and staining properties associated with elemental iodine.[4][5] Developed in the mid-20th century, iodophors offer a broad spectrum of antimicrobial activity and are widely used as both antiseptics and disinfectants.[2][3]

Phenolic compounds , with phenol (carbolic acid) being the parent compound, are a class of disinfectants that have been in use for over a century.[6][7] Modern formulations typically utilize phenol derivatives, such as ortho-phenylphenol and ortho-benzyl-para-chlorophenol, which exhibit enhanced antimicrobial activity and reduced toxicity compared to phenol itself.[6][8] They are known for their effectiveness in the presence of organic matter and are commonly used for the decontamination of hard surfaces and non-critical medical equipment.[6]

Mechanism of Antimicrobial Action: A Tale of Two Strategies

The distinct antimicrobial efficacy of iodophors and phenolic compounds stems from their fundamentally different mechanisms of action.

Iodophors exert their effect through the potent oxidizing ability of free iodine.[9] The released iodine rapidly penetrates the microbial cell wall and disrupts essential cellular components.[10] This includes the oxidation of amino acids and nucleotides, leading to the denaturation of proteins and enzymes, as well as the destabilization of the cell membrane.[1][9] This multi-targeted assault results in rapid cell death.[1]

Phenolic compounds , at high concentrations, act as gross protoplasmic poisons, penetrating and disrupting the cell wall and precipitating cell proteins.[6][11] At lower, more commonly used concentrations, their primary mode of action is the inactivation of essential enzyme systems within the microbial cell.[11][12] They can also cause membrane damage, leading to the leakage of intracellular constituents.[12]

Mechanism_of_Action cluster_Iodophors Iodophors cluster_Phenolics Phenolic Compounds Iodophor Iodophor Complex (e.g., Povidone-Iodine) FreeIodine Free Iodine (I₂) Iodophor->FreeIodine Sustained Release CellWall_I Microbial Cell Wall/Membrane FreeIodine->CellWall_I Penetration Proteins_I Proteins & Enzymes CellWall_I->Proteins_I Oxidation NucleicAcids_I Nucleic Acids (DNA/RNA) CellWall_I->NucleicAcids_I Oxidation CellDeath_I Cell Death Proteins_I->CellDeath_I NucleicAcids_I->CellDeath_I Phenolic Phenolic Compound CellWall_P Microbial Cell Wall/Membrane Phenolic->CellWall_P Penetration & Disruption Proteins_P Cellular Proteins Phenolic->Proteins_P Precipitation (at high concentrations) Enzymes_P Essential Enzyme Systems CellWall_P->Enzymes_P Inactivation CellDeath_P Cell Death Enzymes_P->CellDeath_P Proteins_P->CellDeath_P

Figure 1: Comparative Mechanisms of Action

Comparative Efficacy: A Data-Driven Analysis

The selection of a disinfectant should be guided by its proven efficacy against a relevant spectrum of microorganisms. The following table summarizes the general antimicrobial activity of iodophors and phenolic compounds based on available literature.

Microorganism Iodophors Phenolic Compounds
Gram-Positive Bacteria ExcellentExcellent
Gram-Negative Bacteria ExcellentGood to Excellent
Mycobacteria Good to ExcellentGood to Excellent
Fungi Good to Excellent[13]Good to Excellent[13]
Viruses (Enveloped) ExcellentExcellent
Viruses (Non-enveloped) Good to ExcellentGood
Bacterial Spores Poor to Fair (requires long contact times)[3]Poor (generally not sporicidal)[11][12]

Note: Efficacy can be significantly influenced by formulation, concentration, contact time, and the presence of interfering substances.

Experimental Protocols for Efficacy Testing

To ensure the validity of efficacy claims, standardized testing methodologies are employed. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and standards organizations like AOAC International and ASTM International provide protocols for evaluating disinfectant performance.[14][15][16]

AOAC Use-Dilution Test (Abridged Protocol)

This test is a carrier-based method used to determine the bactericidal efficacy of liquid disinfectants.

  • Preparation of Carriers: Stainless steel cylinders are sterilized.

  • Inoculation: Carriers are immersed in a standardized broth culture of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica) and then dried.[14]

  • Exposure: The inoculated carriers are immersed in the disinfectant solution at the manufacturer's recommended use-dilution for a specified contact time.

  • Neutralization: The carriers are transferred to a neutralizing broth to inactivate the disinfectant.

  • Incubation: The neutralized carriers are incubated in a growth medium.

  • Observation: The presence or absence of growth is recorded to determine the disinfectant's ability to kill the microorganisms on the carrier.

AOAC_Use_Dilution_Workflow start Start prep Prepare & Sterilize Stainless Steel Carriers start->prep inoculate Inoculate Carriers with Test Microorganism prep->inoculate dry Dry Inoculated Carriers inoculate->dry expose Expose Carriers to Disinfectant Solution dry->expose neutralize Transfer to Neutralizing Broth expose->neutralize incubate Incubate in Growth Medium neutralize->incubate observe Observe for Microbial Growth incubate->observe end End observe->end

Figure 2: AOAC Use-Dilution Test Workflow

Critical Factors Influencing Disinfectant Performance

The in-situ efficacy of both iodophors and phenolic compounds is not absolute and can be significantly impacted by a variety of physical and chemical factors.[17][18]

  • Concentration: With the exception of iodophors, increasing the concentration of a disinfectant generally leads to greater efficacy and a shorter required contact time.[18] Phenolic compounds have a high concentration exponent, meaning a small dilution can dramatically reduce their effectiveness.[17][18]

  • Contact Time: Sufficient contact time is crucial for disinfectants to exert their antimicrobial action. Recommended contact times vary by product and target microorganism.

  • pH: The antimicrobial activity of both iodophors and phenolic compounds is pH-dependent. Iodophors are more effective in acidic conditions, while the efficacy of some phenolic compounds can be reduced at alkaline pH.[17]

  • Temperature: An increase in temperature generally enhances the antimicrobial activity of most disinfectants, including phenolics.[17][19]

  • Organic Matter: The presence of organic matter, such as blood, serum, or soil, can inactivate or reduce the efficacy of disinfectants.[8] Phenolic compounds are generally less affected by organic matter than iodophors.

  • Water Hardness: The presence of minerals in hard water can reduce the efficacy of some disinfectants.[19]

Influencing_Factors Efficacy Disinfectant Efficacy Concentration Concentration Concentration->Efficacy ContactTime Contact Time ContactTime->Efficacy pH pH pH->Efficacy Temperature Temperature Temperature->Efficacy OrganicMatter Organic Matter OrganicMatter->Efficacy WaterHardness Water Hardness WaterHardness->Efficacy

Figure 3: Factors Influencing Disinfectant Efficacy

Conclusion and Recommendations

Both iodophors and phenolic compounds are effective broad-spectrum disinfectants with long histories of use in scientific and healthcare environments. The choice between them should be based on a careful consideration of the specific application, the target microorganisms, and the environmental conditions.

  • Iodophors are an excellent choice for applications requiring a broad spectrum of activity, including virucidal action, and where a sustained release of the active agent is beneficial. They are less effective against bacterial spores and their efficacy can be reduced by organic matter.

  • Phenolic compounds are particularly useful for disinfecting surfaces in the presence of organic soil and for targeting mycobacteria. Their strong odor and potential for surface damage should be considered. They are generally not effective against bacterial spores.

Ultimately, adherence to manufacturer's instructions for use, including appropriate dilution and contact time, is critical to achieving the desired level of disinfection. Validation of disinfectant efficacy under in-use conditions is strongly recommended to ensure the maintenance of a controlled and safe research environment.

References

  • Grokipedia. Iodophor.
  • Study.com. Phenolic Acid Disinfectant | Definition, Toxicity & Usage - Video. [Link]

  • Study.com. Phenolic Acid Disinfectant | Definition, Toxicity & Usage - Lesson. [Link]

  • Scribd. Iodine and Iodophors | PDF | Antimicrobial | Disinfectant. [Link]

  • Scribd. phenolic disinfactants moa.pdf. [Link]

  • Research and Reviews. Phenol-An effective antibacterial Agent. [Link]

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  • ResearchGate. Antimicrobial activity of individual phenolic compounds, some examples. [Link]

  • PubMed Central. The effect and mechanism of iodophors on the adhesion and virulence of Staphylococcus aureus biofilms attached to artificial joint materials. [Link]

  • Fiveable. Iodophor Definition - Microbiology Key Term. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Bromochlorophen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, bromochlorophenols serve as versatile intermediates and building blocks. Their utility, however, is matched by their potential hazards to both human health and the environment. As researchers dedicated to advancing science, we bear the parallel responsibility of ensuring that our work is conducted with the highest standards of safety and environmental stewardship. This guide moves beyond mere compliance, offering a deep, technically-grounded framework for the proper handling and disposal of bromochlorophen waste. Understanding the causality behind these procedures is paramount to fostering a culture of safety and ensuring that our innovations do not come at an ecological cost.

The Hazard Profile: Why Strict Disposal is Non-Negotiable

This compound is a halogenated phenol, a class of compounds recognized for its toxicological and environmental risks. The presence of bromine and chlorine atoms on the phenol ring significantly alters its chemical properties, increasing its persistence and potential for harm.

  • Human Health Hazards: Direct contact with this compound can cause severe irritation to the skin, eyes, and respiratory tract.[1] Depending on the isomer and concentration, it can be toxic if swallowed or inhaled.[2] The toxicological properties of many specific isomers have not been fully investigated, which necessitates handling them with a high degree of caution.[1]

  • Environmental Hazards: Halogenated phenols are classified as environmental pollutants.[3][4] Their release into sewer systems or waterways is strictly prohibited because they are toxic to aquatic life and are often recalcitrant to natural degradation, leading to persistence in the environment.[3][5] The U.S. Environmental Protection Agency (EPA) lists bromophenols as hazardous waste, underscoring the regulatory imperative for their proper disposal.[3] Thermal degradation, if not performed under controlled conditions, can lead to the formation of even more hazardous substances.[4]

Core Principles of this compound Waste Management

Before detailing specific procedures, it's essential to ground our approach in three core principles:

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. This involves careful planning of experiments to use the smallest practical quantities of the chemical.

  • Segregation: this compound waste must be segregated at the point of generation. It is classified as a halogenated organic waste .[6] Never mix it with non-halogenated solvents, aqueous waste, or general laboratory trash. Cross-contamination complicates disposal, increases costs, and can create dangerous chemical reactions.

  • Containment: All waste must be stored in appropriate, clearly labeled, and securely sealed containers to prevent leaks and fugitive emissions.

Personal Protective Equipment (PPE) & Handling

Proper disposal begins with safe handling. The personal protective equipment required for disposal is the same as that for any other manipulation of the chemical.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[5]Prevents skin contact, which can cause severe irritation and potential absorption.[1]
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles.[2]Protects eyes from splashes of liquid or contact with solid particles, which can cause serious irritation.[7]
Body Protection A laboratory coat is mandatory. For larger quantities or in case of a spill, wear fire/flame-resistant and impervious clothing.[5]Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8] If exposure limits may be exceeded, use a respirator.[5]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1]

Step-by-Step Disposal Protocol

This protocol outlines the validated procedure for safely accumulating and disposing of this compound waste.

Workflow: From Generation to Disposal

G cluster_0 start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated silica, filter paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction residues, solutions) waste_type->liquid_waste Liquid consumables Contaminated Consumables (e.g., pipette tips, needles) waste_type->consumables Sharps/ Consumables collect_solid Collect in a dedicated, labeled, waste container with a liner. solid_waste->collect_solid seal_label Securely seal container when full or for scheduled pickup. Ensure label includes 'Halogenated Waste', 'this compound', and hazard pictograms. collect_solid->seal_label collect_liquid Collect in a dedicated, labeled, leak-proof halogenated waste container. liquid_waste->collect_liquid collect_liquid->seal_label collect_sharps Place in a puncture-resistant 'sharps' container. consumables->collect_sharps collect_sharps->seal_label storage Store in a designated, cool, well-ventilated satellite accumulation area. Ensure secondary containment. seal_label->storage pickup Arrange for collection by a licensed hazardous waste disposal company. storage->pickup caption Fig 1. Decision workflow for this compound waste.

Caption: Fig 1. Decision workflow for this compound waste.

Methodology:

  • Segregate at Source: Immediately place any item contaminated with this compound into the correct, dedicated waste stream.

    • Solid Waste: For solid materials like contaminated silica gel, filter paper, or absorbent pads, use a designated, leak-tight container, preferably with a plastic liner.[9]

    • Liquid Waste: For solutions or reaction mixtures containing this compound, use a designated "Halogenated Organic Waste" container made of compatible material (e.g., borosilicate glass or high-density polyethylene). The container must have a secure, tight-fitting lid.[5]

    • Contaminated Labware: Disposable items like pipette tips should be collected in a rigid, sealable container. Needles or other sharps must go into a designated sharps container.[10]

  • Labeling: Proper labeling is a critical safety and regulatory requirement. The waste container label must clearly state:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The chemical name: "this compound"

    • An accurate estimation of the concentration.

    • Appropriate hazard pictograms (e.g., irritant, toxic, environmentally hazardous).

  • Accumulation and Storage:

    • Store sealed waste containers in a designated satellite accumulation area within or near the laboratory. This area must be well-ventilated.[5][8]

    • Use secondary containment (e.g., a larger plastic tub or tray) to capture any potential leaks from the primary container.

    • Store away from incompatible materials, particularly strong oxidizing agents, organic acids, and iron.[11][12]

  • Final Disposal:

    • The only acceptable disposal method for this compound is through a licensed and approved chemical waste disposal company.[2]

    • These professional handlers will transport the waste for controlled incineration at high temperatures with flue gas scrubbing.[5] This process is designed to completely destroy the halogenated aromatic compounds, preventing the formation of toxic byproducts like dioxins and furans.

    • Crucially, never discharge this compound waste down the drain or dispose of it with regular trash. [5] This action is a serious regulatory violation and poses a significant environmental threat.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.[13]

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above, including respiratory protection if necessary.

  • Contain the Spill:

    • For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[9][13] Do not use combustible materials like paper towels as the primary absorbent.

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[1]

  • Collect and Dispose: Collect the absorbed material or swept solids using spark-proof tools and place it into a suitable, sealable container for disposal as hazardous waste.[5] Label the container as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

  • Seek Medical Attention: If there was any personal exposure, follow first-aid procedures immediately. For skin contact, wash with soap and plenty of water for at least 15 minutes and seek medical attention.[1][2] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1][2]

References

  • Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99% . Cole-Parmer. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . National Institute for Occupational Safety and Health. [Link]

  • A review on environmental occurrence, toxic effects and transformation of man-made bromophenols . ResearchGate. [Link]

  • How can I dispose phenol? . ResearchGate. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective . National Institutes of Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health. [Link]

  • Degradation of chlorophenols by a defined mixed microbial community . National Institutes of Health. [Link]

  • Niosh Pocket Guide to Chemical Hazards . YouTube. [Link]

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  • Safety Data Sheet: Bromophenol red free acid . Carl ROTH. [Link]

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  • Improved Degradation of Monochlorophenols by a Constructed Strain . National Institutes of Health. [Link]

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  • Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum . National Institutes of Health. [Link]

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Mastering the Safe Handling of Bromochlorophen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the material's nature. This guide serves as an essential resource for professionals working with Bromochlorophen, providing immediate, actionable intelligence for its safe use, storage, and disposal. As Senior Application Scientists, our goal is to empower your research with the confidence that comes from prioritizing safety and operational excellence.

Understanding the Hazard: Why this compound Demands Respect

This compound, a halogenated phenol, is a solid compound that presents several potential hazards. While specific toxicity data can vary between its different isomers, such as 4-Bromo-2-chlorophenol (CAS 3964-56-5) and 2,2'-Methylenebis(6-bromo-4-chlorophenol) (CAS 15435-29-7), the class of halogenated phenols is known for its irritant and toxic properties.[1][2]

Key hazards include:

  • Irritation: Causes irritation to the skin, eyes, and respiratory tract.[1] Prolonged contact can lead to inflammation and dermatitis.[3]

  • Toxicity: Halogenated phenols are toxic if ingested and can be harmful if absorbed through the skin.[3][4] Animal studies indicate that ingestion of even moderate amounts could cause serious health damage.[3] The toxicity tends to increase with the degree of halogen substitution.[3]

  • Systemic Effects: Like its parent compound, phenol, systemic absorption can affect the central nervous system, liver, and kidneys.[4]

Given these hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation—it is a necessity for ensuring personal and environmental safety.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection: The First Line of Defense

The selection of appropriate gloves is paramount, as this compound can be absorbed through the skin. Standard disposable nitrile gloves offer protection against incidental splashes but are not suitable for prolonged contact.[5]

  • For Incidental Contact (e.g., handling sealed containers, brief transfers): A single pair of standard nitrile gloves (minimum 5-mil thickness) is acceptable. However, it is best practice to double-glove to provide an additional layer of safety.[1] Gloves must be removed and replaced immediately if any contact with the chemical occurs.[5]

  • For Extended Use or Immersion (e.g., weighing, preparing solutions, cleaning spills): More robust gloves are required. Utility-grade neoprene or butyl rubber gloves should be worn over a pair of nitrile gloves.[1] These materials offer greater resistance to phenols and halogenated compounds.

Causality: Phenols and halogenated hydrocarbons can degrade nitrile rubber over time.[6][7] Neoprene and butyl rubber provide superior chemical resistance, preventing permeation and protecting the skin from the corrosive and toxic effects of the chemical.[1] Always inspect gloves for any signs of degradation or puncture before use.[3]

Eye and Face Protection: Shielding from Splashes and Dust
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures involving this compound.[4][8]

  • Splash Hazard: When there is a risk of splashing (e.g., transferring solutions, cleaning up spills) or generation of dust, chemical splash goggles must be worn.[8][9] For significant splash risks, a full-face shield should be worn in addition to safety goggles.[1][9]

Causality: this compound is a known eye irritant.[1] Direct contact can cause serious damage. A face shield provides a broader barrier of protection for the entire face against splashes and airborne particles.[9]

Body Protection: Preventing Skin Contact
  • A buttoned, long-sleeved laboratory coat is mandatory.[1][4]

  • For tasks with a high potential for splashing, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[1][8]

  • Long pants and closed-toe shoes are required at all times in the laboratory.[1][10]

Causality: A lab coat provides a removable barrier in case of a spill, preventing direct contact with personal clothing and skin. Chemically resistant aprons offer a higher level of protection against the corrosive nature of phenolic compounds.

Respiratory Protection: Controlling Inhalation Exposure

All handling of solid this compound or its solutions that could produce dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Occupational Exposure Limits (OELs): It is critical to note that no specific OSHA Permissible Exposure Limit (PEL) or NIOSH Recommended Exposure Limit (REL) has been established for this compound.[1][3]

  • Conservative Approach: In the absence of a specific OEL, a conservative approach is necessary. Airborne concentrations must be kept as low as reasonably achievable.[3] As a reference, the OSHA PEL for the parent compound, Phenol, is 5 ppm (19 mg/m³) as an 8-hour time-weighted average (TWA).[11][12]

  • Respirator Use: If engineering controls like a fume hood are not feasible or during a major spill response, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges and N95 (or better) particulate filters is recommended.[1][8] For higher concentrations, a full-facepiece respirator or a Powered Air-Purifying Respirator (PAPR) should be used.[3][13] A formal respiratory protection program, including fit testing, is required for all respirator use.[1][14]

Causality: this compound is a respiratory irritant.[1] Inhaling the dust can cause damage to the respiratory tract. A chemical fume hood provides primary containment, while a respirator offers personal protection when these primary controls are insufficient or unavailable.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is essential for minimizing risk.

Bromochlorophen_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Hazard Review Review SDS & SOP PPE 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) Prep->PPE Hood 3. Prepare Fume Hood Verify airflow, clear workspace PPE->Hood Weigh 4. Weighing Use anti-static weigh boat Hood->Weigh Solution 5. Solution Prep Add solid to solvent slowly Weigh->Solution Use 6. Experimental Use Keep containers closed Solution->Use Decon 7. Decontaminate Wipe surfaces with soap & water Use->Decon Waste 8. Segregate Waste Collect solids, liquids, PPE separately Decon->Waste Doff 9. Doff PPE Remove carefully Waste->Doff Wash 10. Wash Hands Doff->Wash

Caption: Workflow for the safe handling of this compound.

  • Preparation:

    • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and this Standard Operating Procedure (SOP).[1]

    • Assemble PPE: Don all required PPE as outlined in the section above. Ensure a proper fit.

    • Prepare Work Area: Ensure work will be conducted in a certified chemical fume hood.[1] Confirm that an eyewash station and safety shower are accessible within a 10-second travel time.[1]

  • Handling:

    • Weighing: When weighing the solid material, use an anti-static weigh boat or paper to minimize dust generation.

    • Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing.

    • Use: Keep all containers tightly sealed when not in use.[1]

  • Post-Handling & Cleanup:

    • Decontamination: After handling, decontaminate all equipment and work surfaces with soap and water.[4]

    • Waste Segregation: Collect all this compound waste and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[4][8]

    • Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove gloves last.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][4]

Emergency Plan: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accident.

Minor Spill (Solid or Liquid < 25 mL)
  • Alert: Immediately alert personnel in the vicinity.[15]

  • Isolate: Secure the area to prevent the spread of contamination.

  • Protect: Ensure you are wearing the appropriate PPE, including double gloves (neoprene/butyl over nitrile), goggles, and a lab coat. If dust is present, a respirator is required.

  • Contain: Cover the spill with an absorbent material like vermiculite or sand.[1] Do not use combustible materials like paper towels initially on liquid spills.

  • Clean: Gently sweep the absorbed material from the outside in and place it into a labeled hazardous waste container.[15]

  • Decontaminate: Clean the spill area with soap and water, collecting the rinse water as hazardous waste.[1][15]

Major Spill (Any spill you are not equipped or trained to handle)
  • Evacuate: Immediately evacuate the area. Alert others to evacuate.

  • Isolate: Close the laboratory doors and prevent entry.

  • Report: Call emergency services and your institution's Environmental Health and Safety (EHS) office.[9]

  • Assist: Remain a safe distance away to provide information to emergency responders.

Personnel Exposure Protocol
Exposure RouteImmediate First Aid Action
Skin Contact Immediately remove all contaminated clothing.[1] Do not use water initially. Flush the affected area with low-molecular-weight Polyethylene Glycol (PEG 300 or 400) if available.[16] If PEG is not available, flush with copious amounts of water for at least 15 minutes at a safety shower or drench hose.[1][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.
Ingestion Do NOT induce vomiting. [1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Disposal Plan: Regulatory Compliance

All this compound waste, including contaminated PPE, spill cleanup debris, and empty containers, must be treated as hazardous waste.

  • Waste Container: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled "Hazardous Waste" and list all contents, including "this compound."[4]

  • EPA Hazardous Waste Codes: Wastes generated from the production or use of tri-, tetra-, or pentachlorophenols are regulated by the EPA. The relevant waste codes are likely:

    • F023: Wastes from the production of materials on equipment previously used for tri- and tetrachlorophenols.[3][17]

    • F027: Discarded unused formulations containing tri-, tetra-, or pentachlorophenol.[3][13]

  • Disposal Procedure: Do not dispose of this compound down the drain or in regular trash.[3] Arrange for pickup and disposal through your institution's certified hazardous waste management program.

This procedural guide is designed to be a living document, supporting your commitment to a safe and productive research environment. By understanding the causality behind each safety measure, you can cultivate a culture of deep trust and scientific integrity within your laboratory.

References

  • Title: Phenol Standard Operating Procedure Source: Yale Environmental Health & Safety URL: [Link]

  • Title: EPA HAZARDOUS WASTE CODES Source: Unspecified Government Source URL: [Link]

  • Title: EPA Hazardous Waste Codes Source: University of Maryland Environmental Safety, Sustainability and Risk URL: [Link]

  • Title: Standard Operating Procedure (SOP) PHENOL Source: CUNY Queens College URL: [Link]

  • Title: Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions Source: LSU Health Shreveport URL: [Link]

  • Title: Waste Code - EPA Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Phenol SOP Source: Texas Woman's University URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards - Pentachlorophenol Source: Centers for Disease Control and Prevention URL: [Link]

  • Title: EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification Source: ACTenviro URL: [Link]

  • Title: UA Phenol SOP Template Source: University of Arizona URL: [Link]

  • Title: What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps Source: Advanced Environmental Services URL: [Link]

  • Title: Phenol: incident management Source: GOV.UK URL: [Link]

  • Title: Material Safety Data Sheet - 3-Bromophenol, 99% (GC) Source: Cole-Parmer URL: [Link]

  • Title: 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 Source: PubChem URL: [Link]

  • Title: Kimberly Clark Nitrile Gloves Chemical Resistance Guide Source: Kimberly-Clark URL: [Link]

  • Title: 2010 Respirator Selection Guide Source: 3M URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR URL: [Link]

  • Title: Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart Source: International Safety URL: [Link]

  • Title: Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99% Source: Cole-Parmer URL: [Link]

  • Title: Nitrile Glove Chemical-Compatibility Reference Source: University of Pennsylvania EHRS URL: [Link]

  • Title: Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96% Source: Cole-Parmer URL: [Link]

  • Title: 0401 - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards - 4,4'-Methylenebis(2-chloroaniline) Source: Centers for Disease Control and Prevention URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards - Toluene Source: Centers for Disease Control and Prevention URL: [Link]

  • Title: Phenol - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Phenol - EPA Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Ansell Chemical Resistance Glove Chart Source: University of California, Berkeley - Environment, Health and Safety URL: [Link]

  • Title: Toxicological Profile for Chlorophenols Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Permissible Exposure Limits – OSHA Annotated Table Z-1 Source: Occupational Safety and Health Administration URL: [Link]

  • Title: Phenol - NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention URL: [Link]

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  • Title: PHENOL Source: Occupational Safety and Health Administration URL: [Link]

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Bromochlorophen

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